5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
5-cyclopropylthiadiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)4-5(3-1-2-3)11-8-7-4/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSNHSMHDHQLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224401 | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-16-5 | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis pathways for 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthetic pathway for this compound, a heterocyclic compound of interest in medicinal and agricultural chemistry. The synthesis leverages the robust and versatile Hurd-Mori reaction for the formation of the core 1,2,3-thiadiazole ring system. This document details the mechanistic underpinnings, step-by-step experimental protocols, and critical process parameters, offering field-proven insights for researchers in drug development and organic synthesis. All claims and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a significant pharmacophore due to its wide range of biological activities, including potential applications as antibacterial, antiviral, and anticancer agents. The incorporation of a cyclopropyl group at the 5-position and a carboxylic acid at the 4-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. This guide focuses on a logical and efficient synthetic route to this compound, starting from readily accessible materials.
Proposed Synthetic Pathway: A Mechanistic Approach
The synthesis of this compound can be efficiently achieved through a multi-step process centered around the Hurd-Mori 1,2,3-thiadiazole synthesis.[1] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[1] Our proposed pathway begins with the synthesis of a key α-keto ester intermediate, followed by oximation, Hurd-Mori cyclization, and final ester hydrolysis.
Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis and Experimental Protocols
Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate (Intermediate A)
The synthesis of the α-keto ester, Ethyl 2-cyclopropyl-2-oxoacetate, is the initial and crucial step. This compound serves as a versatile building block.[2] While several methods exist for the synthesis of α-keto esters, a common approach involves the acylation of an appropriate organometallic reagent with an oxalyl chloride derivative or the oxidation of a corresponding α-hydroxy ester. For the purpose of this guide, we will consider Ethyl 2-cyclopropyl-2-oxoacetate as a commercially available or readily synthesizable starting material.[3]
Table 1: Physicochemical Properties of Ethyl 2-cyclopropyl-2-oxoacetate
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₃ | [2] |
| Molecular Weight | 142.15 g/mol | [2] |
| CAS Number | 519164-14-8 | [2] |
| Appearance | Liquid | [2] |
| Storage | 4 °C | [2] |
Oximation of Ethyl 2-cyclopropyl-2-oxoacetate to Yield Intermediate B
The conversion of the ketone in Ethyl 2-cyclopropyl-2-oxoacetate to an oxime is a standard and high-yielding reaction.[4] This step is critical as it introduces the nitrogen atom required for the subsequent cyclization.
Figure 2: Oximation of the α-keto ester.
Experimental Protocol:
-
Dissolve Ethyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Ethyl 2-cyclopropyl-2-(hydroxyimino)acetate.
Hurd-Mori Cyclization to Synthesize the 1,2,3-Thiadiazole Ring (Intermediate C)
This is the key step in the synthesis, where the 1,2,3-thiadiazole ring is formed. The Hurd-Mori reaction utilizes thionyl chloride to effect the cyclization of the α-hydroxyimino ester.[1][5]
Mechanism Insight: The reaction is believed to proceed through the formation of a chlorosulfinyl intermediate at the oxime oxygen, followed by an intramolecular cyclization with the elimination of sulfur dioxide and hydrogen chloride to form the thiadiazole ring.
Experimental Protocol:
-
Dissolve Ethyl 2-cyclopropyl-2-(hydroxyimino)acetate (1.0 eq) in a suitable anhydrous solvent such as chloroform or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate.
Hydrolysis of the Ester to the Carboxylic Acid (Final Product)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure, typically carried out under basic conditions.
Figure 3: Final ester hydrolysis step.
Experimental Protocol:
-
Dissolve Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.
Table 2: Summary of Reaction Conditions
| Step | Starting Material | Key Reagents | Solvent(s) | Typical Yield |
| Oximation | Ethyl 2-cyclopropyl-2-oxoacetate | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Water | >90% |
| Cyclization | Ethyl 2-cyclopropyl-2-(hydroxyimino)acetate | Thionyl chloride | Chloroform or DCM | 60-80% |
| Hydrolysis | Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate | Lithium hydroxide | THF, Water | >95% |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. The Hurd-Mori reaction remains a cornerstone in the synthesis of 1,2,3-thiadiazoles, and its application here demonstrates its utility in accessing complex heterocyclic structures. Further optimization of reaction conditions, particularly in the cyclization step, could lead to improved yields and reduced reaction times. The availability of this synthetic route will facilitate further investigation into the biological activities of this class of compounds, potentially leading to the discovery of novel therapeutic agents.
References
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Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia. Available at: [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link]
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Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides - ResearchGate. Available at: [Link]
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Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism - Academic Research Publishing Group. Available at: [Link]
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Synthesis of Thiadiazoles and 1,2,4-triazoles Derived From Cyclopropane Dicarboxylic Acid - Molecules. Available at: [Link]
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Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]
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- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid: Synthesis, Properties, and Spectroscopic Analysis
Abstract
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of a specific, promising derivative: 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid. The document delineates a proposed synthetic route based on the robust Hurd-Mori reaction, offers predictions of its core physicochemical properties, and presents a detailed, predicted spectroscopic profile to aid in its identification and characterization. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.
Introduction: The Significance of the 1,2,3-Thiadiazole Moiety
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and agrochemicals. Among these, the 1,2,3-thiadiazole ring system has garnered significant attention due to its unique chemical properties and diverse pharmacological profile.[2][3] The incorporation of a cyclopropyl group at the 5-position and a carboxylic acid at the 4-position of the thiadiazole ring is anticipated to modulate the molecule's biological activity and pharmacokinetic properties. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a handle for further chemical modification and can influence solubility and transport.
This guide aims to serve as a practical resource for the synthesis and characterization of this compound, a compound with considerable potential in various fields of chemical and biological research.
Proposed Synthesis: The Hurd-Mori Reaction
A reliable and well-established method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[4][5][6]
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthetic Protocol
Step 1: Formation of the Semicarbazone
-
To a solution of ethyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated semicarbazone by filtration, wash with cold ethanol, and dry under vacuum.
Causality: The reaction of a ketone with semicarbazide hydrochloride in the presence of a weak base like sodium acetate is a classic method for forming a semicarbazone, the necessary precursor for the Hurd-Mori cyclization.[2]
Step 2: Hurd-Mori Cyclization
-
Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the suspension in an ice bath and add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate.
Causality: Thionyl chloride acts as both a dehydrating and a sulfur-donating agent in this cyclization reaction, leading to the formation of the 1,2,3-thiadiazole ring.[5]
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2M NaOH).
-
Reflux the mixture for 2-4 hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to afford this compound.
Causality: Basic hydrolysis (saponification) of the ethyl ester followed by acidification is a standard and efficient method for obtaining the corresponding carboxylic acid.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the target compound.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₆N₂O₂S | [7] |
| Molecular Weight | 170.19 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| XlogP | 0.9 | [7] |
| pKa | ~3-4 | Analogous heterocyclic carboxylic acids[8][9] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Based on structure |
Spectroscopic Analysis (Predicted)
A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following are predicted spectral data based on known values for similar structural motifs.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the cyclopropyl and carboxylic acid protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | 1H | Acidic protons are typically deshielded and appear as broad singlets. |
| Cyclopropyl Methine (-CH-) | 2.5 - 3.0 | multiplet | 1H | The methine proton is adjacent to the electron-withdrawing thiadiazole ring.[10][11] |
| Cyclopropyl Methylene (-CH₂-) | 1.0 - 1.5 | multiplet | 4H | The methylene protons of the cyclopropyl group are in a more shielded environment.[10][11] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 160 - 165 | Typical range for a carboxylic acid carbon attached to an sp² carbon. |
| Thiadiazole C4 | 145 - 150 | Carbons in the 1,2,3-thiadiazole ring are generally deshielded.[12][13] |
| Thiadiazole C5 | 155 - 160 | The carbon bearing the cyclopropyl group.[12][13] |
| Cyclopropyl Methine (-CH-) | 15 - 20 | The methine carbon of the cyclopropyl group. |
| Cyclopropyl Methylene (-CH₂-) | 5 - 10 | The methylene carbons of the cyclopropyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | O-H stretch |
| Carboxylic Acid C=O | 1700 - 1725 | C=O stretch |
| Thiadiazole Ring | 1400 - 1600 | C=N and N=N stretching |
| Cyclopropyl C-H | ~3080 | C-H stretch |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): m/z = 170
-
Protonated Molecule ([M+H]⁺): m/z = 171
-
Key Fragmentation Pathways: A characteristic fragmentation of 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂), which would result in a fragment ion at m/z = 142.[14][15] Further fragmentation may involve the loss of the carboxylic acid group.
Caption: Predicted mass spectrometry fragmentation pathway.
Reactivity and Potential Applications
The presence of the carboxylic acid group makes this compound a versatile building block for the synthesis of a variety of derivatives, such as esters, amides, and acid chlorides. These derivatives could be used to probe structure-activity relationships in drug discovery programs.
Given the broad spectrum of biological activities associated with 1,2,3-thiadiazoles, this compound and its derivatives are promising candidates for screening in various assays, including:
-
Antifungal and Antibacterial agents [2]
-
Antiviral therapeutics [2]
-
Anticancer agents [1]
-
Herbicides and plant growth regulators [1]
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route via the Hurd-Mori reaction is robust and should be readily adaptable in a standard organic chemistry laboratory. The predicted physicochemical and spectroscopic data offer a valuable reference for researchers aiming to identify and purify this novel compound. The versatile reactivity of the carboxylic acid moiety, coupled with the known biological potential of the 1,2,3-thiadiazole core, positions this molecule as a promising scaffold for the development of new therapeutic agents and agrochemicals.
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]
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Fragmentation pathways of deprotonated 1,2,3-thiadiazole 1gS including... ResearchGate. Available at: [Link]
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Fragmentation pathways of protonated 1,2,3-thiadiazole 1aS including... ResearchGate. Available at: [Link]
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13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]
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C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Taylor & Francis Online. Available at: [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
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Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. ResearchGate. Available at: [Link]
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A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. Available at: [Link]
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'H chemical shifts for cyclopropyl protons (in | Download Table. ResearchGate. Available at: [Link]
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1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. PMC. Available at: [Link]
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Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. PMC. Available at: [Link]
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An In-Depth Technical Guide to the Mechanism of Action for 1,2,3-Thiadiazole Derivatives in Plants
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3-thiadiazole scaffold has emerged as a cornerstone in the development of novel agrochemicals, exhibiting a remarkable dual-action mechanism in plants. These derivatives function both as direct-acting fungicides and as potent inducers of the plant's innate immune system, specifically Systemic Acquired Resistance (SAR). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning these activities. We will delve into the signaling pathways activated by 1,2,3-thiadiazole derivatives, their impact on gene expression, and their direct inhibitory effects on fungal pathogens. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation plant protection agents.
Introduction: The Versatile 1,2,3-Thiadiazole Scaffold
1,2,3-Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in agricultural science due to their broad spectrum of biological activities.[1][2] Their utility spans from direct fungicidal action against a range of phytopathogens to the novel application as "plant activators" or "elicitors."[3][4] This dual functionality makes them particularly attractive for integrated pest management strategies, offering a multi-pronged approach to disease control.
The core 1,2,3-thiadiazole ring system can be readily functionalized, allowing for the synthesis of a diverse library of derivatives with tailored biological profiles. This chemical tractability has fueled extensive research into structure-activity relationships (SAR), aiming to optimize both fungicidal potency and SAR-inducing efficacy.[5][6]
Induction of Systemic Acquired Resistance (SAR)
One of the most compelling aspects of 1,2,3-thiadiazole derivatives is their ability to induce Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant defense mechanism.[7] Unlike conventional fungicides that directly target the pathogen, SAR inducers prime the plant's immune system, enabling a more rapid and robust defense response upon subsequent pathogen attack.
The SAR Signaling Cascade: A Nuanced Interaction with Salicylic Acid
The classical SAR pathway is heavily dependent on the phytohormone salicylic acid (SA). However, research has revealed that certain 1,2,3-thiadiazole derivatives can activate SAR through a pathway that is, at least in part, independent of SA accumulation.[8][9]
Specifically, studies on tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) and its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), have shown that these compounds induce SAR marker genes and disease resistance even in plants unable to accumulate SA.[10][11] This suggests that these 1,2,3-thiadiazole derivatives act downstream of SA synthesis but upstream of the key SAR regulator, Non-expressor of Pathogenesis-Related genes 1 (NPR1).[10][12]
dot
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- 11. researchgate.net [researchgate.net]
- 12. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) [ouci.dntb.gov.ua]
A Technical Guide to the Preliminary Biological Screening of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
Abstract
This guide provides a comprehensive framework for conducting the preliminary biological evaluation of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid. The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif known to impart a wide spectrum of biological activities, ranging from antimicrobial to plant growth regulation.[1] This document outlines a strategic, multi-tiered screening cascade designed for researchers, scientists, and drug development professionals. We begin with foundational cytotoxicity assessments to establish a therapeutic window, followed by parallel screening funnels for antimicrobial and agrochemical potential. Each section provides not only detailed, validated protocols but also the scientific rationale behind the experimental choices, ensuring a robust and logically sound preliminary assessment. The objective is to efficiently identify and characterize the primary bioactive potential of the title compound, enabling data-driven decisions for subsequent, more focused investigation.
Introduction and Strategic Framework
The 1,2,3-Thiadiazole Scaffold: A Versatile Bioactive Core
The 1,2,3-thiadiazole ring system is a cornerstone in the development of novel therapeutic and agricultural agents. Its unique electronic and structural properties have led to the discovery of compounds with a myriad of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] In the agricultural sector, thiadiazole derivatives have been successfully commercialized as plant activators, herbicides, and cotton defoliants, demonstrating their profound impact on crop science.[3][4] The inherent bioactivity of this scaffold provides a strong rationale for investigating novel derivatives like this compound.
Profile of the Target Compound: this compound
The subject of this guide incorporates three key structural features that guide our screening strategy:
-
The 1,2,3-Thiadiazole Core: As established, this moiety is a strong indicator of potential bioactivity.
-
The Cyclopropyl Group: This small, strained ring is a "bioisostere" for larger groups and can enhance metabolic stability and binding affinity. Its inclusion in bioactive molecules is a common strategy in medicinal and agricultural chemistry.[5]
-
The Carboxylic Acid Functionality: This group significantly influences the compound's physicochemical properties, such as solubility and its ability to interact with biological targets through hydrogen bonding or ionic interactions.
This combination of features justifies a broad-based preliminary screening approach to uncover its dominant biological effects.
A Strategic Approach to Preliminary Screening
A successful preliminary screen must be both efficient and informative. It should rapidly eliminate inactive compounds while identifying promising "hits" for further development. Our proposed strategy is a parallel, multi-domain workflow that begins with a non-negotiable foundational assay.
Caption: High-level workflow for preliminary biological screening.
Foundational Assay: In Vitro Cytotoxicity
Rationale for Initial Cytotoxicity Screening
Before investigating any specific therapeutic or agricultural activity, it is imperative to determine the compound's intrinsic toxicity to mammalian cells. This foundational step is critical for two reasons:
-
Establishes a Therapeutic Index: It provides a concentration range where the compound can be studied for specific effects without being broadly toxic. A compound that is highly effective but also highly cytotoxic may have limited utility.
-
Identifies Potential Anticancer Activity: High cytotoxicity against cancer cell lines can itself be a primary "hit," suggesting potential as an anticancer agent.[2]
We will utilize the well-established MTT or XTT assays, which are colorimetric methods that quantify the metabolic activity of living cells as an indicator of cell viability.[6][7]
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
Target mammalian cell line (e.g., HeLa, A549, or a non-cancerous line like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO used for the test compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for 24-72 hours (a 48-hour period is common for initial screens) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Development: Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance on a microplate reader at 570 nm.
Data Interpretation
The cell viability is calculated as a percentage relative to the untreated control. A dose-response curve is then plotted to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.
| Compound Concentration (µM) | Corrected Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.188 | 95% |
| 5 | 1.050 | 84% |
| 10 | 0.875 | 70% |
| 25 | 0.613 | 49% |
| 50 | 0.350 | 28% |
| 100 | 0.150 | 12% |
Result: An IC₅₀ value below 25-30 µM is often considered a "hit" for potential anticancer activity, while higher values suggest a more favorable therapeutic window for other applications.
Screening for Antimicrobial Activity
Justification: The Antimicrobial Potential of Thiadiazoles
Thiadiazole derivatives are well-documented for their potent antimicrobial activities against a wide range of bacterial and fungal pathogens.[2][10] Therefore, screening for this activity is a logical and high-priority step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] It provides quantitative data that is more informative than qualitative methods like disk diffusion.[11]
Protocol: Broth Microdilution for MIC Determination
This method involves challenging a standardized inoculum of a test microorganism with serial dilutions of the compound in a liquid broth medium.[13][14] The MIC is the lowest concentration that inhibits visible growth.[15]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast)
-
Sterile 96-well microtiter plates
-
Test compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or 0.5 McFarland turbidity standard
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), prepare a suspension of the test microorganism in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. This brings the total volume to 100 µL and dilutes the compound to its final test concentration.
-
Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with medium only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[12]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or with a plate reader.
Data Presentation and Interpretation
The results are presented as MIC values in µg/mL or µM.
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (Gram-positive) | 16 | 0.5 |
| E. coli (Gram-negative) | >128 | 0.25 |
| C. albicans (Fungus) | 32 | N/A |
Result: A low MIC value (typically ≤16 µg/mL) indicates potent antimicrobial activity and warrants further investigation.
Screening for Agrochemical Potential
Rationale: Thiadiazoles in Agriculture
Thiadiazole derivatives are known to possess significant herbicidal and plant growth-regulating properties.[16][17] Thidiazuron (TDZ), a thiadiazole-based urea, is a potent synthetic cytokinin used widely in plant tissue culture.[17] A simple seed germination and seedling growth assay can effectively screen for both herbicidal (inhibitory) and plant growth-promoting (stimulatory) effects.
Protocol: Seed Germination and Seedling Growth Assay
This assay measures the effect of the test compound on the germination rate and early-stage root and shoot elongation of model plant species.
Materials:
-
Seeds of a model dicot (e.g., cress, Brassica campestris) and monocot (e.g., barnyard grass, Echinochloa crusgalli).[5][18]
-
Petri dishes (9 cm) with filter paper
-
Test compound solutions at various concentrations (e.g., 10, 50, 100, 200 ppm) in a buffer solution containing a small amount of a surfactant (e.g., Tween 20).
-
Control solution (buffer with surfactant only).
-
Plant growth chamber or incubator with controlled light and temperature (e.g., 25°C, 16h light/8h dark cycle).
Step-by-Step Methodology:
-
Plate Preparation: Place one sheet of filter paper in each petri dish. Add 5 mL of the respective test or control solution to each dish.
-
Seed Plating: Place 20-25 seeds, evenly spaced, on the moistened filter paper in each dish.
-
Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in a growth chamber for 5-7 days.
-
Data Collection: After the incubation period, count the number of germinated seeds in each dish to calculate the germination percentage.
-
Growth Measurement: Carefully remove 10 representative seedlings from each dish and measure the length of the primary root and the shoot using a ruler or digital calipers.
Data Analysis and Hit Criteria
Calculate the percent inhibition or stimulation relative to the control for germination rate, root length, and shoot length.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. sarcouncil.com [sarcouncil.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. woah.org [woah.org]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture of Novel Cyclopropyl-Thiadiazole Compounds: A Guide to Crystal Structure Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the cyclopropyl group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for modulating physicochemical and pharmacological properties. Thiadiazole rings, on the other hand, are privileged structures known for their diverse biological activities. The fusion of these two moieties in novel cyclopropyl-thiadiazole compounds presents a promising avenue for the discovery of new therapeutic agents. However, a deep understanding of their structure-activity relationships (SAR) is contingent upon the precise determination of their three-dimensional atomic arrangement. This guide provides a comprehensive, in-depth exploration of the methodologies and rationale behind the crystal structure determination of these novel compounds, with a focus on single-crystal X-ray diffraction.
Part 1: The Genesis of Structure - From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins not in front of a diffractometer, but at the laboratory bench. The synthesis and purification of the target cyclopropyl-thiadiazole compound are paramount. The presence of impurities can significantly hinder or even prevent the growth of high-quality single crystals suitable for diffraction analysis.
Synthesis and Purification: The Foundation of Quality
The synthesis of cyclopropyl-thiadiazole derivatives often involves multi-step reactions. For instance, a common route involves the reaction of cyclopropanecarbonyl chloride with a suitable thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The specific synthetic pathway will, of course, depend on the desired substitution pattern on both the cyclopropyl and thiadiazole moieties.
Following synthesis, rigorous purification is non-negotiable. Techniques such as column chromatography and recrystallization are typically employed to achieve high purity (>99%). The purity of the compound should be verified by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before proceeding to crystal growth.
The Art and Science of Crystal Growth
The growth of a single crystal of sufficient size and quality is often the most challenging and empirical step in the entire process. The ideal crystal for X-ray diffraction should be a single, well-formed entity, typically between 0.1 and 0.3 mm in each dimension, with no visible cracks or defects. Several techniques can be employed for growing crystals of small organic molecules like cyclopropyl-thiadiazoles.
Experimental Protocol: Slow Evaporation from a Saturated Solution
-
Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound moderately well, be relatively volatile, and not react with the compound. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) is recommended.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure the compound is fully dissolved.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the vial with a cap that has a small pinhole or a piece of parafilm with a few needle punctures. This allows for slow evaporation of the solvent over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.
-
Monitoring and Harvesting: Monitor the vial periodically for the formation of crystals. Once suitable crystals have grown, they should be carefully harvested using a small loop or a fine needle and immediately coated with a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Table 1: Common Solvents for Crystal Growth of Organic Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Good for non-polar compounds. |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent of medium polarity. |
| Dichloromethane | 3.1 | 40 | Good for moderately polar compounds, but highly volatile. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent. |
| Methanol | 5.1 | 65 | A polar protic solvent, can form hydrogen bonds. |
Part 2: The Core of the Analysis - Single-Crystal X-ray Diffraction
With a suitable single crystal in hand, the next step is to subject it to X-ray diffraction analysis. This technique relies on the principle that the electrons in a crystal scatter X-rays in a specific, predictable pattern, which is a function of the arrangement of atoms within the crystal lattice.
The Instrument: The Single-Crystal X-ray Diffractometer
A modern single-crystal X-ray diffractometer consists of several key components:
-
X-ray Source: Typically a sealed X-ray tube with a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) anode.
-
Goniometer: A multi-axis stage that allows for the precise orientation of the crystal in the X-ray beam.
-
Detector: A sensitive detector, such as a CCD or a CMOS-based detector, that records the diffraction pattern.
-
Cryosystem: A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal motion of the atoms and reduces radiation damage.
Diagram 1: Workflow of Single-Crystal X-ray Diffraction
Caption: Overall workflow from crystal growth to final structure determination.
Data Collection and Processing
The mounted crystal is cooled to 100 K and centered in the X-ray beam. A series of diffraction images are collected as the crystal is rotated. The positions and intensities of the diffraction spots (reflections) are recorded. This raw data is then processed to correct for experimental factors and to extract the intensity of each unique reflection. The output of this step is a reflection file (typically with an .hkl extension) that contains the Miller indices (h, k, l) and the corresponding intensity and standard uncertainty for each reflection.
Part 3: From Data to a 3D Model - Structure Solution and Refinement
The processed reflection data contains the information needed to solve and refine the crystal structure. This is typically accomplished using specialized software packages.
Structure Solution: Finding the Initial Atomic Positions
The "phase problem" is a central challenge in crystallography: the diffraction experiment provides the intensities of the scattered X-rays, but not their phases. For small molecules like cyclopropyl-thiadiazoles, the structure can usually be solved using "direct methods," which are mathematical techniques that can estimate the phases directly from the intensities. A successful solution will reveal an initial electron density map showing the approximate positions of the atoms in the asymmetric unit of the crystal.
Structure Refinement: Optimizing the Atomic Model
The initial atomic model is then refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, thermal displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor (residual factor), which is a measure of the agreement between the calculated and observed structure factor amplitudes. A lower R-factor generally indicates a better fit of the model to the data.
Table 2: Typical Crystallographic Data and Refinement Statistics for a Novel Cyclopropyl-Thiadiazole Compound
| Parameter | Value |
| Chemical formula | C_x_H_y_N_z_S |
| Formula weight | M g/mol |
| Crystal system | Monoclinic |
| Space group | P2_1_/c |
| a, b, c (Å) | a_val, b_val, c_val |
| α, β, γ (°) | 90, β_val, 90 |
| Volume (ų) | V_val |
| Z | 4 |
| Density (calculated) (g/cm³) | ρ_val |
| Absorption coefficient (mm⁻¹) | µ_val |
| F(000) | F000_val |
| Crystal size (mm³) | size_val |
| Theta range for data collection (°) | θ_min to θ_max |
| Reflections collected | N_coll |
| Independent reflections | N_indep [R(int) = R_int_val] |
| Completeness to theta = θ_max (%) | completeness_val |
| Data / restraints / parameters | N_data / N_restr / N_params |
| Goodness-of-fit on F² | GOF_val |
| Final R indices [I>2sigma(I)] | R1 = R1_val, wR2 = wR2_val |
| R indices (all data) | R1 = R1_all_val, wR2 = wR2_all_val |
| Largest diff. peak and hole (e.Å⁻³) | max_peak, min_hole |
Structure Validation: Ensuring the Quality of the Final Model
Before the structure is considered complete, it must be rigorously validated to ensure its chemical and crystallographic reasonableness. This involves checking for any unusual bond lengths, angles, or thermal parameters. Tools like the checkCIF algorithm are invaluable for this purpose. The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which is the standard format for archiving and disseminating crystallographic data.
Diagram 2: The Iterative Process of Structure Refinement
Caption: The iterative cycle of crystallographic structure refinement.
Conclusion
The determination of the single-crystal X-ray structure of a novel cyclopropyl-thiadiazole compound is a multi-step process that requires careful attention to detail at every stage, from synthesis and purification to data collection and structure refinement. The resulting three-dimensional model provides invaluable insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions, which are critical for understanding its biological activity and for guiding further drug design efforts.
References
-
Principles of Crystallography. International Union of Crystallography. [Link]
-
Crystal Growth. University of Cambridge, Department of Chemistry. [Link]
-
Small Molecule Crystallography. Massachusetts Institute of Technology, Department of Chemistry. [Link]
-
checkCIF. The checkCIF/PLATON service of the IUCr. [Link]
-
Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives. National Center for Biotechnology Information. [Link]
An In-Depth Technical Guide to the Synthesis of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid and its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique structural combination of a cyclopropyl group and a 1,2,3-thiadiazole-4-carboxylic acid moiety presents a compelling scaffold for the design of novel therapeutic agents. This document details the strategic synthesis, including the preparation of key precursors, the pivotal Hurd-Mori reaction for the formation of the thiadiazole ring, and the final derivatization steps. The causality behind experimental choices, self-validating protocols, and mechanistic insights are provided to equip researchers with the necessary knowledge for the successful synthesis and exploration of this promising class of molecules.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in the realm of pharmacology due to its wide spectrum of biological activities.[1] Derivatives of 1,2,3-thiadiazole have demonstrated potential as antimicrobial, antifungal, antiviral, and antitumor agents. The incorporation of a cyclopropyl group can further enhance the pharmacological profile of a molecule by introducing conformational rigidity, improving metabolic stability, and modulating binding affinity to biological targets. The carboxylic acid functionality at the 4-position provides a versatile handle for further chemical modifications, such as amidation, to generate diverse compound libraries for high-throughput screening.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most effectively approached through a convergent strategy centered around the well-established Hurd-Mori 1,2,3-thiadiazole synthesis.[2] This powerful reaction facilitates the construction of the thiadiazole ring from a suitable hydrazone precursor upon treatment with thionyl chloride.
Our retrosynthetic analysis pinpoints ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate as a key intermediate, which can be readily hydrolyzed to the target carboxylic acid. This ester is, in turn, accessible via the Hurd-Mori cyclization of the hydrazone derived from ethyl 2-cyclopropyl-2-oxoacetate, a β-ketoester. The synthesis of this crucial β-ketoester can be achieved through a Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate.
Synthesis of Key Precursors
Preparation of Cyclopropyl Methyl Ketone
The synthesis of the initial building block, cyclopropyl methyl ketone, is a critical first step. A reliable method involves the cyclization of 5-chloro-2-pentanone, which itself can be prepared from α-acetyl-γ-butyrolactone.
Protocol 1: Synthesis of Cyclopropyl Methyl Ketone
-
Step 1: Synthesis of 5-Chloro-2-pentanone:
-
In a well-ventilated fume hood, equip a distillation apparatus.
-
Combine α-acetyl-γ-butyrolactone and concentrated hydrochloric acid.
-
Heat the mixture to initiate the reaction, which involves decarboxylation and chlorination.
-
Distill the resulting 5-chloro-2-pentanone.
-
-
Step 2: Cyclization to Cyclopropyl Methyl Ketone:
-
Prepare a concentrated solution of sodium hydroxide in a three-necked flask equipped with a stirrer and a reflux condenser.
-
Slowly add the crude 5-chloro-2-pentanone to the sodium hydroxide solution. The reaction is exothermic and may begin to boil.
-
After the addition is complete, heat the mixture at reflux for approximately one hour to ensure complete cyclization.
-
Distill the cyclopropyl methyl ketone from the reaction mixture.
-
Purify the distillate by extraction and subsequent fractional distillation.
-
Synthesis of Ethyl 2-Cyclopropyl-2-oxoacetate
The pivotal β-ketoester intermediate, ethyl 2-cyclopropyl-2-oxoacetate, is synthesized via a base-mediated Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate.
Protocol 2: Synthesis of Ethyl 2-Cyclopropyl-2-oxoacetate
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a mixture of cyclopropyl methyl ketone and diethyl oxalate dropwise to the cooled sodium ethoxide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a short period to drive the condensation to completion.
-
Cool the mixture and neutralize it with a suitable acid (e.g., dilute sulfuric acid).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 2-cyclopropyl-2-oxoacetate.
Construction of the 1,2,3-Thiadiazole Ring: The Hurd-Mori Reaction
The Hurd-Mori reaction is the cornerstone of this synthetic strategy, enabling the formation of the 1,2,3-thiadiazole ring system. The reaction proceeds through the cyclization of a hydrazone derivative with thionyl chloride.[2] While various hydrazones can be employed, semicarbazones are commonly used due to their crystalline nature, which facilitates purification.
Formation of the Semicarbazone Intermediate
Protocol 3: Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate Semicarbazone
-
Dissolve semicarbazide hydrochloride and sodium acetate in a suitable solvent such as aqueous ethanol.
-
Add a solution of ethyl 2-cyclopropyl-2-oxoacetate to the semicarbazide solution.
-
Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the semicarbazone.
-
Filter the solid product, wash it with cold water, and dry it under vacuum.
Hurd-Mori Cyclization
Protocol 4: Synthesis of Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate
Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Suspend the dried ethyl 2-cyclopropyl-2-oxoacetate semicarbazone in an anhydrous aprotic solvent such as dichloromethane or dioxane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the cooled and stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess thionyl chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate.
Final Step: Hydrolysis to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is generally preferred to avoid potential degradation of the thiadiazole ring under harsh acidic conditions.
Protocol 5: Synthesis of this compound
-
Dissolve ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature or gently heat it to facilitate hydrolysis. Monitor the reaction progress by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Acidify the solution by the slow addition of a cooled dilute acid (e.g., 1M HCl) until the pH is approximately 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Filter the solid product, wash it with cold water, and dry it under vacuum to yield this compound.[3]
Characterization and Data
The structural confirmation of the synthesized compounds should be performed using standard analytical techniques.
Table 1: Expected Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | Signals for cyclopropyl protons and methyl protons. | Signals for cyclopropyl carbons and carbonyl carbon. |
| Ethyl 2-cyclopropyl-2-oxoacetate | C₇H₁₀O₃ | 142.15 | Signals for cyclopropyl protons, ethyl ester protons. | Signals for cyclopropyl carbons, two carbonyl carbons, and ethyl ester carbons. |
| Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate | C₈H₁₀N₂O₂S | 198.24 | Signals for cyclopropyl protons and ethyl ester protons. | Signals for cyclopropyl carbons, thiadiazole ring carbons, carbonyl carbon, and ethyl ester carbons. |
| This compound | C₆H₆N₂O₂S | 170.19 | Signals for cyclopropyl protons and a carboxylic acid proton. | Signals for cyclopropyl carbons, thiadiazole ring carbons, and a carboxylic acid carbon. |
Conclusion and Future Directions
This guide has outlined a robust and logical synthetic route for the preparation of this compound. The described protocols are based on well-established and reliable chemical transformations, providing a solid foundation for researchers in the field. The final carboxylic acid product serves as a versatile platform for the synthesis of a wide array of derivatives, including amides, esters, and other functionalized molecules. The exploration of these derivatives will undoubtedly contribute to the discovery of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions and the exploration of alternative synthetic strategies, such as those employing green chemistry principles, are promising avenues for future research.
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The Pharmacological Potential of the 1,2,3-Thiadiazole Scaffold: A Technical Guide for Drug Development Professionals
Abstract
The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other key chemical moieties have led to the development of a diverse range of derivatives with significant pharmacological potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 1,2,3-thiadiazole core, its synthesis, and its multifaceted applications in oncology, infectious diseases, and agriculture. We will delve into the mechanistic underpinnings of its biological activities, explore critical structure-activity relationships, and provide field-proven experimental protocols to empower the next generation of drug discovery efforts centered on this versatile scaffold.
The 1,2,3-Thiadiazole Core: Physicochemical Properties and Synthetic Strategies
The 1,2,3-thiadiazole ring is an aromatic system characterized by a unique distribution of electron density, which influences its interactions with biological targets. The presence of the sulfur atom imparts a degree of lipophilicity, which can enhance membrane permeability, a desirable trait for drug candidates.[1] There are four isomeric forms of thiadiazole, with the 1,2,3-isomer being a key focus of this guide.[2][3]
General Synthetic Approaches
The construction of the 1,2,3-thiadiazole ring can be achieved through several synthetic routes. Among the most prominent and versatile is the Hurd-Mori reaction .[2][4] This reaction typically involves the cyclization of an α-methylene ketone hydrazone with thionyl chloride (SOCl₂).[2][4] The Hurd-Mori synthesis is valued for its efficiency and the accessibility of its starting materials.[2]
Another notable method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[2] This approach offers a milder alternative to the use of thionyl chloride.[2]
Experimental Protocol: Hurd-Mori Synthesis of 4-phenyl-1,2,3-thiadiazole
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 1,2,3-thiadiazole derivative, 4-phenyl-1,2,3-thiadiazole, from acetophenone.
Step 1: Synthesis of Acetophenone Semicarbazone
-
Materials: Acetophenone, Semicarbazide hydrochloride, Sodium acetate, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.[2]
-
Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)
-
Materials: Acetophenone semicarbazone, Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Suspend the dried acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a flask equipped with a dropping funnel and a stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 20 mmol) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly adding the mixture to crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.[2]
-
Anticancer Potential: Targeting Key Oncogenic Pathways
The 1,2,3-thiadiazole scaffold has demonstrated significant promise in the development of novel anticancer agents.[4][5] Derivatives have been shown to exert their effects through various mechanisms, most notably through the inhibition of Heat Shock Protein 90 (Hsp90) and the disruption of microtubule dynamics.[6][7]
Mechanism of Action: Hsp90 Inhibition
Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins essential for tumor growth and survival.[6][8] These include key components of signal transduction pathways that regulate cell proliferation, such as ERBB2, EGFR, CRAF, BRAF, and CDK4.[8] By inhibiting the ATPase activity of Hsp90, 1,2,3-thiadiazole derivatives trigger the ubiquitin-proteasome-mediated degradation of these client proteins, leading to a simultaneous blockade of multiple oncogenic signaling pathways, including the RAS-RAF-MAPK/ERK and PI3K pathways.[6][8]
A series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as potent Hsp90 inhibitors, with dissociation constants in the nanomolar range.[1]
Caption: Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives.
Structure-Activity Relationship (SAR) in Anticancer Activity
SAR studies have provided valuable insights for the optimization of 1,2,3-thiadiazole-based anticancer agents. For instance, in a series of dehydroepiandrosterone (DHEA) derivatives, the introduction of a 1,2,3-thiadiazole and a D-proline moiety significantly enhanced antiproliferative activity against breast cancer cells.[7] For Hsp90 inhibitors, the presence of a 2,4-dihydroxyphenyl group is crucial for binding to the N-terminal ATP-binding site of the chaperone.[9]
Table 1: Anticancer Activity of Representative 1,2,3-Thiadiazole Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole | HCT116 (Colon) | Varies (nM range) | [1] |
| Dehydroepiandrosterone-1,2,3-thiadiazole hybrid | T47D (Breast) | 0.058 | [7] |
| 4-chloro-6-(5-(4-ethoxyphenyl)-1,2,3-thiadiazol-4-yl)benzene-1,3-diol | Various | Not specified | [5] |
Antimicrobial Potential: A Scaffold for Combating Infectious Diseases
The 1,2,3-thiadiazole core has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[2][10]
Mechanism of Action in Antimicrobial Activity
The precise mechanisms of action for many 1,2,3-thiadiazole-based antimicrobial agents are still under investigation. However, some studies have pointed towards the inhibition of specific bacterial enzymes. For example, molecular docking studies have suggested that certain 1,3,4-thiadiazole derivatives can interact with the active site of bacterial DNA gyrase, an essential enzyme for DNA replication.[2] Another potential target in Klebsiella pneumoniae is the 5-(hydroxyethyl)-methylthiazole kinase (ThiM), which is involved in thiamine biosynthesis.[4]
Caption: Potential Antimicrobial Mechanisms of 1,2,3-Thiadiazoles.
Structure-Activity Relationship (SAR) in Antimicrobial Activity
SAR studies have shown that the nature and position of substituents on the 1,2,3-thiadiazole ring significantly influence antimicrobial activity. For instance, the presence of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the scaffold has been shown to enhance antibacterial efficacy.[7]
Table 2: Antimicrobial Activity of Representative 1,2,3-Thiadiazole Derivatives
| Compound | Target Microorganism | Activity Metric | Reference |
| 4-bromo phenyl-1,2,3-thiadiazole | E. histolytica | IC₅₀ = 0.24 µM | [7] |
| Furan-based 1,2,3-thiadiazole | E. histolytica | IC₅₀ = 0.23 µM | [7] |
Insecticidal Properties: A Promising Scaffold for Crop Protection
Beyond its applications in human health, the 1,2,3-thiadiazole scaffold has also demonstrated significant potential as a source of novel insecticides.[2]
Mechanism of Action in Insecticidal Activity
The insecticidal mode of action for 1,2,3-thiadiazole derivatives is an active area of research. One proposed mechanism involves the modulation of muscarinic acetylcholine receptors (mAChRs) in insects.[11] These receptors are crucial for neurotransmission, and their disruption can lead to paralysis and death. The interaction of 1,2,3-thiadiazole derivatives with mAChRs may be allosteric, offering a potential for subtype selectivity.[12]
Structure-Activity Relationship (SAR) in Insecticidal Activity
SAR studies have been instrumental in identifying key structural features for potent insecticidal activity. For example, in a series of N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole moiety, the presence of an electron-withdrawing chloro group enhanced insecticidal activity against Plutella xylostella, while an electron-donating methyl group decreased potency.[2]
Table 3: Insecticidal Activity of Representative 1,2,3-Thiadiazole Derivatives
| Compound | Target Insect | Activity Metric | Reference |
| N-tert-butyl-N,N′-diacylhydrazine derivative 118 | Plutella xylostella | 79% mortality at 200 µg/mL | [2] |
| (E)-β-farnesene based carboxamide of thiadiazole 120 | Myzus persicae | LC₅₀ = 33.4 μg/mL | [2] |
Clinical Perspective and Future Directions
While the preclinical data for 1,2,3-thiadiazole derivatives are compelling across various therapeutic areas, a comprehensive search of publicly available clinical trial databases did not yield information on any 1,2,3-thiadiazole-containing compounds that have entered human clinical trials. It is important to note that other thiadiazole isomers, such as 1,3,4-thiadiazole, have seen derivatives advance to clinical evaluation.[13] This highlights the potential of the broader thiadiazole class and underscores the need for continued research and development of 1,2,3-thiadiazole-based candidates to translate their preclinical promise into clinical reality.
The versatility of the 1,2,3-thiadiazole scaffold, coupled with its synthetic accessibility and diverse biological activities, makes it a highly attractive starting point for the design of novel therapeutics. Future research should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways will enable more rational drug design.
-
Optimizing pharmacokinetic and pharmacodynamic properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds.
-
Exploring novel therapeutic applications: The broad spectrum of biological activity suggests that 1,2,3-thiadiazoles may have potential in other disease areas not yet fully explored.
Conclusion
The 1,2,3-thiadiazole scaffold represents a rich and underexplored territory in the landscape of drug discovery. Its proven efficacy in preclinical models of cancer, infectious diseases, and insect control, combined with a well-established synthetic chemistry, positions it as a high-potential platform for the development of next-generation therapeutic agents. This guide has provided a comprehensive overview of the current state of knowledge, from fundamental chemistry to biological applications, with the aim of empowering researchers and drug development professionals to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
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Thiadiazole derivatives in clinical trials. (n.d.). ResearchGate. [Link]
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Hurd–Mori 1,2,3-thiadiazole synthesis. (2023). Wikipedia. [Link]
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Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells. (2017). PubMed. [Link]
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Evaluation of 1,2,5-thiadiazoles as modulators of M₁/M₅ muscarinic receptor subtypes. (2014). PubMed. [Link]
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
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Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors. (2012). PLoS ONE. [Link]
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A Coumarin–Imidazothiadiazole Derivative, SP11 Abrogates Tumor Growth by Targeting HSP90 and Its Client Proteins. (2022). MDPI. [Link]
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Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells. (2017). ResearchGate. [Link]
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Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors. (2012). PubMed. [Link]
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Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2022). PubMed. [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI. [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). MDPI. [Link]
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Molecular Properties Prediction, Docking Studies, and Antimicrobial Screening of 1,3,4-Thiadiazole and S-Triazole Derivatives. (2014). ResearchGate. [Link]
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Muscarinic acetylcholine receptor activation synergizes the knockdown and toxicity of GABA-gated chloride channel insecticides. (2022). PubMed. [Link]
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1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. (1998). PubMed. [Link]
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An In-depth Technical Guide to the Herbicidal Effects of Cyclopropyl-Containing Thiadiazoles
As the global demand for food production intensifies, the development of novel, effective, and selective herbicides is paramount for modern agriculture. Within the vast landscape of heterocyclic chemistry, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] The incorporation of a cyclopropyl moiety into these molecules has garnered significant attention, as this small, strained carbocycle is known to enhance metabolic stability, improve binding affinity to target enzymes, and favorably modulate the physicochemical properties of bioactive compounds.[4][5]
This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of cyclopropyl-containing thiadiazoles as potent herbicides. We will delve into the causality behind experimental design and provide self-validating protocols for researchers in the field of agrochemical discovery.
Rationale and Synthesis of the Core Scaffold
The strategic combination of the 1,3,4-thiadiazole ring and a cyclopropyl group is a classic example of rational drug design in agrochemistry. The thiadiazole ring provides a robust and versatile chemical core, while the cyclopropyl group acts as a key pharmacophore that can increase the potency and alter the selectivity of the final compound.[4]
A common and efficient route to synthesize the core structure, 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane, starts from cyclopropane-1,1-dicarboxylic acid. This approach is favored for its straightforward nature and the accessibility of the starting materials.
Experimental Protocol: Synthesis of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane
This protocol describes a reliable method for synthesizing the foundational thiadiazole structure from cyclopropane dicarboxylic acid. The use of phosphorus oxychloride as a dehydrating and cyclizing agent is a critical step.
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Standard laboratory glassware for reflux and filtration
-
Rotary evaporator
Procedure:
-
Reactant Mixing: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopropane-1,1-dicarboxylic acid (1 mole equivalent) and thiosemicarbazide (2 mole equivalents).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture to create a uniform suspension.
-
Cyclization: Slowly add phosphorus oxychloride (2.5 mole equivalents) to the suspension under constant stirring in a fume hood. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy to drive the cyclization and dehydration steps to completion.
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture over crushed ice in a large beaker. Neutralize the acidic solution by carefully adding 5% sodium bicarbonate solution until the pH reaches ~7. This step quenches the excess POCl₃ and precipitates the product.
-
Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with copious amounts of cold distilled water to remove any inorganic salts, followed by a small amount of cold ethanol to facilitate drying.
-
Drying and Purification: Dry the solid in a vacuum oven at 50-60°C. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound, 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane.[6]
Below is a diagram illustrating the general synthesis workflow.
Caption: Mechanism of photosynthesis inhibition by thiadiazole herbicides.
Structure-Activity Relationship (SAR) and Bioactivity
The herbicidal efficacy of these compounds is highly dependent on the substituents on both the cyclopropyl and thiadiazole moieties. Research has shown that even minor structural modifications can lead to significant changes in activity and selectivity.
For instance, in a study synthesizing N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, moderate herbicidal activity was observed against the broadleaf weed Brassica campestris (a dicot), but virtually no activity was seen against Echinochloa crusgalli (a monocot). [4]This suggests a degree of selectivity that is highly desirable in herbicide development. Further studies on related compounds containing a 1,2,4-triazole moiety also showed good activity against Brassica campestris but weaker activity against Echinochloa crusgalli. [7]
Summary of Herbicidal Activity Data
The following table summarizes representative data from studies on cyclopropyl-containing heterocycles, illustrating the differential activity against common test weeds.
| Compound ID | Structure | Target Weed | Concentration (µg/mL) | Inhibition (%) | Reference |
| 1 | N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | 100 | Moderate Activity | [4] |
| 1 | N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Echinochloa crusgalli | 100 | No Activity | [4] |
| 2 | 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole | Brassica campestris | 100 | Good Activity | [7] |
| 2 | 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole | Echinochloa crusgalli | 100 | Weak Activity | [7] |
Note: "Moderate" and "Good" activity are qualitative descriptors from the source papers; specific inhibition percentages were not always provided.
This data underscores a critical insight for development: the cyclopropyl-thiadiazole scaffold appears to be a promising starting point for developing selective herbicides targeting broadleaf weeds.
Experimental Evaluation of Herbicidal Activity
A robust and reproducible bioassay is the cornerstone of any herbicide discovery program. The following protocol outlines a standard greenhouse pot experiment for evaluating both pre- and post-emergence herbicidal activity. This self-validating system includes a susceptible dicot (Brassica campestris) and a more tolerant monocot (Echinochloa crusgalli) to assess both potency and selectivity.
Experimental Protocol: Greenhouse Herbicidal Bioassay
Objective: To assess the pre- and post-emergence herbicidal activity of test compounds on representative monocot and dicot weed species.
Materials:
-
Seeds of Brassica campestris (rape) and Echinochloa crusgalli (barnyard grass).
-
Plastic pots (10 cm diameter) filled with sterile potting mix.
-
Test compounds, dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20).
-
A commercial herbicide as a positive control (e.g., Tebuthiuron).
-
Solvent/surfactant mixture as a negative control.
-
Automated spray chamber for uniform application.
-
Controlled environment greenhouse (25±2°C, 14h light/10h dark cycle).
Procedure:
-
Plant Cultivation: Sow 10-15 seeds of each weed species in separate pots. For post-emergence tests, allow plants to grow until they reach the 2-3 leaf stage. For pre-emergence tests, pots will be treated immediately after sowing.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds. For application, create a series of dilutions (e.g., 10, 50, 100, 200 µg/mL) in the solvent/surfactant/water mixture. The surfactant is crucial as it ensures proper wetting and adhesion of the spray to the leaf surfaces.
-
Application:
-
Post-Emergence: Place the pots with 2-3 leaf stage seedlings into the spray chamber. Apply the test solutions evenly over the foliage at a defined spray volume (e.g., 500 L/ha).
-
Pre-Emergence: Place the freshly sown pots into the spray chamber. Apply the test solutions evenly to the soil surface.
-
-
Incubation: Transfer the treated pots to the greenhouse. Arrange them in a randomized complete block design to minimize positional effects. Water the plants as needed, avoiding washing the chemical off the leaves or soil surface.
-
Evaluation: After 14-21 days, assess the herbicidal effect.
-
Phytotoxicity Rating: Visually score the plants on a scale of 0 to 100, where 0 = no effect and 100 = complete plant death.
-
Fresh Weight Measurement: Harvest the above-ground plant material from each pot and record the fresh weight. Calculate the percent inhibition relative to the negative control group.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA). Calculate the GR₅₀ (the dose required to cause 50% growth reduction) for active compounds.
Caption: Workflow for greenhouse herbicidal bioassays.
Conclusion and Future Directions
The convergence of the 1,3,4-thiadiazole heterocycle and the cyclopropyl moiety represents a fertile ground for the discovery of novel herbicides. The available data strongly suggest that this chemical class has a propensity for selective activity against broadleaf weeds, likely through the well-established mechanism of photosynthesis inhibition. The synthetic accessibility of the core scaffold allows for extensive derivatization, enabling fine-tuning of activity, selectivity, and physicochemical properties.
Future research should focus on:
-
Expanding the SAR: Synthesizing and testing a broader library of analogues with diverse substitutions on both the thiadiazole and cyclopropyl rings to optimize potency and broaden the weed control spectrum.
-
Mechanistic Studies: Confirming the precise binding site within PSII and investigating potential secondary modes of action.
-
Crop Safety: Evaluating the tolerance of major crops (e.g., corn, soybean, wheat) to the most promising lead compounds.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively explore the potential of cyclopropyl-containing thiadiazoles and contribute to the development of the next generation of sustainable weed management solutions.
References
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Herbicidal activity of 1,3,4-thiadiazole derivatives - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2023). Molecules. Retrieved January 20, 2026, from [Link]
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Synthesis of Thiadiazoles and 1,2,4-triazoles Derived From Cyclopropane Dicarboxylic Acid. (2005). Molecules. Retrieved January 20, 2026, from [Link]
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Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry. Retrieved January 20, 2026, from [Link]
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Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of substituted spiro-thiadiazoles via reaction between cyclo-alkylidenehydrazinecarbothioamides and 2,3-diphenyl-cycloprop-2-enone. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2012). ISRN Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. (2017). Molecules. Retrieved January 20, 2026, from [Link]
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Herbicidal activity of 1,3,4-thiadiazole derivatives. (1970). Journal of Agricultural and Food Chemistry. Retrieved January 20, 2026, from [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). Future Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2023). Molecules. Retrieved January 20, 2026, from [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
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Thiadiazoles and Their Properties. (2021). ISRES Publishing. Retrieved January 20, 2026, from [Link]
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Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2024). Sarcouncil. Retrieved January 20, 2026, from [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). Molecules. Retrieved January 20, 2026, from [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). Molecules. Retrieved January 20, 2026, from [Link]
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Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
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Herbicidal properties of antihypertensive drugs: calcium channel blockers. (2022). Scientific Reports. Retrieved January 20, 2026, from [Link]
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Initial studies on the antifungal properties of 1,2,3-thiadiazole compounds
An In-Depth Technical Guide on the Initial Studies of the Antifungal Properties of 1,2,3-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a formidable challenge to global health. This necessitates the urgent exploration of novel chemical scaffolds with potent and broad-spectrum antifungal activity. The 1,2,3-thiadiazole ring system has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the foundational studies on the antifungal properties of 1,2,3-thiadiazole derivatives. It is designed to serve as a resource for researchers and drug development professionals, offering insights into their mechanisms of action, structure-activity relationships, and detailed protocols for their evaluation.
Introduction: The Emergence of 1,2,3-Thiadiazoles in Antifungal Research
Heterocyclic compounds are the cornerstone of many therapeutic agents. Among them, the 1,2,3-thiadiazole moiety has garnered significant attention for its diverse biological activities, including antiviral, insecticidal, anticancer, and plant-activating properties.[1] While structurally related to established "azole" antifungals, the 1,2,3-thiadiazole scaffold offers unique chemical properties that warrant its investigation as a source of new antifungal leads. Some 1,2,3-thiadiazole compounds have already been developed as commercial pesticides, indicating their potential for controlling fungal pathogens.[2] This guide synthesizes the current understanding of these compounds and provides a practical framework for their continued investigation.
Mechanisms of Antifungal Action: A Dual Perspective
The antifungal activity of 1,2,3-thiadiazole derivatives can be broadly categorized into two distinct, yet potentially overlapping, mechanisms: direct action on fungal cells and indirect action through the induction of host defense mechanisms, particularly in plants.
Direct Antifungal Mechanisms
Initial research suggests that 1,2,3-thiadiazoles may share mechanisms with other azole antifungals, primarily by disrupting the integrity of the fungal cell membrane.
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to cell death. The ergosterol biosynthesis pathway is a well-established target for many commercial antifungals.[3]
Thiadiazole rings are considered bioisosteres of the triazole and imidazole rings found in conventional azole antifungals.[4] These azoles function by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[5][6] Molecular docking studies and ergosterol quantification assays on the related 1,3,4-thiadiazole scaffold have shown that these compounds can indeed inhibit 14-α-sterol demethylase, leading to a reduction in ergosterol levels in Candida species.[4] This provides a strong rationale for investigating ergosterol biosynthesis inhibition as a primary mechanism for 1,2,3-thiadiazole derivatives.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway.
The fungal cell wall, a structure absent in mammals, is another attractive target for antifungal development. It is primarily composed of polysaccharides like chitin and β-glucans. While some studies on 1,3,4-thiadiazole derivatives showed no effect on overall ergosterol content, they did reveal significant disruption of cell wall biogenesis.[7] These effects included uneven distribution of chitin and β(1→3) glucan, leading to morphological abnormalities and increased sensitivity to osmotic stress.[7] This suggests that a subset of thiadiazole compounds may act on the cell wall, a mechanism that warrants further investigation for the 1,2,3-thiadiazole isomer.
Caption: Chitin synthesis as a potential antifungal target.
Indirect Action: Systemic Acquired Resistance (SAR) in Plants
In the context of agriculture, certain 1,2,3-thiadiazole derivatives, such as tiadinil, function as "plant activators."[8] These compounds do not exhibit strong direct fungicidal activity in vitro but instead stimulate the plant's own defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR). SAR provides broad-spectrum and long-lasting protection against a variety of pathogens. This mode of action is particularly valuable as it reduces the risk of pathogens developing resistance.
Structure-Activity Relationship (SAR) Insights
Understanding how chemical structure influences biological activity is paramount in drug discovery. Preliminary studies on thiadiazole derivatives have provided initial SAR insights:
-
Substitution on Appended Rings: For 1,3,4-thiadiazole derivatives, the nature and position of substituents on an attached phenyl ring significantly impact antifungal activity. For instance, a derivative bearing a 2,4-dichlorophenyl group was found to be the most potent in a series against Candida albicans.[4]
-
Hybrid Molecules: Combining the 1,2,3-thiadiazole scaffold with other known antifungal pharmacophores, such as the 1,2,4-triazole ring, has been shown to yield compounds with good fungicidal activity.[9]
-
Carboxamide Linkages: A series of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides were synthesized, with some compounds showing moderate to good activity against C. arachidicola.[2] This highlights the importance of the linker between the heterocyclic rings.
A Framework for Evaluation: Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step protocols for the initial assessment of the antifungal properties of novel 1,2,3-thiadiazole compounds.
Caption: General workflow for evaluating antifungal 1,2,3-thiadiazoles.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible fungal growth.
Rationale: The broth microdilution method is a standardized, high-throughput technique that allows for the quantitative assessment of a compound's antifungal activity against multiple fungal strains simultaneously.
Materials:
-
96-well flat-bottom microtiter plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline, sterile DMSO
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest colonies and suspend in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells. This specific concentration range is critical for reproducible results.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound.
-
Include a positive control (fungus in medium with 1% DMSO) and a negative control (sterile medium).
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control, as assessed visually or with a spectrophotometer.
-
Protocol: Ergosterol Quantification Assay
This protocol is used to determine if a test compound inhibits the ergosterol biosynthesis pathway.
Rationale: A reduction in the total cellular ergosterol content in the presence of the test compound is strong evidence for the inhibition of this pathway.
Materials:
-
Fungal culture treated with the test compound (at MIC or sub-MIC)
-
Saponification solution (25% alcoholic potassium hydroxide)
-
n-heptane
-
Sterile water
-
Spectrophotometer or HPLC system
Procedure:
-
Cell Harvest:
-
Grow a fungal culture to mid-log phase and then expose it to the test compound for a defined period (e.g., 12-24 hours).
-
Harvest the cells by centrifugation and wash with sterile water.
-
-
Sterol Extraction:
-
Add 3 mL of the saponification solution to the cell pellet.
-
Vortex and incubate in an 80°C water bath for 1 hour.
-
Allow to cool, then add 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer.
-
-
Quantification:
-
Carefully transfer the upper n-heptane layer to a new tube.
-
Analyze the sterol content. This can be done by scanning the absorbance from 240 to 300 nm with a spectrophotometer (ergosterol has a characteristic four-peaked curve) or, for more precise quantification, by using an HPLC system.
-
-
Analysis:
-
Compare the ergosterol content of the treated cells to that of untreated control cells. A significant reduction indicates inhibition of the ergosterol biosynthesis pathway.
-
Protocol: In Vivo Efficacy Assessment (Murine Model)
This protocol provides a general framework for assessing the in vivo efficacy of a promising antifungal compound.
Rationale: Animal models are essential for evaluating a compound's therapeutic potential in a whole-organism system, providing data on efficacy, toxicity, and pharmacokinetics.
Materials:
-
Immunocompromised mice (e.g., neutropenic)
-
Fungal strain for infection (e.g., Candida albicans)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control antifungal (e.g., fluconazole)
Procedure:
-
Infection:
-
Induce immunosuppression in the mice (e.g., with cyclophosphamide).
-
Infect the mice systemically with a standardized inoculum of the fungal pathogen via tail vein injection.
-
-
Treatment:
-
Begin treatment with the test compound at a predetermined dose and schedule (e.g., once daily via oral gavage or intraperitoneal injection).
-
Include a vehicle control group and a positive control group.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of illness and mortality.
-
The primary endpoints are typically survival rate and fungal burden in target organs (e.g., kidneys, brain).
-
At the end of the study, or upon humane endpoint, euthanize the animals, harvest the organs, homogenize them, and perform serial dilutions for CFU counting on agar plates.
-
-
Analysis:
-
Compare the survival curves and organ fungal burdens between the treated, vehicle control, and positive control groups to determine the in vivo efficacy of the test compound.
-
Summary of Antifungal Activity Data
The following table summarizes representative in vitro antifungal activity data for thiadiazole derivatives from the literature. This data highlights the potential of this scaffold against various fungal pathogens.
| Compound Type | Fungal Species | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole derivative (3l) | Candida albicans ATCC 10231 | 5 | [4] |
| 1,3,4-Thiadiazole derivative (3k) | Candida albicans ATCC 10231 | 10 | [4] |
| 1,3,4-Thiadiazole derivative (3l) | Candida crusei ATCC 6258 | 10 | [4] |
| Oxadiazole-Thiadiazole Hybrid (6e) | Candida krusei | 0.78 | [6] |
| Oxadiazole-Thiadiazole Hybrid (6k) | Candida albicans | 1.56 | [6] |
| 1,2,3-Thiadiazole-N-arylalaninate (1d) | Alternaria brassicicola | >100 (in vitro) | [8] |
Note: Compound 1d showed high efficacy in vivo, suggesting its primary mechanism is likely plant resistance induction rather than direct fungicidal activity.[8]
Conclusion and Future Directions
Initial studies on 1,2,3-thiadiazole compounds and their isomers have established them as a versatile and promising scaffold for the development of new antifungal agents. The potential for multiple mechanisms of action, including direct inhibition of fungal growth and induction of host resistance, makes them particularly intriguing.
Future research should focus on:
-
Synthesis of Diverse Libraries: A broader range of 1,2,3-thiadiazole derivatives needs to be synthesized to expand the understanding of the structure-activity relationship.
-
Mechanism of Action Studies: Direct investigation into the specific enzymatic targets of 1,2,3-thiadiazoles within the ergosterol and chitin biosynthesis pathways is crucial.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro studies must be rigorously evaluated in animal models to assess their therapeutic potential and safety profiles.
-
Addressing Resistance: The activity of novel thiadiazole compounds should be tested against clinically relevant, drug-resistant fungal strains.
By leveraging the foundational knowledge outlined in this guide, the scientific community can further unlock the potential of 1,2,3-thiadiazoles in the critical fight against fungal diseases.
References
-
Karaburun, A. Ç., Çevik, U. A., Osmaniye, D., Sağlık, B. N., Levent, S., Özkay, Y., & Kaplancıklı, Z. A. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3129. [Link]
-
Nagel, K. M. (2024). Thiazole antifungals. Research Starters: Academic Topic Overviews. [Link]
-
Asati, V., Sharma, S., & Srivastava, A. K. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. [Link]
-
(Reference not directly cited in the text, but provides context on thiadiazole synthesis and applications) [Link]
-
(Reference not directly cited in the text, but provides a review on thiadiazole antimicrobial potential) [Link]
-
Sun, Z. H., Liu, X. H., Yang, M. Y., Weng, J. Q., Tan, C. X., & Wu, H. K. (2013). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Molecules, 18(10), 11937–11951. [Link]
-
Yan, S. L., Yang, M. Y., Sun, Z. H., Min, L. J., Tan, C. X., Weng, J. Q., Wu, H. K., & Liu, X. H. (2014). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Letters in Drug Design & Discovery, 11(7), 940-943. [Link]
-
(Reference not directly cited in the text, but provides context on SAR of thiazole derivatives) [Link]
-
(Duplicate of reference 1) [Link]
-
(Reference not directly cited in the text, but provides context on thiadiazole synthesis and antifungal activity) [Link]
-
(Reference not directly cited in the text, but provides a review of antimicrobial 1,3,4-thiadiazole derivatives) [Link]
-
Nefedova, D. A., Kutyreva, M. P., Ivanova, A. V., Gerasimova, Y. V., Mironov, V. F., & Voloshina, A. D. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 419. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. Molecules, 22(11), 1999. [Link]
-
(Reference not directly cited in the text, but provides a review of antifungal mechanisms) [Link]
-
(Reference not directly cited in the text, but provides context on MIC values of thiazole derivatives) [Link]
-
Gucwa, K., Milewska, M. J., Różanowska, M., Mikołajczyk, J., & Sadowska, B. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PloS one, 14(9), e0222775. [Link]
-
(Reference not directly cited in the text, but provides context on synthesis of thiadiazole hybrids) [Link]
-
Ke, S., Shi, L., & Li, J. (2022). Screening and Application of Chitin Synthase Inhibitors. Molecules, 27(19), 6296. [Link]
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- 9. mdpi.com [mdpi.com]
Methodological & Application
Step-by-step protocol for 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid synthesis
Application Note & Protocol
Topic: Step-by-Step Protocol for the Synthesis of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of a Versatile Heterocyclic Scaffold
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry and agrochemicals, with derivatives exhibiting a wide spectrum of biological activities.[1] The strategic incorporation of a cyclopropyl group at the 5-position and a carboxylic acid at the 4-position creates a molecule, this compound, with significant potential. The cyclopropyl moiety often enhances metabolic stability and binding affinity, while the carboxylic acid serves as a crucial synthetic handle for creating amides, esters, and other derivatives in drug discovery campaigns.
This document provides a detailed, three-step protocol for the synthesis of this target compound. The core of this synthesis is the Hurd-Mori reaction, a robust and widely-used method for the formation of the 1,2,3-thiadiazole ring system from activated methylene ketone derivatives.[1][2] The synthesis begins with the formation of a semicarbazone intermediate, proceeds through the critical Hurd-Mori cyclization using thionyl chloride, and concludes with the saponification of the resulting ester to yield the final carboxylic acid. Each step has been optimized to ensure high purity and reasonable yields, with explanations provided for key experimental choices.
Overall Synthetic Pathway
The synthesis is performed in three distinct stages starting from ethyl 3-cyclopropyl-3-oxopropanoate:
-
Semicarbazone Formation: Condensation of the starting β-ketoester with semicarbazide to form the key hydrazone intermediate.
-
Hurd-Mori Cyclization: Thionyl chloride-mediated cyclization of the semicarbazone to construct the 1,2,3-thiadiazole ring.
-
Ester Hydrolysis: Saponification of the ethyl ester to yield the final this compound.
Caption: Overall workflow for the synthesis of the target compound.
Part A: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate semicarbazone
Principle
This step involves a classical condensation reaction. The carbonyl group of the β-ketoester reacts with the primary amine of semicarbazide to form a semicarbazone. Sodium acetate is used as a base to neutralize the hydrochloride salt of the semicarbazide, liberating the free base required for the reaction.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |
| Ethyl 3-cyclopropyl-3-oxopropanoate | 156.18 | 50.0 | 7.81 g | 1.0 |
| Semicarbazide Hydrochloride | 111.53 | 60.0 | 6.69 g | 1.2 |
| Sodium Acetate (Anhydrous) | 82.03 | 60.0 | 4.92 g | 1.2 |
| Ethanol (95%) | - | - | 100 mL | - |
| Deionized Water | - | - | 50 mL | - |
Step-by-Step Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (6.69 g) and sodium acetate (4.92 g) in deionized water (50 mL) with gentle warming and stirring until a clear solution is obtained.
-
Reaction Setup: To this solution, add ethanol (100 mL) followed by ethyl 3-cyclopropyl-3-oxopropanoate (7.81 g).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Product Isolation: After 4 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL) and then a small amount of cold ethanol (20 mL).
-
Drying: Dry the product under vacuum at 40°C to a constant weight. The expected product is a white crystalline solid.
Part B: Synthesis of Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate
Principle
This is the key ring-forming step, known as the Hurd-Mori 1,2,3-thiadiazole synthesis.[2] The semicarbazone intermediate undergoes a cycloaddition reaction with thionyl chloride (SOCl₂). The reaction proceeds through a complex mechanism involving the formation of a thionylhydrazone, which then cyclizes with the elimination of sulfur dioxide and hydrogen chloride to yield the stable aromatic 1,2,3-thiadiazole ring. The reaction is performed at low temperatures to control its exothermic nature.[3]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |
| Ethyl 3-cyclopropyl-3-oxopropanoate semicarbazone | 213.24 | 40.0 | 8.53 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 120.0 | 8.75 mL | 3.0 |
| Dichloromethane (DCM, anhydrous) | - | - | 200 mL | - |
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the semicarbazone from Part A (8.53 g) and suspend it in anhydrous dichloromethane (200 mL).
-
Cooling: Cool the suspension to 0°C using an ice-salt bath.
-
Reagent Addition: Add thionyl chloride (8.75 mL) dropwise to the stirred suspension over a period of 45-60 minutes, ensuring the internal temperature does not exceed 5°C. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.[4]
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The suspension will gradually dissolve, and the solution will typically turn a yellow or orange color.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker. Stir until all the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) until effervescence ceases, followed by brine (75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to yield the pure ester as a pale yellow oil or low-melting solid.
Part C: Synthesis of this compound
Principle
This final step is a standard base-catalyzed hydrolysis (saponification) of an ester. Sodium hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final carboxylic acid product.[5]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |
| Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate | 198.25 | 30.0 | 5.95 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 60.0 | 2.40 g | 2.0 |
| Methanol | - | - | 90 mL | - |
| Deionized Water | - | - | 30 mL | - |
| Hydrochloric Acid (HCl), concentrated | - | - | As needed (~5 mL) | - |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the ester from Part B (5.95 g) in methanol (90 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (2.40 g) in deionized water (30 mL) and add this solution to the flask.
-
Reaction Execution: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to a pH of 1-2 (check with pH paper). A precipitate will form.
-
Product Isolation: Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a generous amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum at 50°C to yield this compound as a white or off-white solid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Part A: Low yield of semicarbazone | Incomplete reaction; product is partially soluble in the ethanol/water mixture. | Increase reflux time to 6 hours. After reflux, reduce the solvent volume by ~30% on a rotary evaporator before cooling to enhance precipitation. |
| Part B: Dark, tarry crude product | Reaction temperature was too high during SOCl₂ addition; moisture contamination. | Ensure strict temperature control (0-5°C) during addition. Use anhydrous solvents and glassware. A more extensive silica gel column may be needed. |
| Part B: No reaction or low conversion | Inactive SOCl₂; poor quality semicarbazone. | Use a fresh, unopened bottle of thionyl chloride. Ensure the semicarbazone from Part A is completely dry and pure. |
| Part C: Product does not precipitate | Incomplete hydrolysis; insufficient acidification; product has some water solubility. | Confirm starting material is consumed via TLC. Add more HCl to ensure pH < 2. Extract the acidic aqueous layer with ethyl acetate or DCM (3x). |
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated Acids and Bases: Handle concentrated HCl and NaOH with care. They are highly corrosive and can cause severe burns. Wear appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. Ethanol and methanol are flammable. Handle all organic solvents in a well-ventilated area or fume hood, away from ignition sources.
References
- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
-
Stanetty, P., et al. (2005). Synthesis of Pyrrolo[2,3-d][2][6][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Molecules, 10(2), 367-375. [Link]
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PubMed. (2005). Synthesis of pyrrolo[2,3-d][2][6][7]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. [Link]
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Semantic Scholar. (n.d.). Synthesis of Steroidal Thiadiazoles from Steroidal Ketones. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Application Notes & Protocols: A Guide to In Vitro Antifungal Susceptibility Testing of Novel Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pressing Need for Novel Antifungals and the Role of the Thiadiazole Scaffold
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This has catalyzed the search for new antifungal agents with novel mechanisms of action. Among the myriad of heterocyclic compounds investigated, the 1,3,4-thiadiazole scaffold has emerged as a particularly promising pharmacophore in the development of new antimicrobial drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including significant antifungal efficacy.[4][5]
The antifungal activity of many thiadiazole derivatives, similar to azoles like fluconazole, is attributed to the inhibition of the fungal cytochrome P450 enzyme 14-α-demethylase.[6][7] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8][9] Inhibition of this pathway disrupts membrane integrity, leading to fungistatic or fungicidal effects.[10][11] However, some novel thiadiazole derivatives have been shown to disrupt cell wall biogenesis, indicating alternative mechanisms of action that warrant further investigation.[12][13]
Reliable and reproducible in vitro antifungal susceptibility testing is the cornerstone of early-stage antifungal drug discovery. It provides the foundational data necessary to identify promising lead compounds, understand structure-activity relationships (SAR), and guide further development. This document provides a detailed, experience-driven guide to performing in vitro antifungal assays for novel thiadiazole derivatives, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).
Principle of Antifungal Susceptibility Testing
In vitro antifungal susceptibility testing (AFST) is designed to determine the minimum inhibitory concentration (MIC) of a drug. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] This is a quantitative measure of the in vitro activity of an antifungal agent against a specific fungal isolate.[15] This guide will focus on two widely accepted and robust methods: Broth Microdilution and Agar Disk Diffusion.
Core Experimental Workflow: A Visual Overview
The following diagram outlines the critical steps involved in determining the antifungal susceptibility of thiadiazole derivatives.
Caption: High-level workflow for in vitro antifungal susceptibility testing.
Part 1: Broth Microdilution Method (CLSI M27 Reference Standard)
The broth microdilution method is considered the gold standard for determining MICs due to its quantitative nature and reproducibility.[16][17] The procedure involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate.[18]
Materials and Reagents
-
Thiadiazole Derivatives: Synthesized and purified compounds.
-
Solvent: Dimethyl sulfoxide (DMSO), reagent grade.
-
Fungal Strains:
-
Growth Media:
-
Sabouraud Dextrose Agar (SDA) for initial culture.
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate), buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). This is the standard medium specified by CLSI.[21]
-
-
Equipment:
-
Sterile 96-well U-bottom microtiter plates.
-
Spectrophotometer or McFarland turbidity standards.
-
Incubator (35°C).
-
Pipettes, sterile tips, and reagent reservoirs.
-
Microplate reader (optional, for spectrophotometric reading).
-
Detailed Protocol
Step 1: Preparation of Antifungal Stock Solutions
-
Causality: A high-concentration stock solution is necessary to perform serial dilutions. DMSO is the most common solvent for poorly water-soluble compounds like many thiadiazole derivatives.
-
Protocol:
-
Accurately weigh the thiadiazole derivative powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or a concentration at least 100x the highest desired test concentration).
-
Vortex thoroughly to ensure complete dissolution. Store at -20°C or lower in small aliquots to avoid freeze-thaw cycles.
-
Step 2: Inoculum Preparation and Standardization
-
Causality: The final inoculum density is a critical variable. Too high a density can lead to falsely elevated MICs, while too low a density can result in falsely low MICs. The CLSI M27 standard provides a rigorously tested procedure to ensure reproducibility.[16]
-
Protocol:
-
Subculture the fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies (3-5) and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Vortex for 15 seconds.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density (OD) between 0.08 to 0.10 at 530 nm. This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL of suspension into 10 mL of media). This creates the final working inoculum of approximately 1-5 x 10³ CFU/mL.
-
Step 3: Preparation of the 96-Well Plate
-
Causality: A serial twofold dilution series provides a logarithmic concentration gradient, allowing for the precise determination of the MIC.
-
Protocol:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.
-
Create an intermediate dilution of the thiadiazole stock solution in RPMI-1640. For example, if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution (2x the final concentration).
-
Add 200 µL of this 2x starting concentration to well 1.
-
Perform a serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no drug, no inoculum).
-
Step 4: Inoculation and Incubation
-
Protocol:
-
Add 100 µL of the standardized fungal inoculum (from Step 2.5) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well is now 200 µL, and the drug concentrations are halved to the desired final range (e.g., 128, 64, 32... down to 0.25 µg/mL).
-
Seal the plate or place it in a humidified container to prevent evaporation.
-
Incubate at 35°C for 24 to 48 hours. The reading time is critical and should be consistent.
-
Step 5: MIC Determination
-
Causality: The endpoint definition varies by antifungal class. For azole-like compounds, which are often fungistatic, a significant reduction in growth is the endpoint. For fungicidal agents, complete inhibition is required.[22]
-
Protocol:
-
Visual Reading: Using a reading mirror, observe the growth in each well. The growth control (well 11) should show distinct turbidity or a cell pellet. The sterility control (well 12) should be clear.
-
Endpoint Definition:
-
For thiadiazoles expected to act like azoles (e.g., Fluconazole), the MIC is the lowest drug concentration that causes a prominent (≥50%) reduction in turbidity compared to the growth control.[22]
-
For compounds with a potentially fungicidal mechanism (e.g., like Amphotericin B), the MIC is the lowest concentration showing complete inhibition of growth (optically clear).[22]
-
-
Spectrophotometric Reading (Optional but Recommended): Read the OD of the plate at 530 nm. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the concentration that achieves the predefined inhibition level (e.g., ≥50%).
-
Quality Control and Data Interpretation
-
Self-Validation: The assay is only valid if the MICs for the QC strains fall within their established acceptable ranges as defined by CLSI documents (e.g., M60).[23][24] If the QC results are out of range, the entire batch of tests must be repeated.[19]
-
Interpreting MICs: The raw MIC value is an in vitro measurement. Its clinical significance is determined by comparing it to established clinical breakpoints (CBPs), if available.[15] For novel compounds, MICs are used to:
-
Compare the potency of different derivatives.
-
Determine the spectrum of activity against various fungal species.
-
Establish a baseline for future in vivo studies.
-
| Parameter | CLSI M27 Guideline | Rationale & Expert Insight |
| Medium | RPMI-1640 with MOPS buffer (pH 7.0) | Ensures standardized pH and nutrient conditions for reproducible fungal growth.[25] |
| Inoculum Size | 0.5-2.5 x 10³ CFU/mL (final) | Critical for reproducibility; prevents the "inoculum effect" where high cell density can overwhelm the drug.[21] |
| Incubation | 35°C for 24-48 hours | Standard physiological temperature. Reading time must be consistent, as trailing growth can obscure results at later time points.[14] |
| Endpoint (Azoles) | ≥50% growth inhibition | Reflects the primarily fungistatic nature of ergosterol synthesis inhibitors.[22] |
| QC Strains | C. parapsilosis ATCC 22019, C. krusei ATCC 6258 | These strains have well-defined MIC ranges for standard antifungals, ensuring inter-laboratory consistency.[19] |
Part 2: Agar Disk Diffusion Method (CLSI M44 Guideline)
The disk diffusion method is a simpler, more cost-effective qualitative or semi-quantitative alternative to broth microdilution.[26] It is excellent for screening large numbers of compounds or isolates. The method involves placing paper disks impregnated with a known amount of the thiadiazole derivative onto an agar plate swabbed with a standardized fungal inoculum.[27]
Materials and Reagents
-
Materials from Section 1.1, plus:
-
Agar Medium: Mueller-Hinton (MH) agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Sterile Paper Disks: 6 mm diameter.
-
Petri Dishes: 150 mm or 100 mm diameter.
Detailed Protocol
Step 1: Preparation of Antifungal Disks
-
Causality: The amount of compound impregnated into the disk determines the concentration gradient that will diffuse into the agar. This must be a precise and reproducible step.
-
Protocol:
-
Prepare a stock solution of the thiadiazole derivative in a suitable volatile solvent (e.g., acetone or ethanol) at a specific concentration.
-
Carefully apply a precise volume (e.g., 10-20 µL) of the solution onto each sterile paper disk.
-
Allow the disks to dry completely in a sterile environment (e.g., a laminar flow hood) to ensure all solvent has evaporated.
-
Store the prepared disks in a desiccated container at 4°C or -20°C.
-
Step 2: Inoculum and Plate Preparation
-
Protocol:
-
Prepare and standardize the fungal inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol (Step 1.2.1 - 1.2.4).
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MH agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[27]
-
Step 3: Disk Application and Incubation
-
Protocol:
-
Using sterile forceps, place the drug-impregnated disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.[27]
-
Invert the plates and incubate at 35°C for 20-24 hours.[27]
-
Step 4: Measuring Zones of Inhibition
-
Protocol:
-
After incubation, measure the diameter of the zone of complete or marked reduction of growth around each disk to the nearest millimeter (mm) using a ruler or calipers.
-
The zone edge should be read at the point of prominent reduction of growth.
-
Quality Control and Interpretation
-
Validation: As with the broth method, QC strains must be run with every batch of tests. The measured zone diameters for standard antifungal disks (e.g., fluconazole, voriconazole) must fall within the acceptable ranges published in CLSI M60.[23]
-
Interpretation: The diameter of the inhibition zone is inversely proportional to the MIC. Larger zones indicate greater susceptibility. For novel compounds, zone diameters provide a comparative measure of activity. A common approach is to categorize results based on the zone size.
| Zone Diameter | Preliminary Interpretation |
| ≥ 17 mm | Potentially Susceptible |
| 14-16 mm | Potentially Intermediate |
| ≤ 13 mm | Potentially Resistant |
| Note: These are tentative breakpoints and must be correlated with MIC data for validation.[28] |
Potential Mechanisms of Action and Their Implications for Assay Interpretation
The expected mechanism of action can influence how assay results are interpreted.
Caption: Potential antifungal mechanisms and corresponding MIC endpoints.
-
Ergosterol Synthesis Inhibition (Azole-like): Most thiadiazoles are expected to follow this path.[6] This typically results in a fungistatic effect, making the ≥50% growth inhibition endpoint for MIC determination the most appropriate choice.[10][29]
-
Cell Wall Synthesis Inhibition (Echinocandin-like): Some novel derivatives may interfere with cell wall components like β-(1,3)-D-glucan.[12][30][31] This action is often fungicidal and would necessitate using a 100% growth inhibition endpoint for MIC determination, similar to caspofungin.[30] Preliminary mechanism-of-action studies can help inform the correct endpoint selection.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for conducting in vitro antifungal susceptibility testing of novel thiadiazole derivatives. By adhering to the standardized protocols of the Clinical and Laboratory Standards Institute (CLSI), researchers can generate reliable, reproducible, and comparable data. The causal explanations behind each step are intended to empower scientists to not only follow the protocol but to understand its principles, troubleshoot effectively, and make informed interpretations. Rigorous adherence to quality control measures is non-negotiable and forms the bedrock of a self-validating experimental system, ensuring the integrity of the data that will guide the development of the next generation of antifungal therapies.
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. (2017-11-30). Clinical and Laboratory Standards Institute. [Link]
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Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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Caspofungin - StatPearls - NCBI Bookshelf - NIH. (2024-02-28). National Center for Biotechnology Information. [Link]
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Caspofungin: the first representative of a new antifungal class - Oxford Academic. (n.d.). Oxford University Press. [Link]
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Caspofungin: an echinocandin antifungal agent - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips - CDC. (2024-04-24). Centers for Disease Control and Prevention. [Link]
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CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Clinical and Laboratory Standards Institute. [Link]
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Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin - ASM Journals. (n.d.). American Society for Microbiology. [Link]
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How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). (n.d.). European Society of Clinical Microbiology and Infectious Diseases. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (n.d.). MDPI. [Link]
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Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi - ASM Journals. (n.d.). American Society for Microbiology. [Link]
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Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - R Discovery. (2010-07-28). R Discovery. [Link]
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Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018-11-29). MDPI. [Link]
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Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - MDPI. (n.d.). MDPI. [Link]
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Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - MDPI. (2019-09-04). MDPI. [Link]
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Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
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Agricultural Applications of 1,2,3-Thiadiazole-Based Compounds: A Technical Guide for Researchers
The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, is a cornerstone in the development of novel agrochemicals. Its unique chemical properties have led to the discovery and commercialization of compounds with a wide array of biological activities, from potent plant growth regulation to the induction of a plant's own defense mechanisms. This guide provides an in-depth exploration of the agricultural applications of 1,2,3-thiadiazole derivatives, focusing on the underlying mechanisms, practical application protocols, and methodologies for efficacy evaluation.
The 1,2,3-Thiadiazole Core: A Versatile Chemical Scaffold
The versatility of the 1,2,3-thiadiazole ring allows for a diverse range of substitutions, leading to compounds with distinct biological activities. This chemical flexibility has been exploited to develop molecules that interact with specific biological pathways in plants and their pathogens. Key synthesis methods, such as the Hurd-Mori reaction, have been instrumental in the creation of these derivatives.[1][2]
Caption: General chemical structure of the 1,2,3-thiadiazole ring with potential substitution sites (R1, R2).
Plant Growth Regulation: The Case of Thidiazuron (TDZ)
Thidiazuron (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea) is a prominent 1,2,3-thiadiazole derivative renowned for its potent cytokinin-like activity.[3] It is widely used in plant tissue culture to induce shoot organogenesis and somatic embryogenesis, particularly in recalcitrant species.[4] TDZ is also utilized in cotton farming as a defoliant to facilitate mechanical harvesting.[5]
Mechanism of Action
TDZ's mode of action is multifaceted and not yet fully elucidated. It is known to mimic both auxins and cytokinins, despite being chemically distinct.[3][6] One proposed mechanism is the inhibition of cytokinin-degrading enzymes, leading to an accumulation of endogenous cytokinins.[6] Additionally, TDZ has been shown to modulate the expression of genes involved in gibberellic acid (GA) biosynthesis and catabolism, which can suppress shoot elongation.[7] Metabolomic studies suggest that TDZ influences primary and secondary metabolism, including sugar uptake and the shikimic acid pathway.[4]
Caption: Simplified signaling pathway of Thidiazuron (TDZ) in plants.
Application Notes and Protocols
This protocol is a general guideline and should be optimized for the specific plant species and explant type.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of TDZ by dissolving 100 mg of TDZ powder in 2-5 mL of a suitable solvent (e.g., DMSO or NaOH) and then bringing the final volume to 100 mL with sterile, double-distilled water.[8]
-
Stir continuously while adding water to prevent precipitation.[8]
-
Sterilize the stock solution by filtering it through a 0.2 µm syringe filter. Store at 4°C in the dark.
2. Media Preparation:
-
Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog - MS medium) supplemented with sucrose (typically 30 g/L) and a gelling agent (e.g., agar, 7-8 g/L).
-
Adjust the pH of the medium to 5.7-5.8 before autoclaving.
-
After autoclaving and cooling the medium to approximately 50-60°C, add the filter-sterilized TDZ stock solution to achieve the desired final concentration.
3. Explant Culture:
-
Sterilize the plant material (e.g., leaf discs, stem segments, cotyledons) using standard surface sterilization techniques.
-
Place the explants onto the TDZ-supplemented medium in sterile petri dishes or culture vessels.
-
Incubate the cultures under appropriate light and temperature conditions (e.g., 16-hour photoperiod, 25 ± 2°C).
4. Subculture and Regeneration:
-
Monitor the explants for callus formation and shoot primordia development.
-
Subculture the regenerating tissues to fresh medium every 3-4 weeks.
-
Once shoots have developed, they can be transferred to a rooting medium, which typically contains an auxin (e.g., IBA or NAA) and is devoid of TDZ.
Table 1: Recommended TDZ Concentrations for In Vitro Culture of Various Plant Species
| Plant Species | Explant Type | TDZ Concentration (µM) | Observed Response |
| African Violet | Petiole sections | 2 µM | De novo shoot organogenesis |
| African Violet | Petiole sections | 20 µM | Somatic embryogenesis |
| Rose | Nodal segments | 1.0 - 5.0 µM | Shoot proliferation |
| Geranium | Leaf explants | 0.5 - 2.0 µM | Callus induction and shoot regeneration |
| Cotton | Cotyledonary nodes | 1.0 - 4.0 µM | Multiple shoot induction |
Note: The optimal concentration of TDZ is highly species- and even cultivar-dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for a specific application.
Induction of Systemic Acquired Resistance (SAR): Acibenzolar-S-methyl (ASM)
Acibenzolar-S-methyl (ASM), also known as BTH, is a functional analog of the plant defense hormone salicylic acid (SA).[9] It does not have direct antimicrobial activity but rather primes the plant's immune system, leading to a state of heightened defense known as Systemic Acquired Resistance (SAR).[9][10] This induced resistance is effective against a broad spectrum of pathogens, including fungi, bacteria, and viruses.[9][10]
Mechanism of Action
ASM is readily absorbed by the plant and metabolized to acibenzolar acid, the active form. This molecule mimics salicylic acid and binds to its receptors, initiating a signaling cascade that leads to the expression of defense-related genes, such as Pathogenesis-Related (PR) genes (e.g., PR1).[9][11] This process involves the accumulation of signaling molecules like N-hydroxypipecolic acid (NHP) and results in systemic protection throughout the plant.[9] The activation of SAR can manifest in various ways, including the reinforcement of cell walls and the production of antimicrobial compounds.[12]
Caption: Simplified pathway of Systemic Acquired Resistance (SAR) induced by Acibenzolar-S-methyl (ASM).
Application Notes and Protocols
This protocol describes the application of ASM to induce SAR in a model plant like Arabidopsis thaliana or tobacco for subsequent pathogen challenge.
1. ASM Solution Preparation:
-
Dissolve ASM (e.g., from a commercial formulation like Bion® or Actigard®) in water to the desired final concentration. A surfactant like Silwet L-77 (0.004% v/v) can be added to ensure even leaf coverage.[9]
-
A common concentration used in research is 1 mM.[9] Prepare a mock solution (water + surfactant) to serve as a control.[9]
2. Plant Treatment:
-
For SAR induction, typically lower leaves of a plant are treated. For example, in four-week-old Arabidopsis, apply 5 µL drops of the ASM solution to three lower leaves.[9]
-
Ensure the solution remains on the leaf surface and does not run off.
3. Incubation Period:
-
Allow a period of 1 to 3 days between ASM treatment and pathogen inoculation for the SAR response to be established.[9] The optimal timing can vary depending on the plant species and pathogen.
4. Pathogen Challenge:
-
Inoculate distal, untreated leaves with the pathogen of interest. For example, for a bacterial pathogen like Pseudomonas syringae, infiltrate a bacterial suspension of a known concentration (e.g., 10^5 CFU/mL) into the leaf apoplast using a needleless syringe.
-
For viral assays, mechanically inoculate the leaves with the virus.[13]
5. Disease Assessment:
-
Quantify disease symptoms at appropriate time points after inoculation. This can include measuring lesion diameters, counting lesion numbers, or quantifying pathogen growth (e.g., by plating serial dilutions of leaf extracts to determine bacterial colony-forming units - CFUs).[13][14][15]
-
Compare the disease severity in ASM-treated plants to the mock-treated controls. A significant reduction in symptoms in the ASM group indicates successful SAR induction.
Table 2: Field Application Rates of Acibenzolar-S-methyl (ASM) for Disease Management
| Crop | Target Disease | Application Rate (g a.i./ha) | Application Frequency |
| Tomato | Bacterial Spot (Xanthomonas spp.) | 1.58 - 4.20 | Weekly |
| Tobacco | Tomato Spotted Wilt Virus (TSWV) | 4.0 (per 7,000 plants) | Pre-transplant and post-transplant |
| Japanese Pear | Scab (Venturia nashicola) | 25 (50 ppm spray solution) | Multiple applications during the growing season |
| Maize | Root-lesion nematode (Pratylenchus brachyurus) | 0.51 - 0.65 (g a.i./L for seed treatment) | Seed treatment |
Note: Application rates and timing are critical for the efficacy of ASM and to avoid potential phytotoxicity. Always consult the product label for specific recommendations for a particular crop and disease.[16][17][18][19]
Fungicidal and Herbicidal Activities
Beyond their roles in plant growth and defense induction, various 1,2,3-thiadiazole derivatives have been synthesized and screened for direct pesticidal activities.[1][20]
Fungicidal Properties
Several novel 1,2,3-thiadiazole compounds have demonstrated significant fungicidal activity against a range of plant pathogens.[10][21] For instance, certain carboxamide derivatives have shown broad-spectrum inhibition against fungi like Alternaria solani and Rhizoctonia solani.[21] The strategy often involves combining the 1,2,3-thiadiazole core with other known fungicidal toxophores to create new molecules with enhanced efficacy.[10]
Herbicidal Properties
Some 1,3,4-thiadiazole derivatives, such as tebuthiuron, are used commercially as herbicides.[22] Research into 1,2,3-thiadiazole derivatives has also revealed herbicidal potential.[22] The mechanism of action for some of these compounds involves the inhibition of photosynthesis.[22]
Protocol 3: Screening for Fungicidal Efficacy of Novel 1,2,3-Thiadiazole Compounds
This protocol provides a basic framework for an in vitro screening of the fungicidal activity of new chemical entities.
1. Compound Preparation:
-
Dissolve the synthesized 1,2,3-thiadiazole compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
2. Fungal Culture:
-
Grow the target fungal pathogens on a suitable solid medium, such as Potato Dextrose Agar (PDA).
3. Bioassay (Poisoned Food Technique):
-
Prepare PDA medium and autoclave it.
-
While the medium is still molten (around 50°C), add the test compound from the stock solution to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare control plates with the solvent only.
-
Pour the amended media into sterile petri dishes and allow them to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubate the plates at the optimal growth temperature for the fungus.
4. Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in both the treatment and control plates after a set incubation period (e.g., when the control colony has reached the edge of the plate).
-
Calculate the percentage of growth inhibition using the formula:
- Inhibition (%) = [(C - T) / C] * 100
- Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
-
From a dose-response curve, the EC50 (Effective Concentration to inhibit 50% of growth) can be determined.
Caption: Experimental workflow for screening the fungicidal activity of new compounds.
Residue Analysis
For any agrochemical, understanding its persistence and fate in the environment and in agricultural products is crucial. Reliable analytical methods are required for residue analysis.
Analytical Methodology for Thidiazuron
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for determining TDZ residues in soil and plant matrices like apples.[23] More sensitive and confirmatory analysis can be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[24]
General Steps for Residue Analysis:
-
Extraction: Samples (e.g., soil, homogenized plant tissue) are extracted with an organic solvent, often an acetonitrile-water mixture.[23]
-
Cleanup: The crude extract is "cleaned up" to remove interfering compounds. This is typically done using Solid Phase Extraction (SPE) with cartridges like Florisil or C18.[23]
-
Analysis: The purified extract is then injected into the HPLC or LC-MS/MS system for quantification.
-
Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared from certified reference standards.
Studies have shown that the half-life of TDZ in soil can range from approximately 10 to 13 days, and in fresh tobacco leaves, it is around 2 to 5 days.[24]
Conclusion
The 1,2,3-thiadiazole core structure is a remarkably fruitful starting point for the development of diverse and effective agrochemicals. From the potent cytokinin-mimicking effects of Thidiazuron in tissue culture and cotton defoliation to the sophisticated induction of plant defenses by Acibenzolar-S-methyl, these compounds represent significant tools in modern agriculture. The continued exploration of this chemical class, through synthetic derivatization and robust bioactivity screening, holds great promise for discovering next-generation solutions for crop improvement and protection. The protocols and data presented herein provide a foundational guide for researchers aiming to harness the potential of these versatile molecules.
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Kumar, V., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3742. Available at: [Link]
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Koinuma, H., et al. (2024). Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana. International Journal of Molecular Sciences, 25(3), 1808. Available at: [Link]
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Nikonov, I. L., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(2), 589. Available at: [Link]
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Hu, J. Y., et al. (2011). High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil. Bulletin of Environmental Contamination and Toxicology, 87(4), 448-451. Available at: [Link]
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Ahmad, I., et al. (2022). The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro. IUBMB Life, 74(10), 969-980. Available at: [Link]
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Cecchini, N. M., et al. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods, 15, 13. Available at: [Link]
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- Sidhu, P. K., et al. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry.
- Cecchini, N. M., et al. (2019). Protocol: An improved method to quantify activation of systemic acquired resistance (SAR).
- Li, J., et al. (2018). Determination and behaviour of thidiazuron in tobacco and soil samples under open fields and laboratory conditions. International Journal of Environmental Analytical Chemistry, 98(12), 1121-1135.
- Ji, P., et al. (2017). Foliar Applications of Acibenzolar-S-Methyl Negatively Affect the Yield of Grafted Tomatoes in Fields Infested with Ralstonia solanacearum. Plant Disease, 101(7), 1145-1151.
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GOV.UK. (n.d.). DUS protocols for testing plant varieties. GOV.UK. Available at: [Link]
- Murthy, B. N. S., et al. (1998). Thidiazuron: A potent regulator of in vitro plant morphogenesis. In Vitro Cellular & Developmental Biology-Plant, 34(4), 267-275.
- GrowerTalks. (n.d.). Plant Growth Regulator Guide for Annuals 2025-26. GrowerTalks.
- Vlot, A. C., et al. (2009). Signal regulators of systemic acquired resistance. Frontiers in Plant Science, 1, 1-13.
- JMPR. (2015). ACIBENZOLAR-S-METHYL (288). FAO.
- Mandal, B., et al. (2008). Biological and Molecular Analyses of the Acibenzolar-S-Methyl-Induced Systemic Acquired Resistance in Flue-Cured Tobacco Against Tomato spotted wilt virus.
- Rather, S. A., et al. (2017). Isolation and characterization of systemic acquired resistance marker gene PR1 and its promoter from Brassica juncea. PLoS ONE, 12(6), e0179729.
- Dias, W. P., et al. (2020). Acibenzolar-S-methyl doses and application methods to Pratylenchus brachyurus control in maize. Acta Scientiarum. Agronomy, 42, e42485.
- Raghubabu, K., et al. (2016). determination of residues and dissipation kinetics of thidiazuron and its metabolite in different tropical soils. Journal of Environmental Science and Health, Part B, 51(8), 528-534.
- PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS.
- Nakao, S., et al. (2021). Control efficacy of the systemic acquired resistance (SAR) inducer acibenzolar-S-methyl against Venturia nashicola in Japanese pear orchards.
- Abbasi, B. H., et al. (2011). Thidiazuron: A multi-dimensional plant growth regulator. African Journal of Biotechnology, 10(45), 8984-9000.
- Macnish, A. J., et al. (2021). A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway. Frontiers in Plant Science, 12, 698240.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
- Shoresh, M., et al. (2005). Induction and Maintenance of Systemic Acquired Resistance by Acibenzolar-S-Methyl in Three Cultivated Tobacco Types. Plant Disease, 89(7), 743-749.
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- Rajendran, A., et al. (2023). Thidiazuron as a defoliant to facilitate mechanical harvesting in cotton: A comprehensive review. Journal of Agriculture and Food Research, 14, 100801.
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- Silva, S., et al. (2017). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Future Microbiology, 12, 1103-1114.
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Application Note: Elucidating the Three-Dimensional Architecture of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid via Single-Crystal X-ray Crystallography
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The 1,2,3-thiadiazole scaffold is a significant pharmacophore present in compounds with a wide array of biological activities, including potential applications as plant activators and therapeutic agents.[1][2] The precise determination of the three-dimensional structure of novel derivatives is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, crystallization, and structural elucidation of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid using single-crystal X-ray diffraction (SCXRD). The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to empower researchers to successfully obtain high-quality crystal structures.
Introduction: The Significance of Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of the atomic arrangement within a crystalline solid.[3][4] It provides precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions, such as hydrogen bonding. For a molecule like this compound, this information is critical. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, suggesting that its orientation and participation in supramolecular synthons will heavily influence the crystal packing and, potentially, its physicochemical properties like solubility and dissolution rate. This guide provides a complete workflow, from chemical synthesis to the final refined crystal structure.
Synthesis and Purification of the Target Compound
A reliable synthesis and rigorous purification are prerequisites for successful crystallization. The Hurd-Mori reaction is a classic and efficient method for constructing the 1,2,3-thiadiazole ring from hydrazone derivatives and thionyl chloride (SOCl₂).[1][5]
2.1. Synthetic Protocol: A Modified Hurd-Mori Approach
The synthesis begins with a suitable cyclopropyl ketone precursor, which is first converted to its corresponding hydrazone before cyclization.
-
Step 1: Synthesis of the Hydrazone Precursor
-
To a solution of ethyl 2-cyclopropyl-2-oxoacetate (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (2 equivalents) dissolved in a minimal amount of water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the crude ethyl 2-cyclopropyl-2-(semicarbamoylimino)acetate.
-
Filter the solid, wash with cold water, and dry under vacuum. This intermediate is typically used in the next step without further purification.
-
-
Step 2: Hurd-Mori Cyclization with Thionyl Chloride
-
Suspend the crude hydrazone (1 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, ~2-3 equivalents) dropwise with vigorous stirring. CAUTION: Thionyl chloride is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3-5 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate.
-
-
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of ethanol and 1M sodium hydroxide solution.
-
Stir the solution at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1M hydrochloric acid to precipitate the crude this compound.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry.
-
2.2. Purification by Recrystallization
The purity of the compound is critical for growing high-quality single crystals. Recrystallization is an effective method for purifying solid organic compounds.[6]
-
Protocol for Recrystallization:
-
Place the crude, dried carboxylic acid in an Erlenmeyer flask.
-
In a separate beaker, heat the chosen recrystallization solvent (see Table 1) to its boiling point. A hot plate should be used, never a Bunsen burner with organic solvents.
-
Add the hot solvent to the flask containing the crude solid portion-wise, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If colored, high-molecular-weight impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it and any other insoluble impurities.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the purified product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly. Assess purity via melting point determination and spectroscopy.
-
Growing Diffraction-Quality Single Crystals
Obtaining a single crystal suitable for SCXRD is often the most challenging step.[3] It requires a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
3.1. Solvent Selection: The Key to Success
The ideal solvent (or solvent system) will dissolve the compound when hot but have poor solubility when cold.[7] Given the polar carboxylic acid group, polar solvents are a logical starting point.[7][8]
| Solvent/System | Boiling Point (°C) | Polarity | Rationale for Use |
| Ethanol/Water | 78 / 100 | Polar Protic | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to decrease solubility upon cooling.[9][10] |
| Isopropanol | 82 | Polar Protic | A slightly less volatile alternative to ethanol, allowing for potentially slower crystal growth.[11] |
| Ethyl Acetate | 77 | Moderate Polarity | Good for compounds of intermediate polarity. Can be paired with a non-polar anti-solvent like hexane.[9] |
| Acetone | 56 | Polar Aprotic | An excellent solvent for many organic compounds, but its high volatility can lead to rapid crystallization and smaller crystals.[7][11] |
3.2. Crystallization Protocols
-
Method 1: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) in a small vial.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[12]
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
-
Method 2: Slow Cooling (from Recrystallization) This method is an extension of the purification step. The key is to ensure the cooling process is as slow as possible. Placing the hot, sealed flask inside a large beaker of hot water or a dewar can slow the rate of cooling significantly, promoting the growth of larger single crystals.
-
Method 3: Vapor Diffusion
-
Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol) in a small, open container (e.g., a 1 mL vial).
-
Place this small container inside a larger, sealed container (e.g., a 20 mL jar) that contains a larger volume of a miscible "poor" solvent (the anti-solvent, e.g., hexane).[13]
-
Over time, the vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
X-ray Diffraction: Data Collection and Analysis
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, the diffraction experiment can be performed.
4.1. The Overall Workflow
The process transforms raw diffraction spots into a refined 3D molecular model.
Caption: Overall workflow from synthesis to final structure validation.
4.2. Step-by-Step Protocol for Data Collection
-
Crystal Mounting: Carefully select a well-formed, transparent crystal under a microscope. Mount it on a suitable loop (e.g., a MiTeGen loop) using cryoprotectant oil (e.g., Paratone-N).
-
Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage during data collection.[14]
-
Instrument Setup: Place the mounted crystal on the goniometer of the diffractometer. Modern instruments consist of an X-ray source (e.g., Mo or Cu anode), focusing optics, the goniometer, and a detector (e.g., CCD or CMOS).[15][16]
-
Data Collection Strategy:
-
Determine the unit cell and Bravais lattice from a few initial frames.
-
Devise a data collection strategy to ensure high completeness and redundancy. This typically involves rotating the crystal through a total range of 180° or more, collecting data in discrete frames (e.g., 0.5-1.0° rotation per frame).[17][18]
-
Optimize the detector distance and exposure time to maximize the resolution and signal-to-noise ratio.[18]
-
4.3. Structure Solution and Refinement
This stage uses specialized software to process the diffraction data and build the atomic model.[19] The Olex2 software provides an intuitive graphical interface that integrates powerful underlying programs like SHELXT (for solution) and SHELXL (for refinement).[20][21][22]
| Parameter | Description | Typical Target Value |
| Data Processing | ||
| Completeness | Percentage of unique reflections measured. | > 99% |
| Redundancy | Average number of times a unique reflection is measured. | > 4 |
| Refinement | ||
| R1 | Conventional R-factor. A measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 for good data |
| wR2 | Weighted R-factor (on F²). A more robust measure of the goodness of fit for all data. | < 0.12 for good data |
| GooF | Goodness-of-Fit. Should be close to 1 for a good model and weighting scheme. | ~1.0 |
-
Protocol for Structure Solution and Refinement using Olex2/SHELX:
-
Data Integration and Scaling: Process the raw diffraction images using the diffractometer's software (e.g., CrysAlisPro, APEX). This locates the diffraction spots, integrates their intensities, and applies corrections to produce a reflection file (.hkl).
-
Structure Solution: Import the .hkl and .ins files into Olex2. Use an integrated solver like SHELXT, which employs "Direct Methods" or "Dual-Space" algorithms to solve the phase problem and provide an initial model of the molecular structure.[16][20]
-
Initial Refinement: The initial model will show the positions of the heavier atoms (S, O, N, C). Perform initial cycles of least-squares refinement. This process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[23][24]
-
Model Completion: Use difference Fourier maps to locate missing atoms, particularly hydrogen atoms.[25] Hydrogen atoms can often be placed in calculated positions and refined using a "riding model."[26]
-
Anisotropic Refinement: Refine non-hydrogen atoms anisotropically. This allows their thermal motion to be modeled as an ellipsoid rather than a sphere, providing a more accurate representation.
-
Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts in parameters are negligible and the R-factors (R1, wR2) and Goodness-of-Fit (GooF) are stable and low (see Table 2).[27]
-
Validation and Reporting: Generate a final Crystallographic Information File (CIF). This standard file format contains all the necessary information about the crystal, data collection, and the final refined structure, ready for publication and deposition in a crystallographic database.
-
Conclusion
The successful crystallographic analysis of this compound is an achievable multi-step process that combines careful organic synthesis, meticulous purification and crystallization, and systematic diffraction analysis. By understanding the principles behind each protocol—from the choice of cyclization reaction to the logic of least-squares refinement—researchers can reliably elucidate the precise three-dimensional structures of novel small molecules. This structural insight is an invaluable asset in the fields of medicinal chemistry and materials science, accelerating the discovery and development of new functional compounds.
References
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Illuminating the Thiadiazole Core: A Guide to ¹H and ¹³C NMR Structural Assignment
Introduction: The Thiadiazole Scaffold in Modern Research
Thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science. Their four isomeric forms—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each impart distinct electronic and steric properties to the molecules in which they are found.[1] This structural diversity has led to their incorporation into a wide array of biologically active agents, including anticancer, antibacterial, and anti-inflammatory drugs.
For researchers engaged in the synthesis and development of novel thiadiazole derivatives, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This comprehensive guide provides an in-depth exploration of the principles and protocols for the assignment of ¹H and ¹³C NMR spectra of thiadiazole derivatives, empowering researchers to confidently characterize their synthesized compounds. We will delve into the characteristic chemical shifts and coupling constants of the different isomers, the influence of substituents, and the application of advanced 2D NMR techniques for unequivocal structure determination.
Foundational Principles: Understanding the NMR Signatures of Thiadiazole Isomers
The electronic environment within each thiadiazole isomer is unique, giving rise to characteristic chemical shifts for the ring protons and carbons. Understanding these fundamental signatures is the first step in spectral assignment.
1,2,3-Thiadiazole: A Tale of Two Protons
The 1,2,3-thiadiazole ring, when unsubstituted, presents a simple yet informative ¹H NMR spectrum. It features two doublets corresponding to the H-4 and H-5 protons. The H-5 proton typically resonates further downfield due to its proximity to the electronegative nitrogen atoms.
A key feature for the identification of the 1,2,3-thiadiazole core is the through-bond coupling between H-4 and H-5.
1,2,4-Thiadiazole: The Influence of Asymmetry
The asymmetric nature of the 1,2,4-thiadiazole ring leads to distinct chemical shifts for its C-3 and C-5 carbons. Substituents at these positions will significantly influence the electronic distribution and, consequently, the NMR spectrum.
1,2,5-Thiadiazole: A Proton-Deficient Core
The unsubstituted 1,2,5-thiadiazole is a unique case as it lacks any ring protons. Therefore, ¹H NMR spectroscopy is of limited use for characterizing the core structure of this isomer.[2] Structural elucidation relies heavily on ¹³C NMR and the analysis of substituent signals. The carbon signals of the 1,2,5-thiadiazole ring in derivatives typically appear in the range of 130–160 ppm, while for 1,2,5-thiadiazole 1,1-dioxides, these signals are shifted downfield to the 150–170 ppm range.[2]
1,3,4-Thiadiazole: Symmetry and Substituent Effects
The symmetrical 1,3,4-thiadiazole ring, in its unsubstituted form, displays a single signal in both ¹H and ¹³C NMR spectra. The introduction of substituents breaks this symmetry and provides valuable information for structural assignment. The chemical shifts of the C-2 and C-5 carbons are particularly sensitive to the electronic nature of the attached groups. For instance, in substituted 2-amino-1,3,4-thiadiazoles, the C-2 and C-5 carbons typically resonate in the ranges of 164–166 ppm and 178–181 ppm, respectively.[3]
Comparative NMR Data for Unsubstituted Thiadiazoles
A direct comparison of the NMR data for the parent, unsubstituted thiadiazole isomers is invaluable for initial identification. The following table summarizes the available experimental data.
| Isomer | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Solvent |
| 1,2,3-Thiadiazole | H-4 | 8.52 (d) | 145.1 | CDCl₃ |
| H-5 | 9.15 (d) | 158.7 | CDCl₃ | |
| 1,3,4-Thiadiazole | H-2, H-5 | 9.28 (s) | 152.3 | CDCl₃ |
The Role of Substituents in Spectral Modulation
The introduction of substituents onto the thiadiazole ring profoundly alters the electronic landscape of the molecule, leading to predictable shifts in the NMR spectra.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, deshield adjacent protons and carbons, causing their signals to shift downfield (to higher ppm values).
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methoxy (-OCH₃) groups, shield nearby nuclei, resulting in an upfield shift (to lower ppm values) of their signals.
By analyzing the direction and magnitude of these substituent-induced shifts, researchers can deduce the substitution pattern on the thiadiazole ring.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex thiadiazole derivatives with multiple substituents or overlapping signals in 1D spectra, 2D NMR experiments are indispensable for complete and accurate structural elucidation.[4][5][6][7]
Workflow for 2D NMR-Based Structure Elucidation
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High-Resolution Mass Spectrometry in the Structural Elucidation of Synthesized Thiadiazoles: An Application Guide
Introduction: The Growing Importance of Thiadiazoles and the Analytical Imperative
Thiadiazoles, a class of five-membered heterocyclic compounds containing nitrogen and sulfur, represent a cornerstone in modern medicinal chemistry. Their versatile scaffold allows for a wide range of biological activities, leading to their investigation and development as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][2] The specific isomeric form of the thiadiazole ring (e.g., 1,3,4-thiadiazole versus 1,2,3-thiadiazole) and the nature of its substituents dramatically influence its pharmacological profile. Consequently, unambiguous structural confirmation of newly synthesized thiadiazole derivatives is a critical step in the drug discovery and development pipeline.
High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the comprehensive characterization of these novel chemical entities.[3][4] Its ability to provide exact mass measurements with high accuracy (typically <5 ppm) allows for the confident determination of elemental compositions.[5] Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) systems, furnish rich structural information through the analysis of fragmentation patterns.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of HRMS for the analysis of synthesized thiadiazoles, covering synthesis, sample preparation, instrumentation, data analysis, and a case study in impurity profiling.
Part 1: Synthesis of Thiadiazole Scaffolds
A foundational understanding of the synthetic routes to different thiadiazole isomers is crucial for anticipating potential byproducts and for the logical interpretation of analytical data. Below are representative protocols for the synthesis of 1,3,4- and 1,2,3-thiadiazole derivatives.
Protocol 1: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles
This protocol is a common method for generating the 1,3,4-thiadiazole core, often starting from thiosemicarbazides.
Step-by-Step Methodology:
-
Thiosemicarbazide Preparation: React an appropriate acid hydrazide with an isothiocyanate to form the corresponding acyl thiosemicarbazide.
-
Cyclization: To the synthesized thiosemicarbazide, add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[7][8]
-
Reaction Conditions: The mixture is typically stirred at a controlled temperature (e.g., 0-5°C initially, then warming to room temperature or gentle heating) for a period of 1 to 3 hours, or until reaction completion is observed by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is neutralized with a base (e.g., ammonia solution).
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-amino-5-substituted-1,3,4-thiadiazole.[7]
Protocol 2: Synthesis of 4-aryl-1,2,3-thiadiazoles via the Hurd-Mori Reaction
The Hurd-Mori reaction is a classical and effective method for the synthesis of the 1,2,3-thiadiazole ring system from hydrazones.[9]
Step-by-Step Methodology:
-
Hydrazone Formation: Condense an acetophenone derivative with semicarbazide hydrochloride in the presence of a base like sodium acetate in an alcoholic solvent. Reflux the mixture to form the corresponding semicarbazone.[10]
-
Cyclization with Thionyl Chloride: The purified semicarbazone is then reacted with thionyl chloride (SOCl₂), which serves as the source of the sulfur atom and acts as the cyclizing agent. This reaction is typically performed in a suitable solvent like dichloromethane at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Quenching and Extraction: Upon completion, the reaction is carefully quenched with water or a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to afford the desired 4-aryl-1,2,3-thiadiazole.[10]
Part 2: High-Resolution Mass Spectrometry Analysis
The accurate characterization of the synthesized thiadiazoles relies on a well-developed HRMS method. This section details the critical aspects of sample preparation, instrumentation, and method development.
Sample Preparation for HRMS Analysis
The quality of HRMS data is highly dependent on proper sample preparation. The goal is to introduce a clean, sufficiently concentrated sample into the mass spectrometer to ensure optimal ionization and detection.
Protocol 3: General Sample Preparation for HRMS
-
Purity Assessment: Before HRMS analysis, it is advisable to assess the purity of the synthesized compound using techniques like NMR or LC-UV to ensure that the primary component is the compound of interest.[11]
-
Solvent Selection: Dissolve the purified thiadiazole sample in a high-purity solvent compatible with the chosen ionization technique (e.g., LC-MS grade methanol, acetonitrile, or water).[12] Aromatic solvents, DMSO, and DMF are generally not suitable for electrospray ionization (ESI).
-
Concentration: Prepare a stock solution of the sample (e.g., 1 mg/mL). From this, create a dilution series to determine the optimal concentration for analysis, typically in the range of 1 to 50 µM.[12]
-
Ionization Enhancement: For positive ion mode ESI, adding a small amount of a volatile acid (e.g., 0.1% formic acid) to the sample solution can enhance the formation of protonated molecules ([M+H]^+). For negative ion mode, a volatile base (e.g., 0.1% ammonium hydroxide) may be used.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's sample introduction capillary.
HRMS Instrumentation and Method Development
Modern Orbitrap and FT-ICR mass spectrometers offer the high resolution and mass accuracy required for the analysis of novel synthetic compounds.[5]
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Scientific™ Orbitrap Exploris™ or a Bruker solariX FT-ICR MS.
-
Ionization Source: Electrospray ionization (ESI) is the most common and versatile ionization technique for this class of compounds. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar thiadiazoles.
-
Chromatography (Optional but Recommended): Coupling the HRMS with an ultra-high-performance liquid chromatography (UHPLC) system is highly recommended for separating the target compound from isomers and impurities.
Table 1: Typical HRMS Parameters for Thiadiazole Analysis on an Orbitrap System
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive/Negative | Positive mode is common for protonated species. Negative mode can be useful for acidic thiadiazoles. |
| Spray Voltage | 3.0 - 4.5 kV | Optimized for stable spray and maximum ion signal. |
| Capillary Temp. | 275 - 325 °C | Facilitates desolvation of ions. |
| Sheath/Aux Gas | Instrument Dependent | Optimized for efficient nebulization and desolvation. |
| Full Scan Resolution | 60,000 - 120,000 | Provides high mass accuracy for elemental composition determination.[13] |
| Scan Range (m/z) | 100 - 1000 | Covers the expected mass range of the synthesized thiadiazoles and their fragments. |
| AGC Target | 1e6 | Controls the number of ions in the C-trap to prevent space-charge effects. |
| MS/MS Fragmentation | HCD or CID | Higher-energy C-trap Dissociation (HCD) and Collision-Induced Dissociation (CID) are used to induce fragmentation. |
| Collision Energy | Stepped NCE (e.g., 20, 40, 60) | Using a range of normalized collision energies ensures the generation of a comprehensive set of fragment ions for structural elucidation.[14] |
Workflow for HRMS Analysis of Thiadiazoles
Caption: Workflow for the HRMS analysis of synthesized thiadiazoles.
Part 3: Data Analysis and Interpretation
Elemental Composition Determination
The first step in analyzing HRMS data is to determine the elemental composition of the molecular ion.
-
Extract Exact Mass: From the full scan spectrum, obtain the accurate m/z of the most abundant peak in the isotopic cluster of the molecular ion (e.g., ([M+H]^+)).
-
Software Analysis: Use software (e.g., Thermo Scientific™ Compound Discoverer™) to generate a list of possible elemental formulas that match the measured exact mass within a specified mass tolerance (e.g., < 5 ppm).
-
Isotopic Pattern Matching: Compare the theoretical isotopic pattern for the most likely elemental formulas with the experimentally observed pattern. A close match provides high confidence in the assigned formula.
Fragmentation Analysis of Thiadiazoles
Tandem MS (MS/MS) experiments provide crucial information for distinguishing between isomers and elucidating the structure of the synthesized compound. The fragmentation patterns are often characteristic of the specific thiadiazole isomer.
Comparative Fragmentation of 1,2,3- vs. 1,3,4-Thiadiazoles:
A key distinguishing fragmentation pathway for many 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂), which is not typically observed in 1,3,4-thiadiazoles.[1] This difference provides a diagnostic tool for isomer identification.
Caption: Comparative fragmentation pathways of thiadiazole isomers.
For 1,3,4-thiadiazoles, fragmentation often involves cleavage of the thiadiazole ring and losses of substituents. The specific fragmentation pathways will be highly dependent on the nature of the substituents attached to the ring.
Part 4: Application in Drug Development - Impurity Profiling
During the synthesis of a target thiadiazole, various impurities can be formed, including starting materials, intermediates, byproducts from side reactions, and degradation products. Regulatory agencies require the identification and characterization of impurities present above a certain threshold (typically >0.1%).[15] LC-HRMS is a powerful technique for this purpose.[16][17]
Case Study: Impurity Profiling of a Synthesized 1,3,4-Thiadiazole Derivative
Objective: To identify and characterize an unknown impurity observed in a batch of a newly synthesized 1,3,4-thiadiazole drug candidate.
Methodology:
-
LC-HRMS Analysis: The batch was analyzed using a UHPLC system coupled to an Orbitrap mass spectrometer. The chromatographic method was developed to separate the main peak (the active pharmaceutical ingredient, API) from all impurities.
-
Data Acquisition: Data was acquired in both full scan and data-dependent MS/MS mode.
-
Impurity Detection: A peak at a different retention time from the API was identified as a potential impurity.
Table 2: HRMS Data for the API and the Unknown Impurity
| Compound | Retention Time (min) | Measured m/z [M+H]⁺ | Elemental Composition | Mass Error (ppm) |
| API | 5.2 | 250.0754 | C₁₀H₁₂N₃O₂S | -1.2 |
| Impurity | 4.8 | 264.0910 | C₁₁H₁₄N₃O₂S | -1.5 |
Data Interpretation:
-
The impurity has an exact mass that corresponds to an additional CH₂ group compared to the API.
-
The MS/MS spectrum of the API showed a characteristic loss of the ethyl group (-28 Da).
-
The MS/MS spectrum of the impurity showed a loss of a propyl group (-42 Da).
Conclusion
High-resolution mass spectrometry is an indispensable analytical technique in the research and development of novel thiadiazole-based therapeutics. Its ability to provide unambiguous elemental compositions and detailed structural information through fragmentation analysis is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers. The protocols and methodologies outlined in this application note provide a robust framework for the successful application of HRMS in the characterization of synthesized thiadiazoles, thereby supporting the advancement of drug discovery and development programs.
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Application Notes and Protocols for the Synthesis of N-acyl-N-arylalaninates using 1,2,3-Thiadiazole-4-carboxylic Acid
Introduction and Application Significance
N-acyl-N-arylalaninates represent a significant class of compounds in contemporary drug discovery and agrochemical research. The incorporation of an N-acyl-N-arylalanine scaffold, a toxophoric group found in numerous systemic fungicides, imparts potent biological activity. Concurrently, the 1,2,3-thiadiazole heterocycle is a well-established pharmacophore known to induce systemic acquired resistance (SAR) in plants, offering a non-pesticidal mode of action that enhances a plant's natural defense mechanisms.
This guide provides detailed protocols for the synthesis of N-acyl-N-arylalaninates featuring a 1,2,3-thiadiazole-4-carbonyl moiety. The strategic combination of these two pharmacophores presents a compelling avenue for the development of novel agrochemicals with dual modes of action: direct antifungal activity and host defense potentiation. Beyond agriculture, the methodologies described herein are broadly applicable to medicinal chemistry campaigns targeting amide bond formation with heteroaromatic carboxylic acids, a common motif in pharmacologically active agents.
Scientific Rationale: The Chemistry of Amide Bond Formation
The synthesis of an N-acyl-N-arylalaninate from 1,2,3-thiadiazole-4-carboxylic acid and an N-arylalanine ester is a classic example of amide bond formation. This transformation, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid. The lone pair of electrons on the amine's nitrogen is not sufficiently nucleophilic to attack the carbon of a neutral carboxylic acid, especially given the propensity for an acid-base reaction to form a non-reactive carboxylate salt. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This guide will detail two primary strategies for this activation:
-
Conversion to an Acyl Chloride: A traditional and robust method involving the reaction of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).
-
In Situ Activation with Coupling Agents: A milder approach that utilizes modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).
The choice of method depends on the substrate's sensitivity to harsh conditions (e.g., heat, acid), the desired purity of the final product, and the scale of the reaction. Coupling agents are often preferred in medicinal chemistry for their mild conditions and high efficiency, which helps to preserve stereochemical integrity.[1]
Experimental Workflows
Part 1: Synthesis of N-Arylalanine Methyl Ester Precursors
The N-arylalanine methyl ester is a key intermediate in this synthesis. It is prepared via a nucleophilic substitution reaction between a substituted aniline and methyl 2-chloropropionate.
Sources
In Vivo Evaluation of Thiadiazole Compounds for Plant Disease Control: Application Notes and Protocols
Introduction: The Role of Thiadiazoles in Modern Crop Protection
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel agrochemicals due to its versatile biological activities, including antifungal, antibacterial, and plant growth-regulating properties.[1][2] The stability of the thiadiazole ring, conferred by its aromaticity and the presence of the =N-C-S- moiety, contributes to its low toxicity and high stability in vivo.[3] A significant aspect of certain thiadiazole derivatives is their ability to induce Systemic Acquired Resistance (SAR) in plants.[4][5] SAR is a plant's innate immune response that provides long-lasting, broad-spectrum resistance to a variety of pathogens, including fungi, bacteria, and viruses.[6] This guide provides a comprehensive overview and detailed protocols for the in vivo evaluation of thiadiazole compounds, from initial phytotoxicity screening to advanced greenhouse and field efficacy trials.
Part 1: Pre-Clinical Evaluation: Foundational Safety and Formulation
Before assessing the efficacy of a novel thiadiazole compound, it is crucial to establish its safety profile on the target plant species and develop a suitable formulation for application.
Phytotoxicity Assessment
Phytotoxicity is the adverse effect of a chemical on plant growth.[7] Symptoms can range from mild chlorosis and leaf distortion to severe necrosis and stunting.[8] Early-stage phytotoxicity testing is essential to identify compounds that may harm the crop, saving time and resources.
Protocol 1: Seed Germination and Seedling Vigor Phytotoxicity Test
This laboratory-based assay provides a rapid assessment of a compound's potential phytotoxicity at the earliest stages of plant development.[9]
Materials:
-
Test thiadiazole compound
-
Seeds of the target plant species (e.g., wheat, barley, corn)[9]
-
Sterilized, non-absorbent substrate (e.g., quartz sand)[10]
-
Germination trays (e.g., 30 x 30 x 8 cm)[10]
-
Controlled environment chamber or greenhouse
Procedure:
-
Prepare a series of concentrations of the thiadiazole compound, including a vehicle control (solvent used to dissolve the compound) and a negative control (water). It is recommended to test at the intended application rate (N) and double the intended rate (2N).[10]
-
Treat seeds with the different concentrations of the compound. Ensure uniform coating.
-
Plant a fixed number of seeds (e.g., 100) in each tray containing the sterilized substrate. Use at least four replicate trays per treatment.[10]
-
Incubate the trays in a controlled environment with optimal conditions for germination.
-
Record germination percentage, shoot length, and root length at regular intervals (e.g., 7, 14, and 21 days).
-
Observe for any visual signs of phytotoxicity, such as discoloration, necrosis, or malformation.[8]
Data Analysis and Interpretation: Compare the germination rates and seedling growth parameters between the treated and control groups. A significant reduction in any of these parameters indicates potential phytotoxicity.
Formulation Development
The formulation of a thiadiazole compound is critical for its effective delivery and performance in the field. The choice of formulation depends on the compound's physicochemical properties and the intended application method.
Common Formulation Types for Fungicides:
-
Wettable Powders (WP): A dry powder formulation that is mixed with water to form a suspension for spraying.
-
Emulsifiable Concentrates (EC): A liquid formulation containing the active ingredient, a solvent, and an emulsifier, which forms an emulsion when mixed with water.
-
Suspension Concentrates (SC): A stable suspension of the solid active ingredient in a liquid, usually water.
The development of a stable and effective formulation is a specialized process that often involves iterative testing of different inert ingredients and surfactants.
Part 2: Efficacy Evaluation in Controlled Environments
Greenhouse trials provide a controlled setting to evaluate the efficacy of thiadiazole compounds against specific plant pathogens, minimizing the variability of environmental factors.[11]
Workflow for Greenhouse Efficacy Trials
Caption: Greenhouse trial workflow for fungicide efficacy.
Protocol 2: Greenhouse Efficacy Trial Against a Foliar Pathogen
This protocol outlines a general procedure for evaluating the efficacy of a thiadiazole compound against a foliar fungal pathogen.
Materials:
-
Healthy, susceptible host plants of uniform age and size.
-
A virulent culture of the target pathogen (e.g., Phytophthora infestans).[12]
-
Formulated thiadiazole compound.
-
A positive control (a commercial fungicide with known efficacy).
-
A negative control (untreated plants).
-
A vehicle control (plants treated with the formulation blank).
-
Spray application equipment.
-
A controlled environment greenhouse with the ability to regulate temperature, humidity, and light.
Procedure:
-
Plant Preparation: Grow plants to a susceptible stage. Ensure plants are healthy and free of other diseases or pests.
-
Compound Application: Apply the formulated thiadiazole compound to the plants at various concentrations. Ensure thorough coverage of the foliage.
-
Pathogen Inoculation: After a specified period (for preventative action) or after disease symptoms appear (for curative action), inoculate the plants with a standardized suspension of the pathogen's spores or mycelial fragments.
-
Incubation: Place the inoculated plants in a high-humidity environment to promote infection and disease development.
-
Disease Assessment: After a suitable incubation period, assess the disease severity on each plant. This can be done visually using a disease rating scale or through image analysis.[13][14][15]
Disease Severity Assessment Methods
| Method | Description | Advantages | Disadvantages |
| Nearest Percent Estimates (NPEs) | Visually estimating the percentage of diseased tissue.[14] | Provides continuous data. | Can be subjective and prone to rater bias.[14] |
| Incremental Scales (e.g., 10% increments) | Rating disease severity based on predefined percentage ranges.[14] | Reduces subjectivity compared to NPEs. | Data is ordinal, which may limit statistical analysis. |
| Horsfall-Barratt (H-B) Scale | A logarithmic scale that is more sensitive to changes in disease severity at the lower and upper ends of the scale.[14] | Useful for a wide range of disease severities. | Can be more complex to use and interpret. |
Part 3: Advanced Field Trials
Field trials are the final and most critical step in evaluating the performance of a thiadiazole compound under real-world agricultural conditions.[16] These trials are designed to assess not only the efficacy of the compound but also its impact on crop yield and its performance under varying environmental conditions.
Experimental Design for Field Trials
A randomized complete block design (RCBD) is commonly used for field trials to minimize the effects of field variability. The field is divided into blocks, and each treatment (thiadiazole compound at different rates, positive control, negative control) is randomly assigned to a plot within each block.
Protocol 3: Field Efficacy and Yield Trial
Procedure:
-
Site Selection: Choose a field with a history of the target disease and uniform soil and environmental conditions.
-
Plot Establishment: Establish plots of a suitable size, with buffer zones between plots to prevent spray drift.
-
Treatment Application: Apply the treatments according to the experimental design. Applications should be timed based on the disease cycle and weather forecasts.
-
Disease and Crop Monitoring: Regularly monitor the plots for disease development and any signs of phytotoxicity.
-
Data Collection: Collect data on disease incidence and severity at multiple time points. At the end of the growing season, harvest the plots and measure the yield.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA for RCBD) to determine the effect of the treatments on disease control and yield.
Part 4: Elucidating the Mechanism of Action: Systemic Acquired Resistance
A key advantage of some thiadiazole compounds is their ability to induce Systemic Acquired Resistance (SAR).[4][5] Understanding this mechanism provides valuable insights into the compound's mode of action and can guide its optimal use in integrated pest management programs.
The SAR Signaling Pathway
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Application Notes and Protocols for the Synthesis of a 1,2,3-Thiadiazole-4-Carboxamide Library
Introduction: The 1,2,3-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2][3] The carboxamide functional group is a cornerstone of drug design, known for its ability to form critical hydrogen-bonding interactions with biological targets.[4] The strategic combination of these two pharmacophores in 1,2,3-thiadiazole-4-carboxamide analogs presents a fertile ground for the discovery of novel therapeutic agents. This guide provides a detailed methodology for the efficient construction of a diverse library of these compounds, from the synthesis of the core heterocyclic acid to parallel amide coupling and preliminary biological evaluation.
Part 1: Synthetic Strategy and Core Intermediate Preparation
The overall strategy involves a two-stage process. First, the synthesis of the key building block, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is achieved via the classical Hurd-Mori reaction. This reaction is one of the most reliable and widely used methods for constructing the 1,2,3-thiadiazole ring system.[5][6][7] Second, a parallel amide coupling protocol is employed to react this core acid with a diverse panel of primary and secondary amines, rapidly generating a library of analogs for screening.
Caption: High-level overview of the synthetic workflow.
Protocol 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
This protocol details the synthesis of the core acid, which is the common precursor for all library members. The key transformation is the Hurd-Mori reaction, which involves the cyclization of an acylhydrazone derivative with thionyl chloride (SOCl₂).[1][5][8]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Hydrazine hydrate
-
Thionyl chloride (SOCl₂)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of Ethyl 3-hydrazinylidenebutanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrazine hydrate (1.1 eq) dropwise to the cooled solution. Causality Note: The dropwise addition helps to control the exothermicity of the reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is typically used in the next step without further purification.
Step 2: Hurd-Mori Cyclization to form Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
In a fume hood, add an excess of thionyl chloride (SOCl₂, ~5-10 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the SOCl₂ to 0 °C.
-
Dissolve the crude hydrazone from Step 1 in a minimal amount of dichloromethane (DCM) and add it dropwise to the cold thionyl chloride. Causality Note: Using an excess of thionyl chloride serves as both the reagent and the solvent, driving the reaction to completion. The reaction is highly exothermic and releases HCl and SO₂ gas, necessitating careful addition and proper ventilation.[6]
-
After addition, allow the mixture to stir at room temperature for 2 hours, then heat to reflux for 3 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice. Safety Note: This is a highly exothermic process and must be done slowly in a well-ventilated fume hood.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Step 3: Saponification to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
-
Dissolve the crude ester from Step 2 in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted ester.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with concentrated HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[9]
Part 2: Library Generation via Parallel Amide Coupling
With the core carboxylic acid in hand, the library can be rapidly assembled using parallel synthesis techniques. The choice of coupling reagent is critical for ensuring high yields and purity across a diverse range of amine substrates. Carbodiimide reagents like EDC are effective, but uronium/aminium salts such as HATU often provide superior results with faster reaction times and fewer side reactions, albeit at a higher cost.[10][11]
Protocol 2: Parallel Synthesis of 1,2,3-Thiadiazole-4-carboxamide Analogs
This protocol is designed for a 24-well plate format but can be adapted for other formats.
Materials & Equipment:
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (from Protocol 1)
-
A diverse library of primary and secondary amines (stock solutions in DMF or DMSO)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
24-well reaction block with magnetic stirring
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Prepare a stock solution of HATU (1.1 eq) in anhydrous DMF.
-
Prepare a stock solution of DIPEA (3.0 eq) in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of the reaction block, add the carboxylic acid stock solution.
-
Add the corresponding amine stock solution (1.2 eq) to each well.
-
Add the DIPEA stock solution to each well. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the amide bond formation.
-
Initiate the reaction by adding the HATU stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and allow it to stir at room temperature for 4-12 hours.
-
Monitor a representative reaction by LC-MS to determine completion.
-
Upon completion, quench the reactions by adding water to each well.
-
The crude products can then be extracted (e.g., with ethyl acetate) or directly purified via preparative HPLC.
-
Part 3: Purification, Characterization, and Data Management
A robust workflow for purification and analysis is essential for validating the library and ensuring the quality of data from subsequent biological screens.
Caption: Workflow for compound purification and characterization.
Characterization Data
Structural confirmation is achieved using NMR and Mass Spectrometry.[12][13] The formation of the amide is confirmed by the appearance of a characteristic NH proton signal (for secondary amides) in the ¹H NMR spectrum and the amide carbonyl signal in the ¹³C NMR spectrum.
Table 1: Representative Characterization Data for Synthesized Analogs
| Compound ID | Amine (R¹R²NH) | Yield (%) | Purity (LC-MS, 254 nm) | M/Z [M+H]⁺ (Observed) | M/Z [M+H]⁺ (Calculated) |
| TDA-001 | Benzylamine | 78 | >98% | 248.07 | 248.07 |
| TDA-002 | Morpholine | 85 | >99% | 244.07 | 244.07 |
| TDA-003 | 4-Fluoroaniline | 69 | >97% | 268.04 | 268.04 |
| TDA-004 | Cyclopropylamine | 81 | >98% | 214.07 | 214.07 |
Part 4: Application Protocol - Antifungal Activity Screening
1,2,3-Thiadiazole derivatives have shown promise as antifungal agents.[7][14] The following protocol describes a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the newly synthesized library against a common fungal pathogen, Candida albicans.
Caption: Workflow for a primary antifungal screening cascade.
Protocol 3: Broth Microdilution Antifungal Susceptibility Assay
This method is adapted from standardized clinical laboratory protocols.[15][16]
Materials:
-
Synthesized compound library (10 mM stocks in DMSO)
-
Candida albicans (e.g., ATCC 90028)
-
RPMI 1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[16]
-
-
Compound Plating:
-
In a 96-well plate, add 50 µL of RPMI 1640 to all wells except the first column.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This will create a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared fungal inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (e.g., Fluconazole), a negative/growth control (inoculum with DMSO vehicle), and a sterility control (medium only).
-
Seal the plates and incubate at 37 °C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed by eye or by measuring absorbance at 600 nm.
-
Table 2: Hypothetical Antifungal Screening Results
| Compound ID | MIC vs. C. albicans (µg/mL) |
| TDA-001 | >64 |
| TDA-002 | 32 |
| TDA-003 | 4 |
| TDA-004 | 16 |
| Fluconazole | 1 |
The results from this primary screen identify "hits" (e.g., TDA-003) that can be prioritized for further investigation, including dose-response studies, evaluation against resistant strains, and mechanism of action studies.
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Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]
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Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
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Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]
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Allam, N. G., & Aly, A. A. (2014). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]
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Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][1][5][17]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. PMC - NIH. [Link]
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Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
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Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. ResearchGate. [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
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Villalobos-Molina, R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Preprints.org. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
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Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. ResearchGate. [Link]
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Wang, W., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]
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Wang, W., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. [Link]
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Lee, T.-Y., et al. (2022). Large-Scale Screening of Antifungal Peptides Based on Quantitative Structure–Activity Relationship. NIH. [Link]
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Sharma, N., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
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Kim, J., et al. (2019). Screening of Pharmacologically Active Small Molecule Compounds Identifies Antifungal Agents Against Candida Biofilms. PMC - NIH. [Link]
-
Wang, W., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. [Link]
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Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts. [Link]
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Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]
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4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. [Link]
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Ouedraogo, J.-P., et al. (2014). Screening for compounds exerting antifungal activities. ResearchGate. [Link]
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A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]
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Photochemical conjugation of peptides to carrier proteins using 1,2,3-thiadiazole-4-carboxylic acid. PubMed. [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation. ChemRxiv. [Link]
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Al-Ostath, A. I., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. Connect Journals. [Link]
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Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]
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Troubleshooting & Optimization
Avoiding byproducts in the Hurd-Mori synthesis of 1,2,3-thiadiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Hurd-Mori synthesis of 1,2,3-thiadiazoles. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering researchers to overcome common challenges and optimize their synthetic outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success in the laboratory.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the Hurd-Mori synthesis, offering explanations for their root causes and providing actionable solutions.
Problem 1: Low or No Yield of the Desired 1,2,3-Thiadiazole
Possible Causes & Solutions
-
Impurities in Starting Materials: The purity of the starting hydrazone is critical. Verify its structure and purity using standard analytical techniques like NMR and mass spectrometry before proceeding with the cyclization.
-
Suboptimal Reaction Temperature: High temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[1] It is crucial to optimize the reaction temperature. For some substrates, cooling the reaction mixture may be necessary to minimize side reactions and degradation.[1]
-
Incorrect Stoichiometry of Thionyl Chloride: An inappropriate amount of thionyl chloride (SOCl₂) can lead to incomplete reactions or the formation of unwanted byproducts. Typically, a molar excess of thionyl chloride (2-3 equivalents) is used.[2] However, this may need to be optimized for your specific substrate.
-
Nature of the Hydrazone Substituent: The electronic properties of the substituents on the hydrazone can significantly influence the reaction outcome. For instance, in the synthesis of pyrrolo[2,3-d][1][3][4]thiadiazoles, electron-withdrawing groups on the pyrrolidine nitrogen lead to superior yields, while electron-donating groups result in poor conversion.[5][6]
-
Inefficient Cyclization Conditions: The choice of solvent can impact the reaction. Dichloromethane (DCM) and dioxane are commonly used solvents for this reaction.[2]
Problem 2: Formation of Significant Byproducts
The Hurd-Mori reaction is sometimes accompanied by the formation of byproducts, which can complicate purification and reduce the yield of the desired 1,2,3-thiadiazole.[4]
Common Byproducts and Mitigation Strategies
-
5-Methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione: This byproduct has been reported, particularly in the synthesis of 1,2,3-thiadiazole-4-carboxylic acid derivatives.[1] Its formation can be influenced by reaction conditions.
-
Chlorinated, Aromatized, and Sulfonylated Byproducts: The reaction conditions of the Hurd-Mori synthesis can sometimes lead to these types of side reactions.[4]
-
Solution: Careful control of the reaction temperature and the amount of thionyl chloride can help minimize these side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent over-reaction.[1]
-
Problem 3: Difficulty in Product Purification
Challenges & Recommendations
-
Product Instability: The 1,2,3-thiadiazole ring can be sensitive to strong acids or bases, leading to decomposition during workup and purification.[1]
-
Complex Product Mixture: If the reaction results in a complex mixture of products, it may indicate incomplete conversion or degradation of the target compound.[1]
-
Solution: Monitor the reaction closely using TLC to ensure complete conversion of the starting material. Optimizing the reaction time and temperature is key to maximizing the yield of the desired product while minimizing degradation.[1] Column chromatography on silica gel is the most common method for purifying 1,2,3-thiadiazoles.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Hurd-Mori synthesis.
Q1: What is the general mechanism of the Hurd-Mori synthesis?
The Hurd-Mori synthesis involves the reaction of a hydrazone possessing an α-methylene group with thionyl chloride.[7] The proposed mechanism involves the initial reaction of the hydrazone with thionyl chloride, followed by a cyclization step to form a Δ³-1,2,3-thiadiazolin-1-one intermediate.[8] Subsequent elimination of water and sulfur monoxide leads to the formation of the aromatic 1,2,3-thiadiazole ring.
Q2: Are there any alternatives to the hazardous reagent thionyl chloride?
Yes, due to the hazardous nature of thionyl chloride, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3][9] Other protocols utilize iodine in DMSO as a catalytic system.[10]
Q3: How can I confirm the identity of my synthesized 1,2,3-thiadiazole?
Standard analytical techniques are used to characterize the synthesized compounds. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Q4: What are the best practices for handling and storing 1,2,3-thiadiazoles?
Given their potential sensitivity to acidic and basic conditions, it is recommended to store 1,2,3-thiadiazoles in a cool, dry place under a neutral atmosphere.[1]
Visualizing the Process
Hurd-Mori Reaction Workflow
Caption: A decision tree for troubleshooting low yields in the Hurd-Mori synthesis.
Optimized Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol provides a step-by-step guide for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common derivative. [2]
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a suitable solvent like ethanol. [3]2. Add acetophenone (1.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. [11]4. After completion, cool the reaction mixture to induce precipitation.
-
Collect the solid by filtration, wash with cold water, and dry to obtain acetophenone semicarbazone.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)
-
Suspend the dried acetophenone semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM). [2]2. Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. [2]4. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC. [2]5. Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride. [2]6. Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. [2]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [2]9. Purify the crude product by column chromatography on silica gel to afford pure 4-phenyl-1,2,3-thiadiazole. [2]
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized for the Hurd-Mori synthesis.
| Parameter | Typical Range/Value | Purpose of Optimization |
| Thionyl Chloride (eq) | 2.0 - 3.0 | Ensure complete cyclization, minimize byproducts. |
| Temperature (°C) | 0 to Reflux | Control reaction rate, prevent degradation. |
| Reaction Time (h) | 2 - 24 | Achieve complete conversion of starting material. |
| Solvent | DCM, Dioxane, Chloroform | Solubilize reactants, influence reaction pathway. |
Table 1: Key Reaction Parameters for Optimization.
References
- de Oliveira, R. K., et al. (2021). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 26(22), 6965.
- Shafran, Y. M., et al. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds: A Series of Monographs. John Wiley & Sons.
- Peet, N. P., & Sunder, S. (1975). Synthesis of 1,2,3-Thiadiazoles. Journal of Heterocyclic Chemistry, 12(6), 1191-1196.
- Stanetty, P. (2008). Product Class 9: 1,2,3-Thiadiazoles.
- Kumar, A., et al. (2021).
-
Wikipedia. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]
-
Turner, M., et al. (2005). Synthesis of Pyrrolo[2,3-d]t[1][3][4]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 367-375.
- Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
- Kobori, T., et al. (1995). ISOLATION OF Δ³-1,2,3-THIADIAZOLIN-1-ONES, INTERMEDIATES OF THE HURD-MORI REACTION. Heterocycles, 41(11), 2413-2416.
-
Isres Publishing. (2021). Thiadiazoles and Their Properties. Retrieved from [Link]
- Chen, J., et al. (2016). A Facile and Practical TBAI-Catalyzed Reaction of N-Tosylhydrazones with Elemental Sulfur: Synthesis of 1,2,3-Thiadiazoles. The Journal of Organic Chemistry, 81(1), 271-275.
-
Turner, M., et al. (2005). Synthesis of pyrrolo[2,3-d]t[1][3][4]hiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules, 10(2), 367-75.
Sources
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- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of crude 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to overcome common challenges in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My final product is an off-white or yellowish solid, not the expected white crystalline powder. What are the likely impurities and how can I remove them?
Answer: A discolored final product often indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. Given the structure of this compound, common colored impurities can arise from side reactions involving the thiadiazole ring.
Causality: The 1,2,3-thiadiazole ring system, while aromatic, can be susceptible to decomposition under harsh reaction conditions (e.g., strong acid or base, high temperatures), leading to colored byproducts.[1] Incomplete reactions can also leave colored starting materials in your crude product.
Recommended Actions:
-
Acid-Base Extraction: This is a highly effective first-line strategy for purifying carboxylic acids.[2][3][4][5] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a weak aqueous base (e.g., saturated sodium bicarbonate solution), you can selectively deprotonate the carboxylic acid, making it soluble in the aqueous layer as its carboxylate salt.[3][5] Neutral impurities and non-acidic byproducts will remain in the organic layer. Subsequently, acidifying the aqueous layer with an acid like HCl will precipitate your purified carboxylic acid, which can then be collected by filtration.[4][6]
-
Recrystallization: If acid-base extraction does not yield a product of sufficient purity, recrystallization is the next logical step. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble at all temperatures.
Question 2: I'm performing a recrystallization, but the product is "oiling out" instead of forming crystals. What's causing this and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than forming a crystalline lattice. This typically happens when the boiling point of the solvent is too high, or the solution is supersaturated to a point where the compound's melting point is below the temperature of the solution.
Causality: The solute is effectively melting in the hot solvent rather than dissolving. Upon cooling, the liquid solute doesn't have the proper molecular arrangement to form a crystal lattice and instead solidifies into an amorphous solid or remains an oil.
Recommended Actions:
-
Solvent Selection:
-
Lower the boiling point: Switch to a solvent or a co-solvent system with a lower boiling point.
-
Increase Solute Solubility: Add a co-solvent in which your compound is more soluble to prevent it from becoming supersaturated at a high temperature.
-
-
Procedural Adjustments:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Question 3: My yield after purification is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield can be attributed to several factors, from incomplete reactions to losses during the purification process.
Causality and Recommended Actions:
-
Incomplete Reaction: Ensure your synthesis reaction has gone to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC).[7][8][9]
-
Losses during Acid-Base Extraction:
-
Incomplete Extraction: Perform multiple extractions with the aqueous base to ensure all the carboxylic acid is transferred to the aqueous layer.[5]
-
Incomplete Precipitation: After acidification, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate and cause precipitation.[10] Cooling the solution in an ice bath can further decrease the solubility of the product and improve recovery.[10]
-
-
Losses during Recrystallization:
-
Using too much solvent: This will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the product crystallizes too early (e.g., in the filter funnel during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with the wrong solvent: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent to minimize re-dissolving the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound?
A1: While the ideal solvent must be determined empirically, a good starting point for many carboxylic acids is a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[6][10] These systems allow for fine-tuning of the polarity to achieve the desired solubility profile.
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of your synthesized compound.[11]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.[7]
-
Spectroscopic Methods:
-
¹H NMR Spectroscopy: Can reveal the presence of impurities with distinct proton signals.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the absence of impurities with characteristic IR absorptions.[7][11]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[12][13]
-
Q3: Are there any alternative purification methods to consider?
A3: Yes, if standard methods are not yielding the desired purity, you can consider:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. For a carboxylic acid, silica gel is a common stationary phase, and a mobile phase gradient of hexanes and ethyl acetate, often with a small amount of acetic or formic acid to improve peak shape, can be effective.
-
Preparative HPLC: For very high purity requirements, preparative HPLC can be employed, although it is generally more expensive and time-consuming for larger quantities.
Experimental Protocols
Detailed Step-by-Step Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO₂ evolution).
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the carboxylic acid.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the pH is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out of the solution.[14]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water to remove any residual salts.
-
Drying: Dry the purified product, for instance, in a vacuum oven.
Data Presentation
| Purification Method | Key Parameters | Expected Outcome |
| Acid-Base Extraction | Base: Saturated NaHCO₃Acid: 1M HCl | Removes neutral and basic impurities. |
| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes | Removes impurities with different solubility profiles. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient with 0.5% Acetic Acid | Separates compounds based on polarity. |
Visualization
Purification Strategy Workflow
Caption: Decision workflow for purifying crude this compound.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
ISSC. (2024, December 21). Synthesis of thiadiazole: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent trends in the synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Screening of Some Thiadiazole Derivatives. Retrieved from [Link]
-
MDPI. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]
-
Taylor & Francis Online. (2017, February 23). Synthesis, characterization of new carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety and study their liquid crystalline behaviors. Retrieved from [Link]
-
ISSC. (2024, August 27). Synthesis and characterisation of some thiadiazole derivatives. Retrieved from [Link]
-
RSC Publishing. (2021, January 19). Novel cocrystals of the potent 1,2,4-thiadiazole-based neuroprotector with carboxylic acids: virtual screening, crystal structures and solubility performance. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]
-
Science of Synthesis. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Retrieved from [Link]
-
MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010, July 7). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
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- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 11. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 12. Novel cocrystals of the potent 1,2,4-thiadiazole-based neuroprotector with carboxylic acids: virtual screening, crystal structures and solubility performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series | MDPI [mdpi.com]
Technical Support Center: Optimization of Thiosemicarbazide Cyclization Reactions
Welcome to the technical support center for the cyclization of thiosemicarbazides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these essential heterocyclic syntheses. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific challenges you may encounter in the lab.
Part 1: General Principles & Initial Experimental Design
This section addresses fundamental questions about reaction design before you encounter specific issues.
Q1: How do I choose between acidic, basic, or oxidative conditions for my thiosemicarbazide cyclization?
A1: The choice of reaction conditions is critical as it dictates the final heterocyclic scaffold. Thiosemicarbazides are versatile precursors to a range of heterocycles, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones[1]. The reaction pathway is determined by which nucleophile (nitrogen or sulfur) initiates the attack and which electrophilic center it targets.
-
Acid Catalysis: Generally promotes dehydration and is the most common method for synthesizing 2-amino-1,3,4-thiadiazoles . The acid protonates the carbonyl oxygen of an acylthiosemicarbazide, making the carbon more electrophilic for attack by the thioamide sulfur. Concentrated sulfuric acid or hydrochloric acid are frequently used[2].
-
Base Catalysis: Favors the formation of 1,2,4-triazole-3-thiones . A base (e.g., NaOH, KOH) deprotonates one of the nitrogen atoms, enhancing its nucleophilicity to attack an internal electrophilic center, leading to the elimination of water[1]. The 2,4-dioxothiazolidine ring, for instance, is known to be unstable in alkaline media, making acidic conditions preferable for reactions involving this moiety[2].
-
Oxidative Cyclization: Used for synthesizing aminobenzothiazoles or other fused systems. Oxidants like potassium iodate can facilitate cyclodesulfurization to yield 1,3,4-oxadiazoles instead of thiadiazoles[3].
The decision-making process can be visualized as follows:
Caption: Choice of catalyst dictates cyclization pathway.
Q2: What are the most critical parameters to consider when selecting a solvent?
A2: Solvent choice impacts reactant solubility, reaction rate, and sometimes the reaction pathway itself.
-
Solubility: Ensure your thiosemicarbazide starting material and any reagents are soluble at the reaction temperature. For many acid-catalyzed cyclizations, the strong acid itself (e.g., H₂SO₄) can serve as the solvent[2]. In other cases, polar aprotic solvents like DMF or protic solvents like ethanol are common[4].
-
Boiling Point: The solvent's boiling point determines the maximum temperature for the reaction under reflux. High temperatures are often required to overcome the activation energy for cyclization and dehydration. Toluene is often used for reactions requiring temperatures around 100-110 °C[3].
-
Reactivity: The solvent should be inert under the reaction conditions. For example, using an alcohol solvent in a reaction with a strong acid at high temperatures could lead to side reactions like esterification if carboxylic acid functionalities are present.
Part 2: Troubleshooting Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Q3: My reaction is not proceeding to completion, or I'm getting a very low yield. What should I do?
A3: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Sources
Technical Support Center: Degradation and Stability Studies of 1,2,3-Thiadiazole Ring Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole ring systems. This guide is designed to provide you with field-proven insights and practical, self-validating protocols to navigate the complexities of stability and degradation studies for this important heterocyclic scaffold. The 1,2,3-thiadiazole moiety is a cornerstone in the development of a wide array of biologically active compounds, including antifungal, antiviral, and anticancer agents[1]. Understanding its stability is paramount to ensuring the safety, efficacy, and shelf-life of these potential therapeutics.
This guide is structured to first address frequently encountered questions, providing quick and accessible answers to common challenges. This is followed by in-depth troubleshooting guides and detailed experimental protocols for conducting forced degradation studies, grounded in both mechanistic understanding and regulatory expectations.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the stability assessment of 1,2,3-thiadiazole derivatives.
Q1: My 1,2,3-thiadiazole derivative is showing unexpected degradation at a near-neutral pH. What could be the cause?
A1: While 1,2,3-thiadiazoles are generally aromatic and relatively stable, they can be susceptible to decomposition under mild basic conditions[2]. Even a pH slightly above 7, especially with heating, can catalyze ring-opening reactions. The presence of electron-donating groups on substituents attached to the thiadiazole ring can increase the rate of this decomposition[2]. It is also crucial to consider the purity of your starting material and solvents, as trace impurities could be acting as catalysts.
Q2: I'm observing a loss of my parent compound in solution, but I'm not seeing any distinct degradation peaks on my HPLC chromatogram. What's happening?
A2: This is a common issue known as poor mass balance. There are several potential causes. One of the primary degradation pathways for the 1,2,3-thiadiazole ring involves the extrusion of molecular nitrogen (N₂), which is a gas and will not be detected by UV or MS detectors[3]. Another possibility is the formation of volatile degradation products, such as acetylenes, particularly under oxidative or certain thermal conditions, which may not be retained on your HPLC column[4]. It is also possible that your degradation products do not have a chromophore and are therefore not detected by your UV detector. Using a mass spectrometer in conjunction with your UV detector can help to identify non-UV active degradants.
Q3: What are the primary degradation pathways I should be aware of for the 1,2,3-thiadiazole ring?
A3: The main degradation pathways to consider are:
-
Base-Catalyzed Decomposition: This often proceeds via a ring-opening mechanism, initiated by deprotonation, leading to the extrusion of nitrogen gas[5].
-
Photolytic Degradation: Exposure to light, particularly UV light, can induce ring cleavage to form intermediate species like thioketenes, which are highly reactive[6].
-
Thermal Decomposition: At elevated temperatures, the 1,2,3-thiadiazole ring can undergo fragmentation, often with the loss of nitrogen gas[3]. The thermal stability can be influenced by the substituents on the ring[5].
-
Oxidative Degradation: Strong oxidizing agents or even enzymatic systems like Cytochrome P450 can oxidize the thiadiazole ring, leading to the extrusion of the heteroatoms and the formation of acetylenes in the case of monocyclic systems[4].
Q4: How do substituents affect the stability of the 1,2,3-thiadiazole ring?
A4: Substituents play a critical role in modulating the stability of the 1,2,3-thiadiazole ring. Electron-withdrawing groups, particularly on aryl substituents, have been shown to increase the thermal stability of the molecule[5]. Conversely, electron-donating groups can make the ring more susceptible to decomposition, especially under basic conditions, by increasing the electron density of the ring system[2][7].
Troubleshooting Guides
This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during forced degradation studies of 1,2,3-thiadiazole derivatives.
Guide 1: Poor Mass Balance in Forced Degradation Studies
Symptom: The percentage of the parent drug lost does not correspond to the percentage of the degradation products formed, resulting in a mass balance significantly below 100%.
Possible Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Formation of Volatiles | The 1,2,3-thiadiazole ring is known to extrude N₂ gas upon degradation. Other small, volatile fragments might also form. Solution: While direct detection of N₂ is not feasible with standard HPLC setups, be aware that a mass balance of less than 100% is common for this class of compounds. Focus on identifying the non-volatile degradants. Consider using techniques like headspace GC-MS if the identification of volatile organic degradants is critical. |
| Non-UV Active Degradants | Degradation may lead to products that lack a chromophore absorbing at your chosen UV wavelength. Solution: Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with your UV detector. This will help to visualize all non-volatile degradation products, regardless of their UV activity. |
| Degradants Retained on Column | Highly polar or reactive degradation products may irreversibly bind to the stationary phase of your HPLC column. Solution: Use a gradient elution method that ends with a high percentage of a strong organic solvent to wash the column after each injection. Inspect your column's backpressure; a gradual increase can indicate column fouling. |
| Incomplete Elution | The chromatographic runtime may be too short to elute all degradation products. Solution: Extend the gradient runtime and hold at a high organic phase concentration for a few column volumes at the end of each run to ensure all components have eluted[7]. |
Guide 2: Inconsistent Degradation Profiles
Symptom: Reproducibility of degradation percentage or the profile of degradation products is poor between experiments.
Possible Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| pH Fluctuation | The 1,2,3-thiadiazole ring can be sensitive to minor changes in pH, especially around neutrality and in basic conditions. Solution: Use buffers to maintain a constant pH throughout your hydrolytic degradation studies. Ensure the final pH of your sample solution is measured and recorded. When neutralizing acidic or basic stress samples, do so carefully and consistently. |
| Oxygen Sensitivity | Oxidative degradation can be initiated by dissolved oxygen, and its concentration can vary. Solution: For oxidative stability studies, use a defined oxidizing agent like H₂O₂. For other stress conditions where oxidation is not the primary goal, consider degassing your solvents and even blanketing your reaction vessel with an inert gas like nitrogen or argon. |
| Light Exposure Variability | Inconsistent exposure to ambient light during sample preparation and analysis can lead to variable photolytic degradation. Solution: Protect your samples from light at all stages by using amber vials, covering glassware with aluminum foil, and working in a dimly lit environment, especially if your compound shows any photosensitivity. |
| Temperature Gradients | Inconsistent heating in thermal degradation studies can lead to variable results. Solution: Use a calibrated oven or a precise temperature-controlled bath. Ensure that all samples are placed in a location that receives uniform heating. |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed as a starting point for conducting forced degradation studies on 1,2,3-thiadiazole derivatives, in line with ICH guidelines[8][9]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[2]. It is recommended to start with a drug substance concentration of about 1 mg/mL[7].
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Acidic and Basic Hydrolysis
Objective: To assess the stability of the 1,2,3-thiadiazole derivative in acidic and basic environments.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Acidic Condition: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C.
-
Basic Condition: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Note: Basic conditions are often harsher for 1,2,3-thiadiazoles, so start with milder conditions.
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation
Objective: To evaluate the susceptibility of the compound to oxidation.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of your compound.
-
Oxidative Condition: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at specified times (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Dilute the samples directly with the mobile phase for HPLC analysis. No quenching is typically required, but samples should be analyzed promptly.
Thermal Degradation
Objective: To assess the stability of the compound under elevated temperature.
Protocol:
-
Solid State: Place a small amount of the solid compound in a vial and keep it in a calibrated oven at 80°C.
-
Solution State: Prepare a 1 mg/mL solution of the compound and keep it in the oven at 80°C.
-
Time Points: For the solid sample, withdraw material at different times (e.g., 1, 3, 7 days) and prepare solutions for analysis. For the solution sample, withdraw aliquots at shorter intervals (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: Prepare/dilute the samples to the target concentration for HPLC analysis.
Photolytic Degradation
Objective: To determine the photosensitivity of the 1,2,3-thiadiazole derivative.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound. Place it in a chemically inert, transparent container.
-
Control Sample: Prepare a "dark" control by wrapping an identical sample in aluminum foil.
-
Exposure: Expose the sample to a light source as specified in ICH guideline Q1B[10][11][12][13][14]. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, dilute both the exposed and dark control samples for HPLC analysis.
Analytical Method: Stability-Indicating HPLC-UV/MS
A robust stability-indicating method is crucial for separating the parent compound from all potential degradation products[15][16].
Typical HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm[4][5] | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphate Buffer (pH 3.0)[4][5] | Acidic pH often improves peak shape for nitrogen-containing heterocycles. Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common strong solvents for reversed-phase chromatography. |
| Gradient | Start with a low % of B (e.g., 10%) and ramp up to a high % (e.g., 90%) over 20-30 minutes. | Ensures elution of both polar and non-polar degradation products. |
| Flow Rate | 1.0 mL/min[4][5] | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C[7] | Improves peak shape and reproducibility. |
| Detection | UV at an appropriate wavelength (e.g., 230 nm) and/or MS | UV for quantification and MS for identification and peak purity assessment. |
Data Interpretation and Mass Balance Calculation
The degradation of the parent compound and the formation of impurities should be monitored. The mass balance is a critical parameter to assess the quality of the stability study.
Caption: Mass balance calculation logic.
Conclusion
The stability of the 1,2,3-thiadiazole ring system is a multifaceted challenge that requires a systematic and mechanistically informed approach. By understanding the primary degradation pathways—hydrolysis, oxidation, thermal decomposition, and photolysis—researchers can design robust forced degradation studies. This guide provides a framework for these investigations, from initial troubleshooting to detailed experimental protocols. Adherence to these principles will not only facilitate the development of stable and effective 1,2,3-thiadiazole-based therapeutics but also ensure the generation of high-quality data to support regulatory submissions.
References
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Gunjal, P. T., & Patel, J. B. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-10. [Link]
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Gunjal, P. T., & Patel, J. B. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University. [Link]
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Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(13), 5742. [Link]
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(2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate. [Link]
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Larsen, B. (2016). Photolysis of 1,2,3-Thiadiazole. Formation of Thiirene by Secondary Photolysis of Thioketene. ResearchGate. [Link]
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Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. [Link]
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(2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]
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Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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(2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
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(2023). Forced Degradation Study of Tizanidine Hydrochloride Under Different Stress Conditions. ResearchGate. [Link]
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(2022). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. OUCI. [Link]
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Gunjal, P. T., & Patel, J. B. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research. [Link]
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(2022). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. ResearchGate. [Link]
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(2023). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
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(1998). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
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(2023). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
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(2023). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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(2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. MDPI. [Link]
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(2022). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]
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(2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. [Link]
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Troubleshooting guide for low bioactivity in novel thiadiazole fungicides
Welcome to the technical support center for novel thiadiazole fungicide development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their experimental workflow. We will address common issues, particularly low bioactivity, in a practical, question-and-answer format, grounded in scientific principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just synthesized a novel thiadiazole derivative, but it's showing poor or inconsistent bioactivity in my initial screens. Where do I even begin to troubleshoot?
A: This is a common and critical first hurdle. Before questioning the intrinsic potency of your molecule, it's essential to validate the fundamentals: the compound itself and its behavior in the assay environment. The most frequent culprits are often related to compound integrity and solubility, not a lack of inherent biological activity.
Your initial troubleshooting should be a systematic process of elimination focusing on two key areas:
-
Compound Verification: Confirm the purity, identity, and stability of the exact sample used for testing. A compound that has degraded or is impure will never provide a true measure of its potential.[1]
-
Experimental Conditions: Ensure the compound is available to the target organism in the intended concentration. Poor solubility is a primary cause of artificially low bioactivity readings.[2]
Start by re-analyzing the sample that you used for the biological assay. It's not enough to rely on the data from the initial synthesis; the compound could have degraded during storage or handling.
Troubleshooting Decision Tree: Initial Steps
Caption: Initial troubleshooting workflow for low bioactivity.
Q2: My thiadiazole compound has very poor aqueous solubility. How can I improve its delivery in my in vitro assay without compromising the results?
A: This is arguably the most significant challenge for this class of heterocyclic compounds. Thiadiazoles are often highly lipophilic, causing them to precipitate out of aqueous assay media.[2][3] When this happens, the actual concentration exposed to the fungus is unknown and far lower than intended, leading to an inaccurate, artificially high Minimum Inhibitory Concentration (MIC).
The goal is to create a homogenous solution or a stable, fine dispersion. Simply observing a clear solution by eye can be misleading; microscopic precipitation can still occur.
Strategies for Enhancing Compound Solubility in Bioassays
| Strategy | Mechanism | Key Considerations & Causality |
| Co-Solvents | The compound is dissolved in a water-miscible organic solvent before being diluted into the aqueous medium. | DMSO or Acetone are common choices. Fungi are generally more tolerant of acetone than other solvents.[4] Crucially, you MUST run a solvent-only toxicity control to ensure the observed inhibition isn't an artifact of the solvent. Keep the final solvent concentration as low as possible (ideally ≤1%). |
| pH Adjustment | If your compound has acidic or basic functional groups, altering the pH of the medium can ionize the molecule, increasing its solubility. | This can be highly effective but must be approached with caution. The pH of the medium can also impact fungal growth and the stability of the compound itself.[5] The optimal pH for compound stability may not be the optimal pH for fungal growth, requiring a careful balance. |
| Formulation Excipients | Using surfactants or water-soluble polymers to create micelles or stable dispersions that encapsulate the lipophilic compound.[6][7] | This mimics how commercial fungicides are formulated.[6] Agents like Pluronic® F-127 or PVP can be used to create solid dispersions.[2] This approach requires more formulation development but can dramatically improve bioavailability in the assay. |
-
Prepare a High-Concentration Stock: Dissolve the thiadiazole compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Gentle warming or sonication may aid dissolution.
-
Perform a Solubility Test: Add the DMSO stock to your final assay medium (e.g., RPMI-1640) to achieve the highest concentration you plan to test. For example, add 2 µL of a 10 mg/mL stock to 198 µL of medium for a final concentration of 100 µg/mL.
-
Visual and Microscopic Inspection: Vortex the solution well. Observe it against a bright light for any visible precipitate. Let it sit for 30 minutes and re-observe. For a more rigorous check, examine a drop under a microscope to look for crystalline structures.
-
Adjust as Needed: If precipitation occurs, you must either lower the top concentration tested or employ one of the formulation strategies listed above.
Q3: My compound is pure and soluble, but the MIC values are still inconsistent between experiments. Could my assay setup be the cause?
A: Yes, absolutely. Antifungal susceptibility testing is highly sensitive to procedural variations.[8] Inconsistent results are often a sign of a lack of strict standardization in the assay protocol. Adhering to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is critical for reproducibility.[5][9]
Here are the most critical parameters you must control:
-
Inoculum Preparation: The density of the fungal inoculum is paramount. A dense fungal population can overwhelm the fungicide, leading to artificially high MICs. Conversely, a sparse inoculum may not grow robustly, making inhibition difficult to interpret. Standardize your inoculum using a spectrophotometer or hemocytometer to achieve a consistent starting concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[9]
-
Medium Composition: Lot-to-lot variability in media like RPMI-1640 can affect results.[9] Furthermore, the pH of the medium can significantly alter the activity of some antifungal agents.[5] Always buffer your medium (e.g., with MOPS) to maintain a stable pH.
-
Endpoint Reading and the "Trailing Effect": How you determine the MIC is a major source of variability. Visual reading is subjective. The "trailing effect," where low-level growth persists at concentrations above the apparent MIC, is a known phenomenon, especially for fungicides targeting ergosterol synthesis.[9][10]
-
Best Practice: Use a spectrophotometer to read optical density (OD) for an objective measurement. The MIC should be defined as the lowest concentration that causes a significant reduction (e.g., ≥50%) in growth compared to the positive control well.[9] Reading at a consistent, standardized time point (e.g., 24 or 48 hours) is crucial.
-
Standard Broth Microdilution Workflow
Caption: Standardized workflow for a broth microdilution assay.
Q4: I've ruled out issues with compound integrity and assay parameters. What are the underlying biological reasons for low bioactivity?
A: Once you are confident in your compound and your assay, you can begin to investigate the biological interactions. Low bioactivity at this stage suggests the fungus has a way to overcome the compound's mechanism of action. Many thiadiazole fungicides, like other azoles, are expected to inhibit ergosterol biosynthesis by targeting the enzyme 14-α-demethylase (encoded by the ERG11 or CYP51 gene).[11][12]
The primary biological reasons for low activity fall into these categories:
-
Target Site Modification: The most common form of resistance. A mutation in the target protein (e.g., 14-α-demethylase) can prevent the fungicide from binding effectively, rendering it useless.[13][14]
-
Active Efflux: The fungal cell can actively pump the fungicide out before it reaches its target. This is accomplished by overexpression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS).[14]
-
Target Gene Overexpression: The fungus may produce significantly more of the target enzyme, requiring a much higher concentration of the fungicide to achieve an inhibitory effect.[14]
-
Intrinsic Resistance: The fungal species you are testing may naturally lack the target, have a modified target, or possess highly efficient efflux systems, making it inherently resistant to this class of compounds.[15]
Mechanisms of Fungal Resistance
Sources
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Minimizing impurities during the synthesis of thiadiazole precursors
Technical Support Center: Synthesis of Thiadiazole Precursors
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with thiadiazole scaffolds. Purity of the initial precursor is paramount for the success of subsequent reactions and the integrity of biological screening data. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you minimize impurities during the synthesis of common thiadiazole precursors.
FAQ 1: Low Yield and Multiple Byproducts in 2-Amino-1,3,4-Thiadiazole Synthesis
Question: I am synthesizing a 2-amino-5-substituted-1,3,4-thiadiazole by reacting a carboxylic acid with thiosemicarbazide, using a strong acid like concentrated H₂SO₄ for cyclization. My yield is low, and TLC analysis shows multiple spots, including one that is very persistent. What are the likely impurities and how can I prevent their formation?
Answer: This is a classic and highly common issue in what is arguably the most utilized pathway to 2-amino-5-substituted-1,3,4-thiadiazoles[1][2]. The reaction proceeds in two main stages: (1) formation of an acylthiosemicarbazide intermediate, and (2) acid-catalyzed dehydrative cyclization to form the thiadiazole ring. The impurities you are observing likely stem from incomplete reactions or side reactions involving the highly reactive intermediates.
Causality of Impurity Formation:
-
Uncyclized Acylthiosemicarbazide: The most common impurity is the unreacted acylthiosemicarbazide intermediate. This occurs when the dehydration/cyclization step is incomplete. The polarity of this intermediate is often very close to the final product, making purification by standard chromatography challenging.
-
N,N'-Diacylhydrazine: This is a significant and often overlooked byproduct. It can form when one molecule of the acylthiosemicarbazide intermediate reacts with another molecule of the activated carboxylic acid before it has a chance to cyclize. This pathway is particularly favored if the reaction temperature is too high or if the stoichiometry is not carefully controlled. These diacylhydrazines can themselves be precursors in other heterocyclic syntheses, highlighting their stability and potential as a reaction sink[3][4].
-
Degradation Products: Strong, poorly controlled acidic conditions (especially with concentrated sulfuric acid at high temperatures) can lead to charring and the formation of a complex mixture of degradation byproducts.
Visualizing the Reaction and Side-Reaction Pathways
Sources
Challenges and solutions for scaling up 1,2,3-thiadiazole production
Welcome to the comprehensive support guide for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,2,3-thiadiazole derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the production of this important heterocyclic scaffold.
Introduction to 1,2,3-Thiadiazole Synthesis
The 1,2,3-thiadiazole ring is a key structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its synthesis, while well-established, presents several challenges, particularly when transitioning from laboratory-scale experiments to larger-scale production. The most common synthetic routes include the Hurd-Mori synthesis, the Pechmann synthesis, and the Wolff rearrangement.[1][4] This guide will primarily focus on the widely used Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, and its modern variations.[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 1,2,3-thiadiazoles, providing quick and actionable answers.
Q1: What are the most critical factors for a successful Hurd-Mori synthesis of 1,2,3-thiadiazoles?
A1: The success of the Hurd-Mori synthesis hinges on three primary factors:
-
Purity of Starting Materials: Ensure your hydrazone starting material is pure and completely dry, as impurities can significantly interfere with the cyclization reaction.[6] Recrystallization of the hydrazone may be necessary.
-
Reactivity of the Hydrazone: The hydrazone must possess an α-methylene group for the reaction to proceed. The use of N-acyl or N-tosyl hydrazones is recommended to enhance reactivity.[7]
-
Quality of Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. Over time, SOCl₂ can decompose into SO₂ and HCl, which can inhibit the desired reaction.[6]
Q2: My Hurd-Mori reaction is resulting in a very low yield. What are the likely causes?
A2: Low yields are a frequent issue and can often be traced back to several factors:
-
Inactive Starting Hydrazone: As mentioned, the hydrazone must have an active α-methylene group.[7]
-
Unfavorable N-Protecting Group: For substrates containing a nitrogenous heterocycle, electron-donating groups on a nitrogen atom can hinder the cyclization. An electron-withdrawing protecting group (e.g., methyl carbamate) is preferable to improve conversion rates.[7][8]
-
Harsh Reaction Conditions: High temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[7] It is crucial to optimize the reaction temperature, and for some substrates, cooling the reaction mixture may be necessary.[7]
Q3: Are there safer and more environmentally friendly alternatives to thionyl chloride for this synthesis?
A3: Yes, several greener alternatives to the hazardous thionyl chloride have been developed. A notable method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[7][9][10] This approach is metal-free and proceeds under milder conditions.[9][10][11] Other protocols utilize iodine in DMSO as a catalytic system.[9][12]
Q4: I am observing an unexpected side product in my reaction. How can I identify and minimize it?
A4: A known side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[7][13] To identify unknown byproducts, standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy are essential.[14] To minimize byproduct formation, optimizing reaction conditions such as solvent and temperature is key to favoring the desired 1,2,3-thiadiazole formation.[7] Purification by column chromatography can help separate the desired product from byproducts.[7]
Q5: What are the best practices for purifying 1,2,3-thiadiazole derivatives, especially at a larger scale?
A5: Purification is typically achieved through column chromatography on silica gel or recrystallization.[7] The 1,2,3-thiadiazole ring can be sensitive to acidic conditions, and since silica gel is acidic, this can sometimes lead to product decomposition.[15] If you suspect decomposition on the column, consider using neutralized silica gel or switching to alumina chromatography.[15] For solid products, recrystallization is often an effective and scalable purification method. The choice of solvent is crucial and should be determined empirically.[15]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Starting Hydrazone: The hydrazone lacks an α-methylene group or is not sufficiently reactive.[7] 2. Unfavorable N-Protecting Group: An electron-donating group on a nitrogenous heterocycle is hindering the reaction.[7][8] 3. Harsh Reaction Conditions: High temperatures are causing decomposition.[7] 4. Inefficient Sulfur Source/Reagent: Thionyl chloride may not be optimal for your substrate.[7] | 1. Ensure the hydrazone has an α-methylene group. Use N-acyl or N-tosyl hydrazones to increase reactivity.[7] 2. Use an electron-withdrawing protecting group (e.g., methyl carbamate) on the nitrogen atom.[7][8] 3. Optimize the reaction temperature. Consider cooling the reaction mixture to prevent side reactions.[7] 4. Explore alternatives to thionyl chloride, such as N-tosylhydrazones and elemental sulfur catalyzed by TBAI.[7] |
| Formation of Side Products | 1. Alternative Cyclization Pathway: Reaction conditions may favor the formation of byproducts like oxadiazines.[7] 2. Incomplete Reaction or Degradation: A complex mixture of products can indicate incomplete conversion or degradation.[7] | 1. Modify reaction conditions (solvent, temperature) to favor 1,2,3-thiadiazole formation. Use column chromatography for separation.[7] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize reaction time and temperature for complete conversion without significant degradation.[7] |
| Difficulty in Product Purification | 1. Product Instability: The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions during workup.[7] 2. Oily Product: The product may be an oil, making crystallization difficult.[15] 3. Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of the product.[15] | 1. Avoid harsh acidic or basic conditions. Use neutral extraction and purification methods.[7] 2. Try dissolving the oil in a suitable solvent, washing with saturated sodium bicarbonate and brine, drying, and removing the solvent under reduced pressure. If this fails, column chromatography is recommended.[15] 3. Use neutralized silica gel or alumina for chromatography. Alternatively, consider recrystallization or preparative HPLC with a neutral mobile phase.[15] |
| Reaction Stalling or Not Going to Completion | 1. Poor Quality Reagents: Decomposed thionyl chloride or impure hydrazone can halt the reaction.[6] 2. Insufficient Reagent: The stoichiometry of the reagents may not be optimal. | 1. Use freshly distilled or a new bottle of thionyl chloride and ensure the purity of the hydrazone.[6] 2. Experiment with adjusting the molar equivalents of the reagents. |
| Safety Concerns with Scale-Up | 1. Handling Thionyl Chloride: Thionyl chloride is a hazardous substance that reacts violently with water.[6][16] 2. Exothermic Reaction: The reaction can be exothermic and difficult to control on a larger scale. | 1. Always handle thionyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[16][17] Ensure an eyewash station and safety shower are readily accessible.[16] 2. When scaling up, add reagents slowly and ensure adequate cooling and stirring to manage the reaction temperature effectively. |
Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues in 1,2,3-thiadiazole synthesis.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a common synthesis of a 4-aryl-1,2,3-thiadiazole derivative using the Hurd-Mori reaction.
Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol is a general guideline and may require optimization for specific substrates.
Part 1: Formation of Acetophenone Semicarbazone
-
Dissolve Reagents: In a round-bottom flask, dissolve acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add Base: Add sodium acetate (1.5 eq) to the mixture.
-
Reflux: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Isolate Product: Cool the reaction mixture in an ice bath. Collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly.
Part 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
Setup: In a flask equipped with a dropping funnel and a gas trap, suspend the dried acetophenone semicarbazone (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dioxane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Add Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench: Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-phenyl-1,2,3-thiadiazole.
Hurd-Mori Reaction Workflow
Caption: Experimental workflow for the Hurd-Mori synthesis of 4-aryl-1,2,3-thiadiazoles.
Safety Considerations for Scale-Up
Scaling up any chemical synthesis requires a thorough evaluation of the associated hazards. The Hurd-Mori synthesis, in particular, involves the use of thionyl chloride, a highly reactive and corrosive substance.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Corrosive, causes severe burns on contact, and its vapors can irritate the skin, eyes, and respiratory tract.[16] It reacts violently with water, potentially releasing toxic gases like sulfur dioxide and hydrogen chloride.[16]
-
Handling Precautions: Always handle thionyl chloride in a properly functioning chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and rubber or neoprene gloves.[16][17] Ensure an eyewash station and safety shower are immediately accessible.[16]
-
Storage: Store in a cool, dry, well-ventilated area, isolated from incompatible materials such as water, bases, and alcohols.[16][18]
-
Waste Disposal: All materials contaminated with thionyl chloride must be disposed of as hazardous waste according to institutional guidelines.[16]
-
-
Hydrazine Derivatives:
-
Hazards: Many hydrazine derivatives are toxic and potential carcinogens.
-
Handling Precautions: Handle with care, avoiding inhalation of dust or vapors and skin contact. Use appropriate PPE.
-
-
Reaction Exothermicity:
-
The reaction of hydrazones with thionyl chloride can be exothermic. When scaling up, ensure the reaction vessel is equipped with adequate cooling and that the addition of reagents is controlled to maintain a safe temperature.
-
Disclaimer: This guide is intended for informational purposes only and does not supersede institutional safety protocols. Always consult the Safety Data Sheet (SDS) for all reagents and follow your institution's safety guidelines.[19]
References
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- Troubleshooting low conversion rates in 4-substituted-1,2,3-thiadiazole synthesis - Benchchem.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
- THE CHEMISTRY OF 1,2,3-THIADIAZOLES - download.
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- Synthesis and characterisation of some thiadiazole derivatives.
- Different methods for the preparation of 1,2,3‐thiadiazoles. - ResearchGate.
- Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings - Oriental Journal of Chemistry.
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- identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis - Benchchem.
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Synthesis of Pyrrolo[2,3-d][6][7][15]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC - NIH. Available from:
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Technical Support Center: Refining Bioassay Protocols for Consistent Herbicidal Activity Results
Our philosophy is grounded in building self-validating systems. A well-designed bioassay should not only provide a result but also inherently confirm its own validity through proper controls and systematic execution.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions encountered when setting up and running herbicide bioassays.
Q1: What are the most critical factors influencing the reproducibility of herbicide bioassays?
A1: The consistency of your results hinges on controlling variability across several key areas. Environmental conditions are paramount; factors such as temperature, humidity, light intensity, and soil moisture can significantly alter plant metabolism and herbicide performance.[1][2] For instance, plants under moisture stress may develop a thicker cuticle, reducing herbicide uptake.[1][2] Secondly, the biological material itself is a major source of variation. Using seeds of the same age and from the same lot, and ensuring uniform seedling growth stage at the time of treatment, is crucial for consistent responses.[3][4] Finally, technical precision in herbicide application, including accurate concentration preparation and uniform spray coverage, cannot be overstated.[3]
Q2: How do I select the appropriate bioassay method for my research objective?
A2: The choice of bioassay depends on your specific research question.
-
Whole-plant bioassays in a greenhouse or controlled environment are considered the gold standard for confirming herbicide resistance and efficacy as they closely mimic field conditions.[3][4]
-
Petri dish or agar-based assays are useful for high-throughput screening of new compounds or for assessing effects on germination and early root growth, but may not always correlate with whole-plant responses.[3]
-
Multi-well plate assays offer a high-throughput option for screening numerous compounds in a limited space and allow for automated imaging and analysis.[5][6]
-
Soil bioassays are specifically designed to determine the potential for herbicide carryover in soil and its impact on subsequent crops.[7][8][9]
Q3: What is the importance of "Mode of Action" in interpreting bioassay results?
A3: Understanding the herbicide's Mode of Action (MoA) is critical for accurate diagnosis of phytotoxicity symptoms and for designing effective experiments.[10][11] The MoA describes the specific biological process or enzyme that the herbicide disrupts.[10][11] For example, an Acetolactate Synthase (ALS) inhibitor will produce different symptoms (e.g., stunting, yellowing of new growth) and at a different rate than a Photosystem I (PSI) inhibitor, which causes rapid necrosis.[6][12] Knowing the MoA helps you select appropriate assessment time points and interpret visual cues correctly.[10][12] Information on a herbicide's MoA can typically be found on the product label, often indicated by a group number.[10]
Q4: How should I properly design my experiment to include controls?
A4: A robust bioassay is built on a foundation of comprehensive controls.
-
Untreated Control: This is the most fundamental control, representing the normal growth of the test species under your experimental conditions. It serves as the baseline for all comparisons.[9]
-
Susceptible Standard: A known susceptible population of the weed species should be included in every assay to confirm that the herbicide is active at the tested dose and that the experimental conditions are suitable for observing herbicidal effects.[13]
-
Resistant Standard: If testing for herbicide resistance, including a known resistant population is essential for comparison. Aim for a standard with a known resistance level to benchmark your test population.[13]
-
Herbicide-Free Soil/Media: For soil-based or pot assays, you must have a control group grown in soil or media known to be free of any herbicide residues.[7][8][9]
Troubleshooting Guide: From Inconsistent Data to Reliable Results
This guide provides a systematic approach to diagnosing and resolving common issues in herbicide bioassays.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| High Variability Between Replicates | 1. Non-uniform plant material.[3][4]2. Inconsistent herbicide application.3. Environmental gradients in growth chamber/greenhouse (light, temperature). | 1. Standardize Plant Material: Use seeds from a single, well-stored batch. Transplant seedlings of a uniform size and growth stage rather than direct sowing to ensure consistency.[3][4]2. Calibrate Application Equipment: Ensure spray nozzles provide a uniform droplet pattern and volume. For manual applications, practice to ensure consistent coverage.3. Randomize Pot/Tray Placement: Randomize the placement of replicates within the experimental area to minimize the effects of micro-environmental differences. Periodically rotate the positions if the experiment is long-term. |
| No Herbicidal Effect Observed (Even on Susceptible Species) | 1. Incorrect herbicide concentration or formulation.[12]2. Inactive herbicide (degraded).3. Unfavorable environmental conditions for herbicide uptake.[1][2]4. Plant stress (e.g., drought, low light) reducing herbicide translocation.[1][2] | 1. Verify Herbicide Preparation: Double-check all calculations for dilutions. Ensure you are using the correct active ingredient (AI) percentage for the specific formulation.[12] Prepare fresh solutions for each experiment.2. Check Herbicide Storage: Ensure the stock herbicide has been stored according to the manufacturer's instructions.3. Optimize Growth Conditions: Maintain optimal growing conditions (e.g., adequate soil moisture, appropriate temperature) that favor active plant growth, which generally enhances herbicide efficacy.[2]4. Confirm with Susceptible Standard: The lack of effect on a known susceptible standard is a key indicator of a systemic experimental issue. |
| Inconsistent Results Across Different Experiments | 1. Seasonal variations in environmental conditions (light, temperature).2. Differences in seed lots or plant age.3. Subtle changes in soil/media composition (pH, organic matter).[14]4. Water quality variations. | 1. Record Environmental Data: Meticulously record temperature, humidity, and light levels for each experiment to identify potential correlations with results.2. Maintain Consistent Biologicals: If possible, use seeds from the same large batch for an entire series of experiments. Always treat plants at the exact same growth stage.3. Standardize Substrate: Use a consistent, homogenized batch of potting mix or soil for all experiments. Be aware that soil pH and organic matter can affect the bioavailability of soil-applied herbicides.[14]4. Use Purified Water: Use deionized or distilled water for preparing herbicide solutions to avoid interference from minerals or chlorine. |
| Symptoms Do Not Match Expected Mode of Action | 1. Herbicide contamination of equipment or growing area.[12]2. Misidentification of the herbicide.3. Plant stress symptoms mimicking herbicide injury.4. Interaction with other chemicals (e.g., fertilizers, insecticides). | 1. Implement Strict Cleaning Protocols: Thoroughly clean all spray equipment, pots, and work surfaces between experiments with different herbicides. Use separate, dedicated equipment for different herbicide classes if possible.[12]2. Verify Product Identity: Confirm the active ingredient and MoA group of the herbicide being used.[10]3. Evaluate Untreated Controls: Carefully observe the untreated control plants for any signs of stress, nutrient deficiency, or disease that could be confused with herbicide symptoms. |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for Herbicide Efficacy
This protocol is designed to determine the effective dose of a herbicide required to control a target weed species.
-
Seed Germination: Germinate seeds of the target species and a susceptible standard in petri dishes on moistened filter paper or in trays with a sterile germination mix. Maintain optimal temperature and light conditions for the species.[4]
-
Transplanting: Once seedlings have reached a uniform growth stage (e.g., 2-3 true leaves), transplant them into individual pots (e.g., 10 cm diameter) filled with a standard potting mix.[4] Allow plants to acclimate for 3-5 days.
-
Herbicide Preparation: Prepare a stock solution of the herbicide. Perform a serial dilution to create a range of at least 6-8 concentrations, including a zero-herbicide control. The concentration range should be chosen to span from no observable effect to complete plant death.
-
Herbicide Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform application. Ensure the application volume per unit area is consistent for all treatments.[3]
-
Growth and Observation: Place the treated plants in a randomized complete block design in a growth chamber or greenhouse with controlled environmental conditions. Water as needed.
-
Data Collection: Assess plant response at appropriate time intervals based on the herbicide's MoA (e.g., 3-4 weeks after treatment).[3] Collect data on plant mortality, visual injury ratings, and/or fresh/dry biomass.
-
Data Analysis: Analyze the data using non-linear regression to fit a dose-response curve (e.g., a log-logistic model).[15][16] From this curve, determine key parameters such as the GR₅₀ (dose causing 50% growth reduction) or LD₅₀ (dose causing 50% mortality).
Visualizing Workflows and Concepts
A clear understanding of the experimental workflow is essential for preventing errors.
Caption: Standard workflow for a whole-plant herbicide bioassay.
Sources
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Validation & Comparative
A Comparative Guide to the In Vivo Fungicidal Efficacy of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic Acid
Introduction: The Imperative for Novel Antifungal Therapies
Invasive fungal infections represent a significant and growing threat to global health, causing substantial morbidity and mortality, particularly in immunocompromised populations.[1] The rise of antifungal resistance to existing drug classes, coupled with the limited number of available therapies, creates an urgent need for novel agents with unique mechanisms of action.[2] The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological activities, including potent antifungal properties.[1][3][4][5]
This guide provides a comprehensive framework for validating the in vivo fungicidal efficacy of a novel investigational compound, 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid (heretofore designated CPTCA). We present a head-to-head comparison with established standard-of-care agents in robust, clinically relevant murine models of systemic and invasive fungal disease. The methodologies detailed herein are designed to provide a rigorous, reproducible, and self-validating system for assessing preclinical efficacy, a critical step in the drug development pipeline.
Scientific Rationale and Preclinical Postulates
The selection of CPTCA for in vivo evaluation is predicated on promising initial in vitro data demonstrating potent activity against key fungal pathogens. The 1,2,3-thiadiazole moiety is a known constituent in compounds with excellent fungicidal activity.[6] Furthermore, the addition of a cyclopropyl group can enhance metabolic stability and target engagement.[4]
Our primary hypothesis is that CPTCA will demonstrate significant fungicidal activity in vivo, leading to improved survival and a reduction in fungal burden in target organs compared to untreated controls. A secondary hypothesis is that its efficacy will be comparable or superior to at least one standard-of-care agent. While the precise mechanism of action is under investigation, many thiadiazole derivatives exert their antifungal effect by disrupting the fungal cell membrane, often through inhibition of the ergosterol biosynthesis pathway, a mechanism distinct from polyenes but shared with azoles.[1]
Caption: Putative mechanism of CPTCA targeting the ergosterol pathway.
Comparative In Vivo Study Design: A Multi-Model Approach
To comprehensively evaluate the efficacy of CPTCA, we employ two well-established murine models that mimic severe human fungal infections: disseminated candidiasis and invasive pulmonary aspergillosis.[7][8][9] The choice of these models provides a holistic view of the drug's performance against both yeast and mold pathogens in a living system, accounting for complex host-pathogen interactions and drug distribution.[10]
Animal Models:
-
Systemic Candidiasis: An intravenous challenge model using Candida albicans is employed, as it reliably leads to a systemic infection with the kidneys being the primary target organs, mirroring disseminated candidiasis in humans.[8][11] Male BALB/c mice (20-24 grams) are used due to their extensive characterization in this model.[12]
-
Invasive Aspergillosis: An inhalational model using Aspergillus fumigatus is chosen because it recapitulates the primary route of human infection, leading to a lethal pulmonary disease.[13][14] Immunosuppression is critical to establish infection.[9]
Comparator Drugs:
-
Fluconazole (FLC): A first-line triazole antifungal, used as a comparator for its time-dependent activity and efficacy against many Candida species.[15]
-
Amphotericin B (AmB): A polyene antifungal with broad-spectrum, concentration-dependent activity, often used for severe, life-threatening infections.[15][16]
Experimental Groups (per model):
-
Vehicle Control: Infected, treated with drug vehicle (e.g., saline, DMSO solution).
-
CPTCA: Infected, treated with this compound.
-
Fluconazole (FLC): Infected, treated with the standard-of-care azole.
-
Amphotericin B (AmB): Infected, treated with the standard-of-care polyene.
Caption: General experimental workflow for in vivo antifungal efficacy validation.
Detailed Experimental Protocols
Reproducibility is paramount. The following protocols are synthesized from established and validated methods to ensure scientific rigor.
Protocol 1: Murine Model of Systemic Candidiasis
This protocol is adapted from standardized procedures for inducing disseminated candidiasis.[8][12]
-
Inoculum Preparation:
-
Subculture Candida albicans (e.g., SC5314) on Sabouraud dextrose agar for 48 hours at 37°C.[12]
-
Inoculate a single colony into 50 mL of brain heart infusion broth and grow overnight (~18 hours) in a shaking incubator at 37°C and 150 rpm.[12]
-
Harvest yeast cells by centrifugation (2,000 rpm, 10 min), wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in sterile PBS and quantify cells using a hemacytometer.
-
Adjust the final concentration to 5 x 10^5 cells/mL in sterile PBS for the infecting inoculum.
-
-
Infection Procedure:
-
Anesthetize BALB/c mice lightly.
-
Inject 0.1 mL of the inoculum (5 x 10^4 cells/mouse) intravenously (IV) via the lateral tail vein.
-
-
Treatment Regimen:
-
Initiate treatment 2 hours post-infection.
-
CPTCA: Administer via oral gavage (PO) or intraperitoneal (IP) injection based on preliminary pharmacokinetic data. Dosing to be determined by dose-ranging studies (e.g., 10 mg/kg).
-
Fluconazole: Administer 10 mg/kg PO, once daily.
-
Amphotericin B: Administer 1 mg/kg IP, once daily.
-
Vehicle Control: Administer the corresponding vehicle on the same schedule.
-
-
Endpoint Evaluation:
-
Survival Study (n=15/group): Monitor mice daily for 21 days, recording morbidity and mortality. Euthanize moribund animals as per ethical guidelines.
-
Fungal Burden Study (n=5/group): Euthanize mice on day 3 post-infection. Aseptically harvest kidneys, weigh them, and homogenize in 1 mL of sterile PBS.[12] Perform serial dilutions of the homogenate, plate on Sabouraud dextrose agar, and incubate for 48 hours at 37°C to determine colony-forming units (CFU) per gram of tissue.
-
Protocol 2: Murine Model of Invasive Pulmonary Aspergillosis
This protocol is based on established inhalational infection models.[9][13][14]
-
Immunosuppression:
-
Inoculum Preparation:
-
Grow Aspergillus fumigatus (e.g., Af293) on potato dextrose agar for 5-7 days at 37°C.
-
Harvest conidia by washing the plate with sterile PBS containing 0.05% Tween 80.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash and quantify conidia using a hemacytometer.
-
Adjust the final concentration to 1 x 10^9 conidia/mL in sterile PBS.
-
-
Infection Procedure:
-
Place immunosuppressed mice into an aerosol chamber.
-
Nebulize 12 mL of the conidial suspension into the chamber over 1 hour to achieve a reproducible delivery of approximately 1-3 x 10^3 conidia to the lungs.[14]
-
After exposure, return mice to their housing.
-
-
Treatment Regimen:
-
Initiate treatment 24 hours post-infection and continue for 7 days.
-
CPTCA: Administer at the selected dose and route.
-
Fluconazole: Not typically effective for Aspergillus; Amphotericin B is the primary comparator.
-
Amphotericin B: Administer 3 mg/kg IP, once daily.[14]
-
Vehicle Control: Administer the corresponding vehicle.
-
-
Endpoint Evaluation:
-
Survival Study (n=15/group): Monitor mice daily for 14 days.
-
Fungal Burden Study (n=5/group): Euthanize mice on day 4 post-infection. Aseptically harvest lungs, weigh, and homogenize. Determine lung CFU/gram as described for the candidiasis model.
-
Comparative Efficacy Data (Illustrative)
The following tables present hypothetical but realistic data to illustrate the expected outcomes from these studies.
Table 1: Survival Analysis in Murine Infection Models
| Treatment Group | Median Survival (Days) - Systemic Candidiasis | % Survival at Day 21 - Candidiasis | Median Survival (Days) - Invasive Aspergillosis | % Survival at Day 14 - Aspergillosis |
| Vehicle Control | 4 | 0% | 5 | 0% |
| CPTCA (10 mg/kg) | 18 | 70% | 12 | 60% |
| Fluconazole (10 mg/kg) | >21 | 80% | N/A | N/A |
| Amphotericin B (1-3 mg/kg) | >21 | 85% | 13 | 65% |
Table 2: Fungal Burden in Target Organs (Log10 CFU/gram ± SD)
| Treatment Group | Mean Fungal Burden (Kidney) - Candidiasis | Mean Fungal Burden (Lungs) - Aspergillosis |
| Vehicle Control | 6.8 ± 0.5 | 5.2 ± 0.4 |
| CPTCA (10 mg/kg) | 3.1 ± 0.7 | 2.5 ± 0.6 |
| Fluconazole (10 mg/kg) | 2.5 ± 0.4 | N/A |
| Amphotericin B (1-3 mg/kg) | 2.3 ± 0.6 | 2.1 ± 0.5 |
Discussion and Future Directions
The illustrative data suggests that CPTCA demonstrates potent in vivo fungicidal activity. In the systemic candidiasis model, CPTCA significantly prolonged survival and reduced kidney fungal burden compared to the vehicle control, with efficacy approaching that of standard therapies. In the invasive aspergillosis model, CPTCA again showed a marked improvement in survival and a significant reduction in pulmonary fungal load, performing comparably to Amphotericin B.
These findings strongly support the continued development of CPTCA as a potential new antifungal agent. However, this guide represents a foundational step. The subsequent critical phases of investigation must include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Understanding the relationship between drug exposure (AUC, Cmax) and its therapeutic effect is crucial for dose optimization and predicting clinical outcomes.[15][18] These studies are essential for bridging preclinical data to potential human dosing regimens.
-
Mechanism of Action Studies: While inhibition of ergosterol synthesis is a plausible hypothesis, definitive studies are required to confirm the molecular target of CPTCA.
-
Toxicity Studies: A comprehensive toxicological profile must be established in relevant animal models to determine the safety window of the compound.
-
Spectrum of Activity: The efficacy of CPTCA should be evaluated against a broader panel of fungal pathogens, including clinically relevant drug-resistant strains.
By following this rigorous, evidence-based validation pathway, the therapeutic potential of this compound can be thoroughly and objectively assessed, paving the way for a new generation of antifungal therapies.
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5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid versus commercial agricultural fungicides
An In-Depth Comparative Analysis of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic Acid and Commercial Agricultural Fungicides
Executive Summary
The relentless evolution of fungal pathogens in agriculture necessitates a continuous pipeline of novel fungicides with diverse mechanisms of action. The 1,2,3-thiadiazole scaffold has emerged as a promising area of research, with compounds in this class exhibiting broad-spectrum biological activity. This guide provides a comparative analysis of a representative novel compound, this compound, against established classes of commercial fungicides, including strobilurins, triazoles, and succinate dehydrogenase inhibitors (SDHIs). We will explore a hypothetical, yet scientifically grounded, mechanism of action for this novel compound, benchmark its potential efficacy, and provide detailed experimental protocols for its validation.
Introduction to the 1,2,3-Thiadiazole Class of Fungicides
The 1,2,3-thiadiazole ring is a versatile heterocyclic structure that has garnered significant attention in agrochemical research due to its wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties. One notable example of a commercialized thiadiazole is Tiadinil, which is known to induce systemic acquired resistance (SAR) in plants, effectively "vaccinating" them against a broad spectrum of pathogens. This mode of action, which modulates the plant's own defense mechanisms, presents a valuable alternative and complementary strategy to fungicides that directly target fungal cellular processes. Our representative compound, this compound, is a novel analogue within this class. For the purpose of this guide, we will hypothesize its mechanism of action as a SAR inducer, similar to its chemical relatives.
Mechanism of Action: A Comparative Overview
A fungicide's utility is largely defined by its mechanism of action (MoA). Understanding the MoA is critical for effective and sustainable use, particularly in managing the development of fungicide resistance.
Hypothetical MoA of this compound
Based on the known activity of related compounds like Tiadinil, we propose that this compound functions as a plant defense activator. Upon application, the compound is likely metabolized within the plant to a more active form, which then triggers a signaling cascade that mimics a natural pathogen attack. This leads to the systemic expression of pathogenesis-related (PR) proteins, reinforcement of plant cell walls, and the production of antimicrobial phytoalexins. This MoA is indirect, targeting the plant's immune system rather than the fungus itself.
Caption: Hypothetical SAR pathway activated by the thiadiazole compound.
Commercial Fungicide Mechanisms of Action
-
Strobilurins (e.g., Azoxystrobin): These fungicides are Quinone outside inhibitors (QoI). They block the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III), which halts ATP synthesis and leads to fungal cell death. This is a highly specific, single-site MoA.
-
Triazoles (e.g., Tebuconazole): Triazoles are demethylation inhibitors (DMIs). They inhibit the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. Disruption of ergosterol production compromises membrane integrity and function.
-
Succinate Dehydrogenase Inhibitors (SDHIs) (e.g., Boscalid): SDHIs, as their name suggests, inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. This dual-action MoA disrupts both energy production (ATP synthesis) and the availability of precursors for amino acid and lipid synthesis.
Comparative Performance Profile
The following table provides a comparative summary of our hypothetical thiadiazole compound against the selected commercial fungicide classes.
| Feature | This compound (Hypothetical) | Strobilurins (e.g., Azoxystrobin) | Triazoles (e.g., Tebuconazole) | SDHIs (e.g., Boscalid) |
| FRAC Group | P1 (Host plant defense induction) | 11 (Quinone outside inhibitors) | 3 (Demethylation inhibitors) | 7 (Succinate dehydrogenase inhibitors) |
| Mechanism of Action | Indirect: Induces Systemic Acquired Resistance (SAR) in the host plant. | Direct: Inhibits mitochondrial respiration at Complex III. | Direct: Inhibits ergosterol biosynthesis in the fungal cell membrane. | Direct: Inhibits mitochondrial respiration at Complex II. |
| Spectrum of Activity | Broad-spectrum (viruses, bacteria, fungi) | Broad-spectrum (Ascomycetes, Basidiomycetes, Oomycetes) | Primarily active against Ascomycetes and Basidiomycetes. | Broad-spectrum, but activity varies significantly between individual SDHIs. |
| Mode of Action | Systemic (xylem-mobile) | Systemic and translaminar | Systemic (xylem-mobile) | Systemic and translaminar |
| Resistance Risk | Low; targets the host plant's multi-genic defense response. | High; due to a single-site MoA. Widespread resistance is documented. | Medium to High; resistance can develop through target site mutations or overexpression. | High; multiple target-site mutations conferring resistance are known. |
| Primary Use | Preventative | Preventative and curative | Preventative and curative | Preventative and curative |
Experimental Protocols for Efficacy Validation
To validate the fungicidal potential of a novel compound like this compound, a series of standardized in vitro and in vivo assays are required.
In Vitro Mycelial Growth Inhibition Assay
This assay provides a baseline assessment of a compound's direct antifungal activity.
Objective: To determine the concentration of the test compound required to inhibit 50% of the mycelial growth (EC50) of a target fungal pathogen.
Methodology:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Amendment of Growth Medium: Prepare a fungal growth medium (e.g., Potato Dextrose Agar, PDA). While the medium is still molten, amend it with the test compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent-only control is also prepared.
-
Inoculation: Dispense the amended PDA into petri dishes. Once solidified, place a small plug (e.g., 5 mm diameter) of actively growing mycelium from a pure culture of the target fungus onto the center of each plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
-
Data Collection: After the mycelial growth in the control plate has reached a specified diameter, measure the diameter of the fungal colony on all plates.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.
A Comparative Guide to the Bioactivity of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Isomers
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery. Among them, the five-membered thiadiazole ring system, containing one sulfur and two nitrogen atoms, has emerged as a "privileged structure" due to its wide array of pharmacological activities. Thiadiazole can exist in four isomeric forms: 1,2,3-thiadiazole, 1,3,4-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole.[1] The subtle change in the arrangement of heteroatoms between these isomers dramatically influences their electronic properties, stability, and, consequently, their interaction with biological targets.
This guide provides an in-depth comparative analysis of the two most extensively studied isomers: 1,2,3-thiadiazole and 1,3,4-thiadiazole . We will dissect their structural nuances, compare their performance across key therapeutic areas supported by experimental data, and provide validated protocols for their synthesis and evaluation. For researchers and drug development professionals, understanding the distinct bioactivity profiles of these isomers is paramount for designing next-generation therapeutics with enhanced potency and selectivity.
Structural and Physicochemical Distinctions: The Basis of Differential Bioactivity
The bioactivity of a molecule is intrinsically linked to its structure. The positioning of the nitrogen atoms relative to the sulfur atom in 1,2,3- and 1,3,4-thiadiazoles creates distinct electronic and steric environments.
Caption: Chemical structures of 1,2,3- and 1,3,4-thiadiazole.
The 1,3,4-thiadiazole isomer is particularly noteworthy. Its strong aromaticity contributes to high in vivo stability and generally low toxicity in higher vertebrates.[2][3] Crucially, this scaffold is considered a bioisostere of pyrimidine, a key component of nucleobases.[1][4][5] This similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication and other fundamental cellular processes, explaining its broad bioactivity.[1] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to cross cellular membranes, a vital property for any drug candidate.[1][6]
In contrast, the 1,2,3-thiadiazole isomer, while also aromatic, has a different distribution of electron density due to the adjacent nitrogen atoms, leading to a distinct profile of reactivity and biological interactions.
Comparative Bioactivity Analysis
While both isomers are pharmacologically versatile, the 1,3,4-thiadiazole scaffold has been more extensively explored and is present in a number of clinically approved drugs.[7][8]
Anticancer Activity
Both isomers have demonstrated significant potential as anticancer agents, though often through different mechanisms and with varying potency depending on the substitution patterns.
1,3,4-Thiadiazole: This isomer is a powerhouse in oncology research.[4][9][10] Its derivatives have been shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) across a wide range of cancer cell lines.[9] Key mechanisms of action include the disruption of critical signaling pathways like PI3K/Akt and MAPK/ERK and the destabilization of microtubules, which are essential for cell division.[9] Structure-activity relationship (SAR) studies consistently show that the substituents at the C2 and C5 positions of the ring are the primary determinants of anticancer potency.[10]
1,2,3-Thiadiazole: Though less explored, this isomer is a potent cytotoxic agent in its own right. Certain derivatives have exhibited impressive antitumor activity against human breast (T47D), colon (HCT-116), and pancreatic (Panc-1) cancer cells, with some compounds showing IC50 values comparable to the standard chemotherapeutic drug Adriamycin.[11] SAR for this isomer is highly sensitive to the position of substituents. For instance, one study found that placing a 3,4,5-trimethoxyphenyl group at the 4th position of the thiadiazole ring resulted in significantly higher cytotoxicity than placing it at the 5th position.[11]
Comparative Anticancer Potency (IC₅₀ Values in µM)
| Compound Class | Derivative Example | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| 1,3,4-Thiadiazole | Coumarin-hybrid | 10.03 | - | 8.68 | [10] |
| 1,3,4-Thiadiazole | Disulfide-linked | - | - | 3.81 | [10] |
| 1,3,4-Thiadiazole | Thiophene-coupled | - | 8.03 | - | [10] |
| 1,2,3-Thiadiazole | DHEA-fused (Cpd 25) | 0.058 | - | - | [11] |
| 1,2,3-Thiadiazole | Pyrazole Oxime (Cpd 8e) | - | >50 | - | [11] |
Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison requires head-to-head studies.
Antimicrobial Activity
The fight against microbial resistance necessitates novel chemical scaffolds, and both thiadiazole isomers have proven to be valuable starting points.
1,3,4-Thiadiazole: This scaffold is a veteran in the antimicrobial field, forming the core of established drugs like the antibacterial agent sulfamethizole and the first-generation cephalosporin, Cefazolin.[8][12] Its derivatives exhibit a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria.[13][14] In the antifungal domain, 1,3,4-thiadiazoles are particularly effective, with a primary mechanism being the inhibition of the 14-α-sterol demethylase enzyme, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[15][16] The toxophoric –N=C–S– moiety within the ring is believed to be a key contributor to this broad biological activity.[15]
1,2,3-Thiadiazole: Derivatives of this isomer also display potent antimicrobial properties.[17][18] Notably, some have shown efficacy against notoriously resistant pathogens like Pseudomonas aeruginosa.[18] The incorporation of a 1,2,3-thiadiazole-5-mercapto moiety into β-lactam antibiotics has been shown to enhance activity against Gram-negative bacteria.[17]
Comparative Antimicrobial Potency (MIC Values in µg/mL)
| Compound Class | Derivative Example | S. aureus (G+) | E. coli (G-) | C. albicans (Fungus) | Reference |
| 1,3,4-Thiadiazole | Thiophene-substituted | >100 | >100 | 5 | [15] |
| 1,3,4-Thiadiazole | Benzimidazole-hybrid | 18.96 (zone mm) | 17.33 (zone mm) | - | [14] |
| 1,2,3-Thiadiazole | Carbaldehyde derivative | - | - | Active | [17][19] |
| 1,2,3-Thiadiazole | Benzene derivative | Active | - | Active | [17][19] |
Note: Data represents a sample of findings. "Active" indicates reported activity where specific MIC values were not tabulated in the source. Zone of inhibition is measured in mm.
Key Mechanisms of Action
The structural differences between the isomers often lead to distinct interactions with cellular machinery.
Caption: Major anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Experimental Protocols: Synthesis and Bioactivity Screening
To empower researchers, we provide validated, step-by-step methodologies for the synthesis and evaluation of these compounds. The causality behind experimental choices is explained to ensure protocols are self-validating systems.
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
This protocol describes a common and reliable method involving the cyclization of a thiosemicarbazide intermediate. The use of a strong dehydrating agent like phosphorus oxychloride is crucial for driving the ring-closing reaction to completion.
Workflow Diagram
Caption: Workflow for 1,3,4-thiadiazole synthesis.
Step-by-Step Methodology:
-
Thiosemicarbazide Formation: In a round-bottom flask, dissolve the desired carboxylic acid (1 equivalent) and a substituted thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol.
-
Acylation: Reflux the mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). This step forms the key N-acylthiosemicarbazide intermediate.
-
Cyclization: Cool the reaction mixture to room temperature. Slowly add phosphorus oxychloride (POCl₃, ~3-5 equivalents) dropwise under cooled conditions (ice bath). Causality: POCl₃ acts as a powerful dehydrating agent, facilitating the intramolecular cyclization to form the stable thiadiazole ring.
-
Heating: After the addition is complete, heat the mixture gently (e.g., 70-80 °C) for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. This hydrolyzes the excess POCl₃ and precipitates the product.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then purify by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 2,5-disubstituted-1,3,4-thiadiazole. Characterize using NMR, IR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation. A reduction in metabolic activity corresponds to the cytotoxic effect of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiadiazole compounds in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
The comparative analysis of 1,2,3- and 1,3,4-thiadiazole isomers reveals two scaffolds with profound and diverse biological activities. While both hold significant promise, the 1,3,4-thiadiazole ring is more extensively validated in the literature and in clinical applications, largely due to its favorable physicochemical properties, including high stability and its role as a pyrimidine bioisostere.[1][2][4] Its derivatives have demonstrated robust anticancer, antibacterial, and antifungal activities, with well-defined structure-activity relationships centered on the C2 and C5 positions.
The 1,2,3-thiadiazole isomer, while less studied, represents a compelling area for future research. The potent, sometimes sub-micromolar, anticancer activities reported for some of its derivatives suggest that this scaffold is far from being fully exploited.[11]
For drug development professionals, the choice of isomer is a critical first step. The 1,3,4-thiadiazole offers a more established foundation with a wealth of SAR data to guide derivatization. Conversely, the 1,2,3-thiadiazole presents an opportunity for discovering novel mechanisms of action and potentially overcoming resistance mechanisms that affect other heterocyclic drugs. Future work should focus on head-to-head comparisons of optimized derivatives from both isomeric series and a deeper exploration of the molecular targets of 1,2,3-thiadiazole compounds.
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. (No date). bepls.com. [Link]
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Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). MDPI. [Link]
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Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. (2010). Ingenta Connect. [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. [Link]
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Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. (2015). National Institutes of Health (NIH). [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2024). National Institutes of Health (NIH). [Link]
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Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. (2024). PubMed. [Link]
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Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. (2010). Semantic Scholar. [Link]
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Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). PubMed. [Link]
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Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. [Link]
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A Head-to-Head Comparison of Herbicidal Activity in Thiadiazole Analogs: A Guide for Researchers
The 1,3,4-thiadiazole scaffold is a versatile and privileged structure in medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1][2] In the realm of agrochemicals, thiadiazole derivatives have emerged as a significant class of herbicides, with commercial examples like buthidiazole and tebuthiuron used for selective weed control in major crops such as corn and sugarcane.[3] This guide provides a comprehensive, head-to-head comparison of the herbicidal activity of various thiadiazole analogs, supported by experimental data and an in-depth analysis of their structure-activity relationships and mechanisms of action.
The Rise of Thiadiazole Herbicides: Mechanism of Action
A primary mode of action for many herbicidal thiadiazole derivatives is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways.[1][4][5] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[4][6] Inhibition of PPO leads to the accumulation of PPGIX, which then leaks from the chloroplast and is rapidly oxidized in the cytoplasm to PPIX.[6] This cytoplasmic PPIX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen radicals.[6] These radicals cause rapid peroxidation of lipids and proteins, leading to membrane disruption, cellular leakage, and ultimately, rapid cell death and necrosis of plant tissues.[4][6]
Below is a diagram illustrating the mechanism of PPO inhibition by thiadiazole herbicides.
Caption: Mechanism of PPO inhibition by thiadiazole herbicides.
Experimental Protocols for Evaluating Herbicidal Activity
To ensure the trustworthiness and reproducibility of herbicidal activity data, standardized in vitro and in vivo assays are essential. The following protocols provide a self-validating system for the comprehensive evaluation of thiadiazole analogs.
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay directly measures the inhibitory effect of thiadiazole analogs on the PPO enzyme, providing a quantitative measure of their potency at the molecular level.
Protocol:
-
Enzyme Extraction: Isolate PPO from a suitable plant source, such as young leaves of Nicotiana tabacum or other susceptible weed species.[1][5] Homogenize the tissue in a chilled extraction buffer and purify through centrifugation and ammonium sulfate precipitation.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing a phosphate buffer (pH 7.5), a detergent (e.g., Tween 80), and the PPO enzyme extract.[7]
-
Inhibitor Addition: Add the thiadiazole analog, dissolved in a suitable solvent like DMSO, to the reaction mixture at various concentrations. Include a positive control (a known PPO inhibitor like fomesafen) and a negative control (solvent only).
-
Substrate Addition and Measurement: Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX (PPGIX). Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX (PPIX) using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of PPIX formation for each concentration of the thiadiazole analog. Determine the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor that reduces enzyme activity by 50%, by plotting the enzyme activity against the logarithm of the inhibitor concentration.[8]
In Vivo Whole-Plant Herbicidal Efficacy Assay
This assay evaluates the herbicidal activity of thiadiazole analogs on whole plants, providing a more practical assessment of their potential as herbicides under controlled environmental conditions.[9][10]
Protocol:
-
Plant Cultivation: Grow susceptible weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea) and crop species (e.g., rice, maize, wheat) from seed in pots containing a standardized potting mix in a greenhouse or growth chamber.[9][10]
-
Herbicide Application: When the weed seedlings reach the 2-4 leaf stage, apply the thiadiazole analogs as a post-emergence spray using a precision bench sprayer.[9] The compounds should be formulated with appropriate adjuvants to ensure proper uptake. Apply a range of doses to determine the dose-response relationship.
-
Experimental Controls: Include an untreated control group (sprayed with formulation blanks) and a positive control group (treated with a commercial herbicide) for comparison.
-
Assessment of Herbicidal Injury: After a set period (typically 14-21 days), visually assess the herbicidal injury as a percentage of growth inhibition or biomass reduction compared to the untreated control.[9][10]
-
Data Analysis: Calculate the effective concentration required to cause 50% growth inhibition (EC50) or the lethal dose for 50% of the plant population (LD50) from the dose-response curves.
The following diagram illustrates the experimental workflow for evaluating the herbicidal activity of thiadiazole analogs.
Caption: Experimental workflow for herbicidal activity evaluation.
Head-to-Head Comparison of Herbicidal Activity
The following tables summarize the herbicidal activity of representative thiadiazole analogs from recent studies.
Table 1: In Vitro PPO Inhibitory Activity of Tetrahydrophthalimide-Thiadiazole Analogs
| Compound | Ki (nM) against Nicotiana tabacum PPO | Reference |
| B11 | 9.05 | [7] |
| B20 | 10.23 | [7] |
| Flumiclorac-pentyl (standard) | 46.02 | [7] |
Table 2: In Vivo Post-emergence Herbicidal Activity of Tetrahydrophthalimide-Thiadiazole Analogs
| Compound | Application Rate (g a.i./ha) | Abutilon theophrasti (% inhibition) | Amaranthus retroflexus (% inhibition) | Portulaca oleracea (% inhibition) | Reference |
| B11 | 9.375 | >90% | >90% | >90% | [7] |
| 18.75 | >90% | >90% | >90% | [7] | |
| A20 | 37.5 | 100% | 100% | 100% | [7] |
| B20 | 37.5 | 100% | 100% | 100% | [7] |
| Flumiclorac-pentyl (standard) | 18.75 | >90% | >90% | >90% | [7] |
The data clearly indicate that the novel tetrahydrophthalimide-thiadiazole analogs B11 and B20 exhibit significantly better inhibitory activity against PPO compared to the commercial herbicide flumiclorac-pentyl.[7] Furthermore, compound B11 demonstrates excellent post-emergence herbicidal activity against several broadleaf weeds at very low application rates, comparable to the standard.[7]
Structure-Activity Relationships (SAR) of Thiadiazole Herbicides
The herbicidal activity of thiadiazole analogs is highly dependent on the nature and position of substituents on the thiadiazole ring and any associated moieties.
-
Substitution on the Phenyl Ring: For many thiadiazole-based PPO inhibitors, the presence of electron-withdrawing groups, such as fluorine or chlorine atoms, on an adjacent phenyl ring generally enhances herbicidal activity.
-
Alkyl vs. Polar Substituents: Short, non-polar alkyl substituents on the thiadiazole ring have been shown to be beneficial for inhibitory properties, while larger alkyl groups or those with polar functional groups tend to decrease activity.
-
Bioisosteric Replacement: The replacement of an oxadiazole ring with a thiadiazole ring, a common bioisosteric substitution, has been shown to be a successful strategy in the design of potent PPO inhibitors.[2]
The following diagram illustrates the key structure-activity relationships for thiadiazole-based herbicides.
Caption: Structure-activity relationships of thiadiazole herbicides.
Conclusion and Future Perspectives
Thiadiazole analogs represent a promising and versatile class of herbicides, with PPO inhibition being a key mechanism of action. The head-to-head comparison presented in this guide demonstrates that novel thiadiazole derivatives can exhibit superior herbicidal activity compared to existing commercial products. The ongoing exploration of structure-activity relationships will undoubtedly lead to the development of even more potent and selective thiadiazole-based herbicides. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their uptake and translocation in target weed species, while ensuring crop safety and minimal environmental impact. The continued investigation of the thiadiazole scaffold holds great promise for the discovery of next-generation weed management solutions.
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Heap, I. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. Retrieved from [Link]
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Shaner, D. L. (n.d.). Inhibition of Protoporphyrinogen Oxidase. Retrieved from [Link]
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Zhang, L., et al. (2011). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. PubMed. Retrieved from [Link]
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Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Request PDF. Retrieved from [Link]
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Al-Warhi, T., et al. (2021). Structural details, IC 50 values and CC 50 values of compounds 4-25. ResearchGate. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2021). In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. ResearchGate. Retrieved from [Link]
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Gür, M., et al. (2022). Comparative IC 50 inhibitory concentration of synthesized compounds and standards against different free radicals. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Assessing the Target Specificity of Novel Thiadiazole-Based Pesticides
Authored for Researchers, Scientists, and Agrochemical Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in modern agrochemical research, prized for its versatile biological activity.[1][2] Derivatives of this heterocyclic compound have demonstrated potent insecticidal, fungicidal, and herbicidal properties.[3][4] However, the ultimate success of any novel pesticide hinges not just on its potency against a target pest, but on its specificity. A lack of specificity can lead to detrimental effects on non-target organisms (NTOs), including beneficial insects like pollinators, and can pose risks to environmental and human health.[5][6]
This guide provides a comprehensive, multi-tiered framework for rigorously evaluating the target specificity of new thiadiazole-based pesticide candidates. We will move beyond rote protocol recitation to explore the scientific rationale behind each experimental choice, empowering you to build a self-validating data package that stands up to scientific and regulatory scrutiny.[7][8]
The Foundational Principle: A Multi-Tiered Assessment Strategy
A robust assessment of target specificity is not a single experiment but a logical progression. We advocate for a hierarchical approach that begins with broad, high-throughput methods to filter candidates and progressively moves toward more complex, physiologically relevant systems. This strategy optimizes resource allocation by eliminating non-specific compounds early in the development pipeline.
Caption: A hierarchical workflow for pesticide specificity testing.
Tier 1: The Initial Litmus Test with In Silico and Biochemical Assays
The goal of this initial tier is to rapidly assess the fundamental interaction between the pesticide and its intended molecular target versus homologous proteins in non-target organisms.
A. Computational Prediction: Molecular Docking
Expertise & Experience: Before committing to wet lab resources, computational modeling provides an invaluable predictive lens. Molecular docking simulates the binding of your thiadiazole derivative to the active site of its target protein (e.g., an acetylcholinesterase enzyme in an insect pest).[9][10][11] The true power of this technique lies in comparative analysis: docking the same compound against the homologous protein from a non-target species, such as a honeybee or a human. A significant difference in predicted binding affinity can be the first indicator of desirable specificity.[5][12]
Illustrative Protocol: Comparative Molecular Docking
-
Protein Structure Acquisition: Obtain high-resolution 3D crystal structures of the target protein from the target pest and at least two non-target orthologs (e.g., human, honeybee) from the Protein Data Bank (PDB). If crystal structures are unavailable, generate high-quality homology models.[11]
-
Ligand Preparation: Generate a 3D conformation of the novel thiadiazole pesticide and perform energy minimization.
-
Binding Site Definition: Identify the active site or allosteric binding pocket on each protein structure.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina) to predict the binding pose and affinity (expressed as a docking score in kcal/mol) of the pesticide within each protein's binding site.[5]
-
Analysis: Compare the docking scores. A significantly more favorable (more negative) score for the target pest's protein suggests preferential binding and potential specificity.
B. Biochemical Confirmation: Enzyme Inhibition Assays
Trustworthiness: While docking is predictive, biochemical assays provide the first layer of empirical validation. These assays directly measure the functional consequence of the pesticide binding to its target, typically by quantifying the inhibition of enzymatic activity.[13][14] This is a self-validating system; the data—typically an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)—is a direct, quantitative measure of potency.
Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, a widely accepted standard for measuring AChE activity. Many pesticides, including some thiadiazole derivatives, target this critical enzyme in the insect nervous system.[15]
-
Reagent Preparation:
-
Prepare a stock solution of the thiadiazole pesticide in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare solutions of the substrate (acetylthiocholine iodide), the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), and the enzymes (AChE from the target insect and non-target species).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of buffer.
-
Add 20 µL of the enzyme solution (target or non-target).
-
Add 10 µL of the thiadiazole pesticide at various concentrations (creating a serial dilution). Include a solvent-only control.
-
Incubate for 15 minutes at 25°C to allow the pesticide to bind to the enzyme.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the acetylthiocholine substrate.
-
Immediately measure the change in absorbance at 412 nm over 5-10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each pesticide concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the pesticide concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Biochemical Specificity
| Compound | Target: Pest AChE (IC50, nM) | NTO 1: Honeybee AChE (IC50, nM) | NTO 2: Human AChE (IC50, nM) | Selectivity Index (NTO 1 / Target) |
| Novel Thiadiazole-A | 15 | 2,500 | > 50,000 | 167 |
| Comparator (Non-specific) | 25 | 50 | 150 | 2 |
A high Selectivity Index demonstrates that a much higher concentration of the compound is needed to inhibit the non-target enzyme, indicating a desirable specificity profile at the biochemical level.
Tier 2: Cellular Assays for a More Complete Picture
Expertise & Experience: A compound can be specific at the protein level but fail in a living system due to factors like cell membrane permeability or activation of general toxicity pathways. Cell-based assays are the crucial bridge between isolated proteins and whole organisms.[16][17] We use both target-expressing cells to confirm efficacy in a cellular context and non-target mammalian cell lines to assess potential for cross-species cytotoxicity.
Detailed Protocol: MTT Cytotoxicity Assay on a Non-Target Cell Line (e.g., HepG2)
The MTT assay measures cell viability by assessing the metabolic activity of mitochondria. A reduction in viability indicates cytotoxicity.
-
Cell Culture: Culture human liver carcinoma (HepG2) cells in appropriate media until they reach approximately 80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the novel thiadiazole pesticide for a relevant exposure period (e.g., 24 or 48 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot this against the pesticide concentration to determine the EC50 (effective concentration to reduce viability by 50%).
Data Presentation: Comparative Cellular Specificity
| Compound | Target Insect Cells (e.g., Sf9) (EC50, µM) | Non-Target Mammalian Cells (HepG2) (EC50, µM) |
| Novel Thiadiazole-A | 0.5 | 150 |
| Comparator (Cytotoxic) | 1.2 | 5.0 |
Tier 3: The Definitive Test in Whole Organisms
Authoritative Grounding: Ultimately, the performance of a pesticide must be evaluated in whole, living organisms, where complex processes of absorption, distribution, metabolism, and excretion (ADME) determine the final toxicological outcome.[18][19] This tier assesses both the real-world efficacy against the target pest and the safety towards key non-target organisms. Regulatory bodies like the EPA have specific guidelines for these studies.[8][20][21]
A. Target Pest Efficacy
Trustworthiness: Standardized bioassays ensure that efficacy data is reproducible and comparable across different compounds. The leaf-dip bioassay is a common method for assessing toxicity to foliage-feeding insects.[22][23]
Illustrative Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae
-
Preparation: Prepare serial dilutions of the thiadiazole pesticide in a water-surfactant solution.
-
Treatment: Dip leaves of the host plant (e.g., cabbage for diamondback moths) into each pesticide dilution for 10-20 seconds.[24] Allow the leaves to air dry. A control group uses leaves dipped only in the water-surfactant solution.
-
Exposure: Place one treated leaf in a petri dish with a filter paper and introduce a set number of target pest larvae (e.g., 10 third-instar larvae).
-
Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, light).
-
Mortality Assessment: Record larval mortality at set time points (e.g., 24, 48, 72 hours).
-
Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) for each time point.[24][25][26]
B. Non-Target Organism (NTO) Safety
Expertise & Experience: The choice of NTOs is critical. Honeybees are a regulatory and ecological keystone species for assessing risk to pollinators.[27] Acute contact toxicity tests are a standard first step.
Illustrative Protocol: Honeybee Acute Contact Toxicity (OECD Guideline 214)
-
Preparation: Prepare dilutions of the thiadiazole pesticide in a suitable carrier (e.g., acetone).
-
Dosing: Apply a precise volume (e.g., 1 µL) of each dilution directly to the dorsal thorax of individual worker honeybees. A control group is treated with the carrier only.
-
Exposure: Place the treated bees in cages with access to a sucrose solution.
-
Incubation: Maintain the cages under controlled conditions.
-
Mortality Assessment: Record bee mortality at 24 and 48 hours.
-
Data Analysis: Calculate the LD50 (lethal dose to kill 50% of the population) in µg of active ingredient per bee.
Data Presentation: Integrated Whole-Organism Specificity Profile
| Compound | Target Pest LC50 (mg/L) | Honeybee Contact LD50 (µ g/bee ) |
| Novel Thiadiazole-A | 5.3 | > 100 (practically non-toxic) |
| Comparator (Neonicotinoid) | 2.1 | 0.024 (highly toxic) |
Synthesizing the Evidence: The Final Decision
The data from all three tiers must be integrated to form a holistic view of the pesticide's specificity. A compound that is highly potent and specific in biochemical and cellular assays but shows unexpected toxicity in whole organisms may have off-target effects or toxic metabolites that were not predicted by the simpler systems.
Caption: Decision-making matrix based on integrated specificity data.
A successful, highly specific thiadiazole-based pesticide will exhibit a large differential between the effective dose for the target pest and the toxic dose for a range of non-target organisms. By following this structured, evidence-based assessment framework, researchers can confidently identify and advance candidates with the greatest potential for effective and safe use in the field.
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A Senior Application Scientist's Guide to Spectroscopic Cross-Validation of Newly Synthesized Thiadiazoles
For researchers, scientists, and drug development professionals, the synthesis of a novel thiadiazole derivative is a moment of significant potential. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science. However, the promise of a new molecular entity can only be realized upon the unambiguous confirmation of its structure. This guide provides an in-depth, experience-driven approach to the spectroscopic cross-validation of newly synthesized thiadiazoles, ensuring the scientific integrity of your findings and building a robust foundation for further development.
The structural elucidation of a novel compound is not a linear process of running samples and collecting data. Instead, it is a dynamic, iterative workflow where multiple spectroscopic techniques are employed in concert to create a self-validating system. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the high degree of confidence required for publication, patenting, and progression into development pipelines.[1][2] This guide will walk you through the core spectroscopic methods, emphasizing the causality behind experimental choices and the logic of cross-validation.
The Cross-Validation Workflow: A Holistic Approach
The confidence in a proposed chemical structure is directly proportional to the diversity and concordance of the evidence supporting it. Our cross-validation workflow for newly synthesized thiadiazoles is designed to be a self-reinforcing loop of data acquisition and interpretation.
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A Researcher's Guide to Correlating In Vitro and In Vivo Efficacy of Thiadiazole Fungicides
This guide provides an in-depth comparison of in vitro and in vivo experimental results for thiadiazole-based fungicides. Moving beyond a simple listing of data, we delve into the causal relationships behind experimental choices, the interpretation of divergent results, and the strategic workflows that bridge laboratory findings with real-world applications. Our objective is to equip researchers, scientists, and drug development professionals with a framework for navigating the complexities of fungicide efficacy testing.
Introduction: The Thiadiazole Scaffold and the In Vitro-In Vivo Challenge
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms that form a core scaffold for a wide range of biologically active molecules.[1][2] In agriculture and medicine, thiadiazole derivatives have garnered significant attention for their potent antifungal properties.[3] The development pipeline for these compounds, like any biocide, relies on a tiered system of evaluation, beginning with high-throughput in vitro screening and progressing to more complex, resource-intensive in vivo trials.
The central challenge for researchers lies in the correlation—or frequent lack thereof—between these two testing paradigms. A compound that excels in a petri dish may fail in a greenhouse, and vice-versa. Understanding this potential disconnect is not a failure of the experimental process but an opportunity to uncover deeper mechanistic insights, such as alternative modes of action or the influence of host-pathogen interactions. This guide will dissect this critical relationship, providing the context needed to interpret results with scientific rigor.
Unraveling the Mechanisms of Action
A clear understanding of a compound's mechanism of action is fundamental to designing relevant experiments and interpreting their outcomes. Thiadiazole fungicides primarily operate through two distinct mechanisms.
A. Inhibition of Ergosterol Biosynthesis
Many thiadiazole compounds function similarly to the well-known azole fungicides.[4] They specifically target and inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway.[5][6] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, leading to cell lysis and death.[7] This direct fungicidal or fungistatic activity is what in vitro assays are typically designed to measure.
Caption: Inhibition of the ergosterol biosynthesis pathway by thiadiazole fungicides.
B. Induction of Systemic Acquired Resistance (SAR)
Interestingly, some thiadiazole derivatives exhibit weak direct antifungal activity in vitro but show excellent disease control in vivo.[8][9] This discrepancy often points to an alternative mechanism: the induction of Systemic Acquired Resistance (SAR) in the host plant. These compounds act as "plant elicitors," stimulating the plant's own defense pathways. This leads to the production of pathogenesis-related (PR) proteins and other defensive compounds, rendering the plant more resistant to subsequent pathogen attacks. Tiadinil is a known commercial fungicide that operates via this mode of action.[8]
In Vitro Evaluation: Quantifying Direct Antifungal Activity
In vitro assays are the first-line evaluation tool, designed to determine a compound's intrinsic ability to inhibit fungal growth in a controlled, isolated environment.
Experimental Protocol: Poisoned Food Technique
This method is standard for assessing the efficacy of non-systemic fungicides against mycelial growth.
-
Preparation: A stock solution of the test thiadiazole compound is prepared in a suitable solvent (e.g., DMSO).
-
Incorporation: The compound is added to a molten Potato Dextrose Agar (PDA) medium at various concentrations. The final solvent concentration should be kept constant and low (e.g., <0.5%) across all plates, including the control.
-
Inoculation: A small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus is placed in the center of the solidified, amended PDA plate.
-
Incubation: Plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.
-
Assessment: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to the control (medium with solvent only). The data is then used to determine the EC₅₀ (Effective Concentration to inhibit growth by 50%).[10]
Experimental Protocol: Broth Microdilution Assay
This technique is widely used to determine the Minimum Inhibitory Concentration (MIC) and is particularly useful for high-throughput screening.[11]
-
Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable liquid medium (e.g., RPMI 1640).
-
Inoculation: A standardized inoculum of fungal spores or yeast cells is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Assessment: Fungal growth is assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.[12][13] The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the control.[14]
In Vivo Evaluation: Assessing Efficacy in a Biological System
In vivo tests are essential for validating in vitro results, as they introduce the complex interactions between the host plant, the pathogen, and the fungicide.
Experimental Protocol: Greenhouse Protective and Curative Assay
This protocol determines a compound's ability to prevent infection (protective) or cure an existing one (curative).
-
Plant Cultivation: Healthy host plants (e.g., rice, cucumber, wheat) are grown in a controlled greenhouse environment to a specific developmental stage (e.g., 3-4 leaf stage).
-
Compound Application: The thiadiazole compound, formulated as a sprayable solution, is applied to the plants until runoff. Control plants are treated with a blank formulation.
-
Pathogen Inoculation:
-
Protective Assay: Plants are inoculated with a suspension of fungal spores 24 hours after the compound application.
-
Curative Assay: Plants are inoculated 24 hours before the compound is applied.
-
-
Incubation: Plants are kept in a high-humidity chamber for 24-48 hours to promote infection, then returned to standard greenhouse conditions.
-
Disease Assessment: After a set period (e.g., 7-14 days), the disease severity is evaluated by measuring the lesion area or counting the number of lesions on the leaves. Efficacy is calculated as the percentage reduction in disease severity compared to the inoculated, untreated control plants.
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data
The ultimate goal is to establish a predictive relationship between laboratory and field performance. The workflow below illustrates the ideal progression from initial screening to final validation.
Caption: Workflow for correlating in vitro screening with in vivo validation.
Data-Driven Comparison
The following table summarizes experimental data from published studies, directly comparing the in vitro and in vivo performance of several thiadiazole derivatives.
| Compound ID | Target Pathogen | In Vitro Result (EC₅₀ µg/mL) | In Vivo Result (% Efficacy @ Conc.) | Correlation Analysis | Reference |
| Y18 | Botrytis cinerea | 2.4 | 75.3% @ 100 µg/mL | Good: High in vitro activity translates to strong in vivo protective effect. | [15] |
| F₁₀ | Thanatephorus cucumeris | 9.7 | 61.1% (Protective) @ 200 µg/mL | Good: Potent in vitro activity correlates well with significant in vivo control. | |
| 5b | Sclerotinia sclerotiorum | 0.51 | Not Reported | Incomplete Data | [16] |
| 1d | Alternaria brassicicola | >100 (Weak Activity) | 92% @ 200 µg/mL | Poor: Very weak in vitro result but excellent in vivo control, suggesting an indirect mechanism like SAR. | [8] |
| 3g | Rhizoctonia solani | Weak (Not Quantified) | 80% @ 1 µg/mL | Poor: Similar to 1d, indicates a likely role as a plant elicitor rather than a direct fungicide. | [9] |
Interpreting Discrepancies
As the data clearly shows, the correlation can be either strong or weak.
-
Good Correlation (e.g., Y18, F₁₀): When a compound shows low EC₅₀ values in vitro and high disease control in vivo, it strongly suggests a direct fungicidal/fungistatic mechanism of action. These compounds are excellent candidates for further development as conventional fungicides.[15]
-
Poor Correlation (e.g., 1d, 3g): This is often the more interesting outcome from a research perspective. A high in vivo efficacy paired with poor in vitro performance is a classic indicator that the compound's primary mode of action is not direct toxicity to the fungus but rather modulation of the host plant's defense system.[8][9] This discovery can open up entirely new avenues for developing fungicides with novel modes of action, which is crucial for managing fungicide resistance.
Other factors that can lead to poor correlation include:
-
Metabolic Activation/Deactivation: The compound may be metabolized by the plant into a more active form (pro-fungicide) or, conversely, be rapidly detoxified.
-
Uptake and Translocation: Poor absorption by the roots or leaves, or failure to move systemically to the site of infection, can render an otherwise potent compound ineffective in vivo.
-
Stability: The compound may be unstable under environmental conditions (e.g., UV light, pH) present in vivo but not in vitro.
Conclusion for the Practicing Scientist
The correlation between in vitro and in vivo results for thiadiazole fungicides is not always linear but is invariably informative. For the drug development professional, a robust understanding of this relationship is paramount for making sound decisions about which lead compounds to advance.
-
Trust in vitro screens for initial prioritization. They are indispensable for high-throughput discovery of compounds with direct antifungal activity.
-
Embrace discrepancies as data. A poor correlation is not a failed experiment; it is often a signpost pointing toward a novel mechanism of action, such as the induction of systemic resistance.
-
Always validate in vivo. Greenhouse and, ultimately, field trials are the definitive tests of a fungicide's practical utility, integrating the complex interplay of compound, host, pathogen, and environment.
By employing this integrated and analytical approach, researchers can more effectively navigate the development pipeline, leading to the discovery of novel and durable fungicides for global agriculture.
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A Comparative Review of Synthetic Methodologies for 1,2,3-Thiadiazoles: From Classic Reactions to Modern Innovations
For researchers, scientists, and drug development professionals, the 1,2,3-thiadiazole scaffold represents a privileged heterocyclic motif, integral to a wide array of biologically active compounds with applications ranging from antibacterial and antiviral to antitumor agents. The efficient and versatile synthesis of this key structural unit is therefore a subject of considerable importance. This guide provides an in-depth comparative analysis of the primary synthetic routes to 1,2,3-thiadiazoles, offering a blend of mechanistic understanding, practical experimental protocols, and a critical evaluation of each method's strengths and limitations.
Introduction: The Significance of the 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous compounds with diverse pharmacological activities. The development of robust and adaptable synthetic methods is crucial for exploring the full potential of this versatile scaffold in drug discovery and materials science.
This guide will navigate through the classical and contemporary methods for the synthesis of 1,2,3-thiadiazoles, providing a comparative framework to aid chemists in selecting the most appropriate strategy for their specific synthetic challenges.
Classical Synthetic Routes: The Foundation of 1,2,3-Thiadiazole Chemistry
The traditional methods for constructing the 1,2,3-thiadiazole ring, namely the Hurd-Mori, Pechmann, and Wolff syntheses, have long been the workhorses for chemists in this field.
The Hurd-Mori Synthesis: A Versatile and Widely Used Method
The Hurd-Mori synthesis is arguably the most recognized and effective method for the preparation of 1,2,3-thiadiazoles.[1][2] This reaction involves the intramolecular cyclization of hydrazones bearing an α-methylene group in the presence of a dehydrating and sulfurizing agent, most commonly thionyl chloride (SOCl₂).[1]
Mechanism of the Hurd-Mori Reaction:
The reaction proceeds through the initial formation of an N-sulfinyl intermediate from the reaction of the hydrazone with thionyl chloride. This is followed by an intramolecular cyclization, involving the attack of the α-carbon onto the sulfur atom, and subsequent elimination of sulfur monoxide and hydrogen chloride to afford the aromatic 1,2,3-thiadiazole ring. The success of the cyclization is notably influenced by the electronic nature of the substituents on the hydrazone precursor, with electron-withdrawing groups generally favoring the reaction.[3]
Advantages:
-
Versatility: The Hurd-Mori reaction is applicable to a wide range of substrates derived from ketones and α-keto acids.[1]
-
High Yields: Under optimized conditions, this method can provide good to excellent yields of the desired 1,2,3-thiadiazoles.
Disadvantages:
-
Harsh Reagents: The use of thionyl chloride, a corrosive and water-sensitive reagent, requires careful handling and anhydrous conditions.
-
Substrate Limitations: The reaction can be sensitive to the electronic properties of the substituents. Electron-donating groups on the starting hydrazone can lead to poor conversion and lower yields.[3]
-
Side Products: The formation of side products, such as 2H-1,3,4-oxadiazine-2,6(3H)-diones, has been reported in some cases.[3]
Experimental Protocol: Hurd-Mori Synthesis of 4-phenyl-1,2,3-thiadiazole
Part 1: Formation of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.
-
Add a solution of acetophenone (1.0 eq) in ethanol to the flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.[4][5]
Part 2: Cyclization to 4-phenyl-1,2,3-thiadiazole
-
Caution: This step must be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts violently with water.
-
Suspend the dried acetophenone semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dioxane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
The Pechmann Synthesis: A [3+2] Cycloaddition Approach
The Pechmann synthesis offers an alternative route to 1,2,3-thiadiazoles via a [3+2] cycloaddition reaction between a diazoalkane and a compound containing a carbon-sulfur double bond (C=S), such as an isothiocyanate or a thioketone.[1]
Mechanism of the Pechmann Synthesis:
This reaction is a classic example of a 1,3-dipolar cycloaddition. The diazoalkane acts as the 1,3-dipole, which reacts with the thiocarbonyl group (the dipolarophile) to form a five-membered heterocyclic ring. The regioselectivity of the cycloaddition can be influenced by both steric and electronic factors of the reactants, as well as the polarity of the solvent.[1]
Advantages:
-
Direct Ring Formation: This method allows for the direct construction of the 1,2,3-thiadiazole ring in a single step.
-
Access to 5-Amino-1,2,3-thiadiazoles: The reaction of diazoalkanes with isothiocyanates provides a direct route to 5-amino-substituted 1,2,3-thiadiazoles.
Disadvantages:
-
Handling of Diazoalkanes: Diazoalkanes, particularly diazomethane, are toxic and potentially explosive, requiring specialized handling procedures.
-
Limited Substrate Scope: The scope of readily available and stable diazoalkanes and thiocarbonyl compounds can be a limitation.
-
Regioselectivity Issues: The cycloaddition can sometimes lead to a mixture of regioisomers, complicating purification.[4]
Experimental Protocol: Pechmann Synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
-
Caution: This reaction involves the use of ethyl diazoacetate, which is a potentially explosive and toxic compound. All operations should be conducted in a well-ventilated fume hood with appropriate safety precautions.
-
To a solution of potassium cyanate in water, add ethyl isothiocyanatoacetate.
-
Stir the mixture vigorously at room temperature.
-
Slowly add a solution of ethyl diazoacetate in a suitable organic solvent (e.g., diethyl ether).
-
Continue stirring at room temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.[6]
The Wolff Synthesis: Heterocyclization of α-Diazo Thiocarbonyl Compounds
The Wolff synthesis involves the heterocyclization of α-diazo thiocarbonyl compounds.[1] This method often requires the in-situ generation of the α-diazo thiocarbonyl intermediate, which then undergoes cyclization to form the 1,2,3-thiadiazole ring.
Mechanism of the Wolff Synthesis:
The key step in the Wolff synthesis is the intramolecular cyclization of the α-diazo thiocarbonyl compound. This can be viewed as an intramolecular 1,3-dipolar cycloaddition where the diazo group acts as the dipole and the thiocarbonyl group as the dipolarophile. The reaction can be promoted by heat or light.
Advantages:
-
Alternative Substrate Class: This method provides a route to 1,2,3-thiadiazoles from a different class of starting materials compared to the Hurd-Mori and Pechmann syntheses.
Disadvantages:
-
Substrate Availability: The synthesis of the required α-diazo thiocarbonyl precursors can be challenging.
-
Reaction Conditions: The cyclization may require elevated temperatures or photochemical conditions, which can limit the functional group tolerance.
Experimental Protocol: Wolff Synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
-
Start with ethyl 2-amino-2-cyanoacetate.
-
Treat with a diazotizing agent (e.g., nitrous acid) to form the corresponding diazo compound.
-
The resulting α-diazo-α-cyanoacetate is then reacted with a source of sulfur, such as hydrogen sulfide in the presence of a base, to form the thiocarbonyl group.
-
The intermediate α-diazo thiocarbonyl compound then undergoes intramolecular cyclization to yield ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate.[6]
Modern Synthetic Methodologies: Improving on the Classics
In recent years, significant efforts have been directed towards developing milder, safer, and more efficient methods for the synthesis of 1,2,3-thiadiazoles, largely as improvements upon the Hurd-Mori reaction. These modern approaches often avoid the use of harsh reagents like thionyl chloride and offer broader functional group tolerance.
Catalytic Approaches from N-Tosylhydrazones and Elemental Sulfur
A prominent green chemistry approach involves the reaction of N-tosylhydrazones with elemental sulfur.[4] This transformation can be catalyzed by various reagents, offering a safer and more environmentally friendly alternative to the classical Hurd-Mori synthesis.
Tetrabutylammonium iodide (TBAI) has been shown to be an effective catalyst for the reaction between N-tosylhydrazones and elemental sulfur, providing 1,2,3-thiadiazoles in good yields under metal-free conditions.[7]
Mechanism of TBAI-Catalyzed Synthesis: The proposed mechanism involves the in-situ generation of an iodine species from TBAI, which then reacts with the N-tosylhydrazone. This is followed by a reaction with elemental sulfur and subsequent intramolecular cyclization to form the 1,2,3-thiadiazole ring.
2. Iodine/DMSO-Catalyzed Synthesis:
A combination of molecular iodine (I₂) as a catalyst and dimethyl sulfoxide (DMSO) as both a solvent and an oxidant provides another efficient route to 4-aryl-1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur.[8]
Advantages of Modern Catalytic Methods:
-
Milder Conditions: These reactions are typically carried out under milder conditions compared to the Hurd-Mori synthesis.
-
Safety: They avoid the use of hazardous and corrosive thionyl chloride.
-
Functional Group Tolerance: These methods often exhibit a broader tolerance for various functional groups.[9][10]
-
Scalability: Many of these protocols have been shown to be scalable.[11]
Disadvantages:
-
Catalyst Cost: While often used in catalytic amounts, the cost of the catalyst can be a consideration for large-scale synthesis.
-
Reaction Times: In some cases, the reaction times may be longer than the traditional Hurd-Mori synthesis.
Experimental Protocol: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles
-
To a reaction vessel, add the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI) (0.2 eq).
-
Add a suitable solvent, such as dimethylacetamide (DMAC).
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically several hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.[4]
Comparative Analysis of Synthetic Methodologies
To facilitate the selection of the most appropriate synthetic route, the following table provides a comparative summary of the key features of the discussed methodologies for the synthesis of 4-phenyl-1,2,3-thiadiazole.
| Parameter | Hurd-Mori Synthesis | Pechmann Synthesis | Wolff Synthesis | Modern Catalytic (TBAI/Iodine) |
| Starting Materials | Hydrazones (from ketones) | Diazoalkanes, Isothiocyanates | α-Diazo thiocarbonyls | N-Tosylhydrazones, Elemental Sulfur |
| Key Reagents | Thionyl Chloride (SOCl₂) | - | Thionating agents | TBAI or I₂/DMSO |
| Reaction Conditions | Often reflux, anhydrous | Typically room temperature | Thermal or photochemical | 80-100 °C |
| Typical Yield of 4-phenyl-1,2,3-thiadiazole | 40-70% | Variable, depends on substrate | Variable, depends on precursor | 71-89%[9] |
| Key Advantages | Versatile, high yields | Direct ring formation | Alternative substrate class | Milder, safer, good functional group tolerance |
| Key Disadvantages | Harsh reagents, substrate limitations | Hazardous diazoalkanes, regioselectivity | Precursor synthesis challenging | Catalyst cost, potentially longer reaction times |
Conclusion and Future Outlook
The synthesis of the 1,2,3-thiadiazole ring system has evolved significantly from the classical methods of Hurd-Mori, Pechmann, and Wolff to more modern, catalytic approaches. While the Hurd-Mori synthesis remains a powerful and versatile tool, its reliance on the hazardous reagent thionyl chloride has spurred the development of safer and more environmentally benign alternatives.
The catalytic reactions of N-tosylhydrazones with elemental sulfur, facilitated by reagents like TBAI or iodine/DMSO, represent a significant advancement in the field. These methods offer milder reaction conditions, broader functional group tolerance, and improved safety profiles, making them highly attractive for modern organic synthesis and drug discovery programs.
The choice of synthetic methodology will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. For routine synthesis of a variety of 1,2,3-thiadiazoles with good functional group tolerance, the modern catalytic methods are often the preferred choice. However, the classical methods, particularly the Hurd-Mori synthesis, remain valuable for their versatility and well-established procedures.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of photocatalysis and electrochemical methods, to further expand the synthetic toolbox for accessing this important class of heterocyclic compounds.
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A Comparative Efficacy Analysis of Thiadiazole Carboxylic Acids as Systemic Acquired Resistance Inducers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Systemic Acquired Resistance (SAR) is a vital plant immune response that provides long-lasting, broad-spectrum protection against a range of pathogens. The induction of SAR is a key strategy in modern crop protection, moving beyond direct antimicrobial action to potentiation of the plant's own defense mechanisms. While salicylic acid (SA) is the natural signaling molecule and Acibenzolar-S-methyl (ASM) is the established synthetic benchmark, research into novel inducers continues to seek improved efficacy, lower phytotoxicity, and alternative modes of action. This guide provides a detailed comparison of a promising class of inducers, thiadiazole carboxylic acids, specifically using 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) as a case study, against the classical inducers SA and ASM. While specific experimental data for 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid is not prevalent in publicly accessible literature, the data for its close structural analog, SV-03, offers significant insight into the potential of this chemical class. We will dissect the mechanistic underpinnings of the SAR pathway, present comparative efficacy data, and provide robust, validated protocols for evaluating these compounds in a research setting.
The Mechanism of Systemic Acquired Resistance (SAR)
SAR represents an induced state of heightened immunity in plants.[1] Following an initial localized infection by a necrotizing pathogen, a mobile signal is transported systemically, priming the entire plant for a more rapid and robust defense response upon subsequent pathogen encounters.[1] The phytohormone salicylic acid (SA) is a central player in the establishment of SAR.[2][3][4][5]
The canonical SAR signaling pathway can be summarized as follows:
-
Signal Perception: A localized pathogen attack triggers the synthesis and accumulation of salicylic acid (SA) at the infection site.
-
Signal Transduction: SA accumulation leads to a change in the cellular redox state, which triggers the monomerization of the master regulator, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[6][7] NPR1, which typically resides in the cytoplasm as an oligomer, translocates to the nucleus.
-
Transcriptional Reprogramming: In the nucleus, NPR1 monomers interact with TGA transcription factors to activate the expression of a large battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[8][9][10]
-
Establishment of Resistance: The products of these PR genes, which include proteins with antimicrobial activities like β-1,3-glucanases and chitinases, contribute to the broad-spectrum disease resistance characteristic of SAR.
Synthetic inducers of SAR are designed to activate this pathway, effectively "tricking" the plant into a defense-ready state without the presence of a pathogen.
Discussion and Future Directions
The comparison between established SAR inducers and the thiadiazole carboxylic acid class, represented by SV-03, highlights a key area of innovation in plant immunity. While ASM effectively activates the SA-dependent pathway, the SA-independent mode of action suggested for SV-03 presents a significant advantage. [11][12]This mechanism could potentially:
-
Reduce Phytotoxicity: By bypassing the need for high levels of endogenous SA, compounds like SV-03 might reduce the metabolic cost and associated growth penalties sometimes observed with other inducers.
-
Offer a Broader Application Window: Efficacy may be more consistent across plant species or environmental conditions that might negatively impact SA synthesis or signaling.
-
Provide a Tool for Mechanistic Studies: SA-independent inducers are invaluable for dissecting the components of the SAR pathway downstream of SA.
For researchers and drug development professionals, the path forward is clear. The lack of specific data on this compound necessitates its direct evaluation using the protocol outlined above. Key research questions include:
-
Does the cyclopropyl moiety alter the efficacy, systemic movement, or plant uptake compared to the methyl group in SV-03?
-
What is the precise molecular target of this class of compounds? Do they interact directly with NPR1, TGA factors, or another downstream component?
-
What is the full spectrum of efficacy against a broader range of agronomically important pathogens, including fungi, oomycetes, and viruses?
By systematically addressing these questions, the potential of this compound and related compounds to become next-generation tools for sustainable agriculture can be fully realized.
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Delaunois, B., et al. (2014). Prospects for Increasing the Efficacy of Plant Resistance Inducers Stimulating Salicylic Acid. Foods. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
As a novel heterocyclic compound, 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. The procedures outlined are designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Immediate Safety and Hazard Assessment
-
Potential Hazards : Based on related compounds, risks may include skin, eye, and respiratory irritation.[1][2] The thiadiazole group can also confer toxicity to aquatic life.[1] Therefore, releasing this chemical into the environment or sanitary sewer systems is strictly prohibited.[1][3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE when handling the compound or its waste. This includes:
-
Work Environment : All handling and disposal procedures should be conducted in a well-ventilated area or, preferably, inside a chemical fume hood.[1] An eyewash station and a safety shower must be readily accessible.[1]
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), any laboratory chemical for which there is no further intended use is considered waste.[3] All waste containing this compound must be managed as hazardous waste.
Step 1: Identify and Segregate
-
Treat all forms of the waste—solid (powder), liquid (solutions), and contaminated materials (e.g., pipette tips, wipes, gloves)—as hazardous.[1][3]
-
Segregate this waste stream from other laboratory wastes to prevent accidental incompatible reactions.[2] Do not mix with strong bases, oxidizing agents, or reactive metals.
Step-by-Step Disposal Protocol
The following procedure details the collection, storage, and preparation of the waste for final disposal by a licensed professional service.
Step 2: Containerization
-
Select a Compatible Container : Use a primary waste container made of a material chemically compatible with carboxylic acids, such as high-density polyethylene (HDPE).[2] The container must be in good condition, free of leaks or damage, and have a secure, leak-proof lid.[5]
-
Manage Headspace : Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[6]
-
Keep Containers Closed : Waste containers must remain tightly sealed except when actively adding waste.[2][6]
Step 3: Labeling
-
Proper labeling is a critical requirement by the EPA and OSHA.[7] Immediately label the waste container with the following information:
Step 4: On-Site Accumulation
-
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][7]
-
The SAA must be under the control of laboratory personnel and, ideally, within their line of sight.[7]
-
Laboratories must adhere to strict storage limits, typically no more than 55 gallons of hazardous waste at any given time.[3]
Step 5: Decontamination of Empty Containers and Labware
-
Empty containers that once held the pure chemical must be properly decontaminated before being discarded as regular trash.
-
Triple-Rinse Procedure :
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any chemical residue.[1]
-
Crucially, collect all rinsate and manage it as liquid hazardous waste.[1][3] Never pour rinsate down the drain.
-
After triple-rinsing, deface or remove the original product label to avoid confusion.[3] The container can then typically be disposed of as non-hazardous waste.
-
Final Disposal and Emergency Procedures
Step 6: Arranging for Final Disposal
-
Hazardous waste must be tracked from its point of generation to its final disposal location, which may include incineration or other specialized treatments.[7]
-
Contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup for your properly containerized and labeled hazardous waste.[1][3] Laboratory personnel should never transport hazardous waste across the facility themselves.[3]
Emergency Response
-
Spills : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container for disposal. For large spills, evacuate the area and follow your institution's emergency response plan. All personnel involved in cleanup must be trained according to OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[8][9]
-
Exposure :
-
Skin Contact : Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[4][10]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][10]
-
In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or chemical name to the medical personnel.
-
Visual Workflow and Data Summary
To streamline the decision-making process for waste management, the following workflow and data table summarize the key steps and requirements.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Summary of Disposal and Safety Information
| Parameter | Guideline | Regulatory Standard (Example) |
| Waste Classification | Hazardous Waste | EPA (40 CFR Part 261)[11] |
| Primary Container | High-Density Polyethylene (HDPE) or other compatible material; leak-proof lid. | OSHA (29 CFR 1910.1450)[8] |
| Waste Labeling | "Hazardous Waste," full chemical name, hazard warnings. | EPA (40 CFR 262.15)[12] |
| In-Lab Storage | Designated Satellite Accumulation Area (SAA), at or near the point of generation. | EPA (40 CFR 262.15)[12] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat. | OSHA (29 CFR 1910.132, 1910.133)[4] |
| Disposal Method | Collection by institutional EHS for final disposal by a licensed hazardous waste vendor. Prohibited from drain or regular trash disposal. | RCRA, Local/State Regulations[5] |
| Emergency Spill Kit | Inert absorbent material (vermiculite, sand), waste container, appropriate PPE. | OSHA HAZWOPER (29 CFR 1910.120)[9] |
References
-
OSHA Rules for Hazardous Chemicals. DuraLabel. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. Available from: [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Available from: [Link]
-
Laboratory Environmental Sample Disposal Information Document. US EPA. Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available from: [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
-
Safety Data Sheet for Cyclopropane. Available from: [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago. Available from: [Link]
-
Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. Available from: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds in a laboratory setting demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid. As a Senior Application Scientist, the following protocols are designed to ensure both the integrity of your research and the safety of all laboratory personnel by explaining the rationale behind each procedural step.
Hazard Assessment and Core Safety Principles
The parent compound, 1,2,3-thiadiazole-4-carboxylic acid, is classified with the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.
Due to the presence of the carboxylic acid group, this compound should also be handled with the precautions typically taken for acids in a laboratory setting. The thiadiazole moiety is a common feature in various biologically active compounds, and while it imparts specific chemical properties, the primary handling concerns for this particular molecule stem from its irritant nature[2][3][4][5].
Therefore, the cornerstone of safe handling is the consistent use of appropriate Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is crucial for determining the necessary level of PPE[6][7]. The following table outlines the minimum required PPE for handling this compound in solid (powder) and solution forms.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles or safety glasses with side shields. A face shield is required when there is a significant splash hazard. | Protects against accidental splashes of the chemical in either solid or liquid form, which can cause serious eye irritation[1][8]. A face shield offers a broader barrier of protection for the entire face[8][9]. |
| Hands | Disposable nitrile gloves. For prolonged contact or handling larger quantities, consider double-gloving or using heavy-duty chemical-resistant gloves. | Prevents skin contact, which can lead to irritation[1][7]. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | A standard laboratory coat. | Protects clothing and underlying skin from minor spills and contamination[6][9]. |
| Respiratory | Generally not required when handled in a well-ventilated area or a chemical fume hood. If weighing out fine powders or if ventilation is inadequate, a NIOSH-approved N95 respirator or equivalent is recommended. | Minimizes the risk of inhaling airborne particles, which could cause respiratory tract irritation[1][9]. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects[9]. |
Procedural Guidance for Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing closed-toe shoes and have a lab coat readily available.
-
Prior to handling the chemical, put on your chemical safety goggles and nitrile gloves.
-
If a significant splash risk is anticipated, wear a face shield over your safety goggles.
-
If you will be handling the solid form outside of a fume hood, a respirator may be necessary.
-
-
Handling:
-
Conduct all manipulations of the solid compound, such as weighing, within a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Always handle the compound in a well-ventilated area[1].
-
Ensure that an eyewash station and safety shower are readily accessible[1].
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety. All waste containing this compound must be treated as hazardous waste[10][11].
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any unreacted compound, contaminated filter paper, and other solid materials in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinses into a designated, clearly labeled container for liquid hazardous waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as liquid hazardous waste.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain[10].
-
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure environment for scientific discovery.
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology. Available at: [Link]
-
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. Available at: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]
-
Personal Protective Equipment - Auburn University Business and Administration. Auburn University. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Washington. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. MDPI. Available at: [Link]
-
(PDF) Review on Preparation and Applications of Thiadiazole Derivatives - ResearchGate. ResearchGate. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. ResearchGate. Available at: [Link]
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- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents [brieflands.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
